Telbivudine
Descripción
This compound is a synthetic thymidine nucleoside analog with specific activity against the hepatitis B virus. This compound is orally administered, with good tolerance, lack of toxicity and no dose-limiting side effects.
This compound is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. This compound does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.
This compound is a synthetic thymidine nucleoside analogue with antiviral activity highly specific for the treatment of hepatitis B virus (HBV). Intracellularly, this compound is phosphorylated to its active metabolite, this compound triphosphate. The dideoxy this compound triphosphate competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This results in the blockade of HBV DNA replication and viral propagation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.
A thymidine derivative and antiviral agent that inhibits DNA synthesis by HEPATITIS B VIRUS and is used for the treatment of CHRONIC HEPATITIS B.
See also: Zidovudine (related); Stavudine (related).
Propiedades
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187813 | |
| Record name | Telbivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3424-98-4 | |
| Record name | Telbivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telbivudine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telbivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELBIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Telbivudine's Mechanism of Action Against Hepatitis B Virus Polymerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telbivudine, a synthetic thymidine nucleoside analog, is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[1][2][3] Its mechanism of action is multifaceted, involving intracellular phosphorylation to its active triphosphate form, competitive inhibition of the viral polymerase, and subsequent termination of the growing viral DNA chain.[2][4][5] This technical guide provides a comprehensive overview of the molecular interactions and biochemical processes that underpin this compound's antiviral activity against HBV. It includes a summary of its inhibitory effects, detailed experimental methodologies for key assays, and visual representations of the critical pathways and workflows involved in its characterization.
Introduction
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] Nucleos(t)ide analogs (NAs) are a cornerstone of antiviral therapy for chronic hepatitis B, and this compound has been a notable agent in this class.[1][6] Understanding the precise mechanism by which this compound inhibits the HBV polymerase is crucial for optimizing its clinical use, managing the emergence of drug resistance, and guiding the development of next-generation antiviral agents.
This compound is the L-enantiomer of the natural nucleoside thymidine.[3] Its antiviral activity is highly specific to HBV, with minimal inhibition of human DNA polymerases, which contributes to its favorable safety profile.[1] This guide will delve into the core aspects of this compound's mechanism of action, providing the detailed information required by researchers and drug development professionals.
Molecular Mechanism of Action
This compound's journey from an inactive prodrug to a potent viral inhibitor involves several key steps within the host hepatocyte.
Cellular Uptake and Intracellular Phosphorylation
Following oral administration, this compound is absorbed and transported into hepatocytes.[2] Inside the cell, it undergoes a three-step phosphorylation process mediated by host cellular kinases to form its active moiety, this compound 5'-triphosphate (LdT-TP).[2][7] This metabolic activation is a prerequisite for its antiviral activity.
Competitive Inhibition of HBV DNA Polymerase
This compound 5'-triphosphate acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[2][7] Structurally, it mimics the natural substrate, deoxythymidine triphosphate (dTTP). This structural similarity allows LdT-TP to bind to the active site of the viral polymerase.[2] By competing with the endogenous dTTP pool, LdT-TP effectively reduces the rate of viral DNA synthesis.
Incorporation and DNA Chain Termination
Once bound to the HBV polymerase, this compound 5'-triphosphate can be incorporated into the nascent viral DNA strand.[2][4] However, unlike the natural deoxythymidine, this compound lacks a 3'-hydroxyl group on its sugar moiety. The absence of this critical functional group makes the formation of a phosphodiester bond with the subsequent nucleotide impossible.[2] This leads to the immediate and obligate termination of the elongating DNA chain, a process known as chain termination.[1]
Preferential Inhibition of Second Strand Synthesis
A distinguishing feature of this compound's mechanism is its preferential inhibition of the second strand of HBV DNA synthesis.[1][3] The HBV genome is a partially double-stranded DNA molecule that replicates via an RNA intermediate. The synthesis of the first (negative) DNA strand is RNA-dependent, while the synthesis of the second (positive) DNA strand is DNA-dependent. This compound exhibits a more potent inhibitory effect on the DNA-dependent DNA synthesis phase.[1]
Quantitative Data on Antiviral Efficacy
The antiviral potency of this compound has been quantified through various in vitro and clinical studies. While specific IC50 and Ki values for the triphosphate form are not consistently reported across the literature, the following tables summarize key findings on its efficacy against wild-type and resistant HBV strains.
| Parameter | Value | Assay System | Reference |
| EC50 (Wild-Type HBV) | Not explicitly stated in search results | Cell-based assays | |
| Ki (this compound-TP vs. dTTP) | Not explicitly stated in search results | Enzyme inhibition assays |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
| HBV Mutant | Fold Change in EC50 vs. Wild-Type | Cross-Resistance | Reference |
| M204V | Active | No cross-resistance with lamivudine M204V single mutant noted | [8] |
| M204I | >1000 | High-level resistance | [8] |
| L180M + M204V | Inactive | Cross-resistance with lamivudine | [8] |
| N236T (Adefovir resistance) | 0.5 | No cross-resistance | [8] |
| A181V (Adefovir resistance) | 1.0 | No cross-resistance | [8] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro and cell-based assays.
In Vitro HBV Polymerase Inhibition Assay (Endogenous Polymerase Assay)
This assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of the HBV polymerase.
Principle: Isolated HBV core particles, which contain the active polymerase and the viral DNA template, are incubated with deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP, in the presence or absence of the inhibitor. The incorporation of the radiolabel into newly synthesized viral DNA is quantified to determine the level of polymerase inhibition.
Detailed Methodology:
-
Isolation of HBV Core Particles:
-
Transfect a human hepatoma cell line (e.g., HepG2) with an HBV-expressing plasmid.
-
Lyse the cells and isolate the cytoplasmic fraction containing HBV core particles by ultracentrifugation through a sucrose cushion.
-
-
Polymerase Reaction:
-
Resuspend the isolated core particles in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and non-ionic detergents.
-
Add a mixture of dATP, dGTP, dCTP, and radiolabeled [α-³²P]dTTP.
-
For the experimental group, add varying concentrations of this compound 5'-triphosphate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).
-
-
DNA Extraction and Analysis:
-
Stop the reaction by adding EDTA.
-
Treat with proteinase K and SDS to release the viral DNA.
-
Extract the DNA using phenol-chloroform and precipitate with ethanol.
-
Analyze the radiolabeled DNA products by agarose gel electrophoresis and autoradiography.
-
-
Data Analysis:
-
Quantify the radioactivity in the DNA bands using a phosphorimager.
-
Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.
-
Cell-Based Antiviral Assay (HepG2.2.15 Assay)
This assay evaluates the overall antiviral activity of this compound in a cellular context, encompassing its uptake, phosphorylation, and inhibition of viral replication.
Principle: The HepG2.2.15 cell line is a stable human hepatoblastoma cell line that constitutively produces HBV virions.[9] These cells are treated with this compound, and the reduction in extracellular HBV DNA is measured to determine the drug's antiviral efficacy.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2.2.15 cells in a suitable medium (e.g., DMEM with fetal bovine serum) in 96-well plates.[10][11]
-
Once the cells reach a desired confluency, replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.
-
Incubate the cells for a specified period (e.g., 6-9 days), with media and drug changes every few days.
-
-
Quantification of Extracellular HBV DNA:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Isolate viral particles from the supernatant by precipitation with polyethylene glycol (PEG).
-
Lyse the viral particles to release the HBV DNA.
-
Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.[12][13]
-
-
Cytotoxicity Assay:
-
Concurrently, assess the cytotoxicity of this compound on the HepG2.2.15 cells using a standard method like the MTT or neutral red uptake assay to ensure that the observed antiviral effect is not due to cell death.[9]
-
-
Data Analysis:
-
Calculate the percentage of reduction in HBV DNA levels for each drug concentration compared to the no-drug control.
-
Determine the EC50 value (the concentration at which 50% of viral replication is inhibited).
-
Determine the CC50 value (the concentration at which 50% of cell viability is reduced) from the cytotoxicity assay.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the drug.
-
Visualizing the Mechanism and Workflows
Signaling Pathway of this compound's Action
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Characterizing this compound's Activity
Caption: Workflow for the preclinical characterization of this compound.
Resistance to this compound
The long-term efficacy of this compound can be compromised by the emergence of drug-resistant HBV variants. The primary mutations associated with this compound resistance occur in the reverse transcriptase domain of the HBV polymerase gene.
-
M204I Mutation: This is the most common mutation conferring high-level resistance to this compound.[8]
-
L180M + M204V: This combination of mutations, which also confers resistance to lamivudine, leads to cross-resistance with this compound.[8]
Monitoring for the emergence of these resistance mutations is a critical aspect of managing patients on long-term this compound therapy.
Conclusion
This compound exerts its anti-HBV effect through a well-defined mechanism of action that involves intracellular activation, competitive inhibition of the viral polymerase, and obligate chain termination of viral DNA synthesis.[1][2] Its preferential activity against the second strand synthesis is a notable characteristic.[1][3] A thorough understanding of its mechanism, coupled with knowledge of its resistance profile, is essential for its effective clinical application and for the ongoing research and development of more potent and durable therapies for chronic hepatitis B. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel anti-HBV compounds.
References
- 1. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Current Nucleos(t)ide Analogue Therapy for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 13. Rapid and sensitive method for the detection of serum hepatitis B virus DNA using the polymerase chain reaction technique - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Telbivudine: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Telbivudine, a potent nucleoside analogue reverse transcriptase inhibitor for the treatment of chronic hepatitis B. The following sections detail its mechanism of action, in vitro and in vivo antiviral activity, and key pharmacokinetic parameters across various preclinical models, supplemented with detailed experimental protocols and visualizations to support drug development and research endeavors.
Mechanism of Action
This compound is a synthetic L-nucleoside analogue of thymidine.[1][2] Following administration, it is phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[3][4] This active metabolite competitively inhibits the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxythymidine triphosphate.[2][3] Incorporation of this compound 5'-triphosphate into the elongating viral DNA chain leads to premature chain termination, thereby halting HBV replication.[2][3] A key feature of this compound's mechanism is its preferential inhibition of second-strand DNA synthesis.[5]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Kinases [label="Cellular Kinases"]; Telbivudine_TP [label="this compound 5'-Triphosphate\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HBV_DNA_Polymerase [label="HBV DNA Polymerase\n(Reverse Transcriptase)"]; Viral_DNA_Synthesis [label="Viral DNA Synthesis"]; Chain_Termination [label="Chain Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition_Replication [label="Inhibition of HBV Replication", fillcolor="#FBBC05", fontcolor="#202124"];
This compound -> Cellular_Kinases [label="Phosphorylation"]; Cellular_Kinases -> Telbivudine_TP; Telbivudine_TP -> HBV_DNA_Polymerase [label="Competitive\nInhibition"]; HBV_DNA_Polymerase -> Viral_DNA_Synthesis [style=dashed]; Telbivudine_TP -> Viral_DNA_Synthesis [label="Incorporation into\nviral DNA"]; Viral_DNA_Synthesis -> Chain_Termination [color="#EA4335"]; Chain_Termination -> Inhibition_Replication; }
Caption: Mechanism of action of this compound.
Pharmacodynamics: In Vitro and In Vivo Antiviral Activity
This compound demonstrates potent and selective antiviral activity against HBV and other hepadnaviruses in various preclinical models.
In Vitro Antiviral Activity
The in vitro antiviral potency of this compound is typically assessed in HBV-expressing human hepatoma cell lines, most commonly the HepG2 2.2.15 cell line.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | IC₅₀ (μM) | CC₅₀ (μM) | Therapeutic Index (CC₅₀/IC₅₀) | Reference |
| HepG2 2.2.15 | 0.19 | >2000 | >10526 | [1] |
| Primary Duck Hepatocytes (DHBV) | 0.18 | Not Reported | Not Reported | [5] |
| Human Peripheral Blood Mononuclear Cells | Not Applicable | >200 | Not Applicable | [5] |
IC₅₀ (50% inhibitory concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.
In Vivo Antiviral Efficacy
The woodchuck model of chronic hepatitis B (chronically infected with woodchuck hepatitis virus, WHV) is a key preclinical model for evaluating the in vivo efficacy of anti-HBV agents.
In woodchucks chronically infected with WHV, oral administration of this compound at a dose of 10 mg/kg/day for 4 to 6 weeks resulted in a significant reduction in serum WHV DNA levels, with a decrease of up to 8 log₁₀ genome equivalents per milliliter.[2][5]
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, cynomolgus monkeys, and woodchucks.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | t₁/₂ (h) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | IV | - | - | - | - | - | [6] |
| 10 mg/kg | Oral | - | - | - | - | - | [6] | |
| Cynomolgus Monkey | 10 mg/kg | IV | - | - | - | - | - | [1][6] |
| 10 mg/kg | Oral | - | - | - | - | 68 | [1] |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life. Note: Specific quantitative PK data for rats and woodchucks beyond bioavailability in monkeys is limited in the public domain.
Preclinical studies in cynomolgus monkeys have shown that this compound is well absorbed orally, with a bioavailability of 68%.[1] Renal clearance is the primary route of elimination.[1] A mass balance study in rats using ¹⁴C-labeled this compound indicated no major metabolites in plasma or urine, suggesting that the drug is primarily excreted unchanged.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Antiviral Assay (HepG2 2.2.15 Cells)
This assay is fundamental for determining the in vitro potency of antiviral compounds against HBV.
Start [label="Start: Seed HepG2 2.2.15 cells\nin 96-well plates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24h\n(Cell Adherence)"]; Treat [label="Treat cells with serial dilutions\nof this compound"]; Incubate2 [label="Incubate for 6-9 days"]; Collect [label="Collect cell culture supernatant"]; Extract [label="Extract HBV DNA"]; Quantify [label="Quantify HBV DNA\n(qPCR)"]; Analyze [label="Analyze data to determine IC₅₀", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Collect; Collect -> Extract; Extract -> Quantify; Quantify -> Analyze; }
Caption: In Vitro Antiviral Assay Workflow.
Protocol:
-
Cell Culture: Maintain HepG2 2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 200 µg/mL G418.
-
Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (another known anti-HBV drug).
-
Incubation: Incubate the plates for 6 to 9 days, with medium changes as required.
-
Sample Collection: Collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
HBV DNA Extraction and Quantification: Extract viral DNA from the supernatant using a commercial kit. Quantify HBV DNA levels using a validated real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (HepG2 Cells)
This assay is performed to assess the potential toxicity of the compound to the host cells.
Protocol:
-
Cell Seeding: Seed HepG2 cells in 96-well plates.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT reagent to the wells, incubating, and then solubilizing the formazan crystals. The absorbance is read on a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve of cell viability versus drug concentration.
In Vivo Antiviral Efficacy in the Woodchuck Model
Start [label="Select chronically WHV-infected\nwoodchucks", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Collect baseline blood samples\n(WHV DNA levels)"]; Treat [label="Administer this compound orally\n(e.g., 10 mg/kg/day) for 4-6 weeks"]; Monitor [label="Monitor WHV DNA levels weekly"]; End [label="End of treatment:\nCollect final blood samples", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Baseline; Baseline -> Treat; Treat -> Monitor; Monitor -> End; }
Caption: Woodchuck Efficacy Study Workflow.
Protocol:
-
Animal Model: Use adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV).
-
Dosing: Administer this compound orally (e.g., by gavage) at the desired dose and frequency for the specified duration of the study.
-
Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study.
-
WHV DNA Quantification: Isolate serum and quantify WHV DNA levels using a validated qPCR assay.
-
Data Analysis: Determine the reduction in viral load from baseline at various time points during and after treatment.
Analytical Method for this compound Quantification in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.
Protocol:
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The linear range is typically from 10 to 10,000 ng/mL.[7]
Safety Pharmacology and Toxicology
Comprehensive safety pharmacology and toxicology studies have been conducted for this compound in various preclinical models.
-
Safety Pharmacology: In studies with cynomolgus monkeys and rats, this compound did not show any adverse effects on the central nervous, cardiovascular, or respiratory systems at single oral doses up to 2,000 mg/kg and 1,000 mg/kg, respectively.[5]
-
Acute and Chronic Toxicity: this compound was well-tolerated in rats and monkeys following single oral doses up to 2,000 mg/kg/day.[5] In repeat-dose toxicity studies of up to 9 months in monkeys and 6 months in rats, no significant target organ toxicity was observed at doses up to 3,000 mg/kg/day and 2,000 mg/kg/day, respectively.[5]
Conclusion
This compound exhibits a favorable preclinical profile characterized by potent and selective anti-HBV activity, a well-defined mechanism of action, and good oral bioavailability in non-rodent species. The established in vitro and in vivo models and methodologies described in this guide provide a robust framework for the continued research and development of novel anti-HBV therapeutics. The comprehensive preclinical data package for this compound has supported its successful clinical development and registration for the treatment of chronic hepatitis B.
References
- 1. Pharmacokinetics of this compound following Oral Administration of Escalating Single and Multiple Doses in Patients with Chronic Hepatitis B Virus Infection: Pharmacodynamic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in Subjects with Various Degrees of Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2 | Semantic Scholar [semanticscholar.org]
The Discovery and Synthesis of Telbivudine: A Technical Guide for Researchers
An In-depth Exploration of the Core Science Behind a Key Hepatitis B Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Telbivudine, a potent nucleoside analog for the treatment of chronic hepatitis B. The information is curated to serve as a valuable resource for professionals in the fields of virology, medicinal chemistry, and pharmaceutical development.
Introduction: The Emergence of a Stereoisomeric Approach
This compound, chemically known as β-L-2'-deoxythymidine (L-dT), is a synthetic L-nucleoside analog of the naturally occurring D-thymidine.[1][2] Its development marked a significant step in the treatment of chronic hepatitis B (CHB) by demonstrating that the unnatural L-enantiomer of a nucleoside could exhibit potent and selective antiviral activity.[1][2] Unlike its D-counterpart, this compound shows minimal interaction with human DNA polymerases, contributing to a favorable safety profile.[2] This guide will delve into the scientific journey of this compound, from its rational design and synthesis to its biological evaluation and clinical efficacy.
Chemical Synthesis of this compound
The synthesis of this compound, as a β-L-nucleoside, requires a stereocontrolled approach to ensure the correct enantiomeric form. One common strategy involves starting from an L-sugar precursor, such as L-ribose, or performing a stereochemical inversion of a more readily available D-nucleoside.
Experimental Protocol: Synthesis from 2'-Deoxy-β-D-thymidine
A representative synthetic route involves the inversion of stereochemistry at the C1' and C4' positions of 2'-deoxy-β-D-thymidine. This can be achieved through a series of protection, substitution, and deprotection steps.
Step 1: Di-O-p-toluenesulfonylation of 2'-deoxy-β-D-thymidine 2'-deoxy-β-D-thymidine is reacted with p-toluenesulfonyl chloride in anhydrous pyridine at a controlled temperature of -5 to 0 °C. The reaction mixture is then centrifuged and dried to yield 3',5'-di-O-p-toluenesulfonyl-β-D-thymidine.[3]
Step 2: Stereochemical Inversion via Nucleophilic Substitution The resulting di-O-tosylated intermediate is reacted with a nucleophile, such as potassium benzoate, in a solvent like dimethylformamide (DMF) at a temperature of 70-100 °C. This step proceeds with inversion of configuration at the C3' and C5' positions, leading to the formation of 3',5'-di-O-benzoyl-β-L-thymidine.[3]
Step 3: Deprotection to Yield this compound The benzoyl protecting groups are removed by hydrolysis, for example, using ammonia in methanol. This final step yields the desired product, this compound (β-L-2'-deoxythymidine).[3]
Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step process involving key chemical transformations.
Mechanism of Action: A Chain Terminator of HBV DNA Synthesis
This compound exerts its antiviral effect by inhibiting the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle.[4]
Intracellular Activation and Inhibition of HBV Polymerase
-
Cellular Uptake and Phosphorylation: this compound is taken up by hepatocytes and is subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[4]
-
Competitive Inhibition: this compound 5'-triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain by the HBV DNA polymerase.[4]
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the L-sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral DNA.[4] This effectively halts HBV replication.
Notably, this compound preferentially inhibits the second-strand synthesis of HBV DNA (DNA-dependent DNA synthesis) over the first-strand synthesis (RNA-dependent DNA synthesis).[2]
Signaling Pathway of HBV Replication and this compound's Point of Intervention
The HBV replication cycle is a complex process that this compound effectively disrupts.
Preclinical and Clinical Data
A substantial body of preclinical and clinical data supports the efficacy and safety of this compound.
In Vitro Antiviral Activity
This compound has demonstrated potent and selective activity against HBV in various in vitro systems, most notably in the HepG2 2.2.15 cell line, which constitutively expresses HBV.
Table 1: In Vitro Anti-HBV Activity of this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 2.2.15 | 0.007[5] |
| Lamivudine | HepG2 2.2.15 | 0.03[5] |
| Adefovir | HepG2 2.2.15 | Not specified |
| Entecavir | HepG2 2.2.15 | 0.0007[5] |
Pharmacokinetic Properties
Pharmacokinetic studies in humans have characterized this compound's absorption, distribution, metabolism, and excretion profile.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Tmax (hours) | ~1-3 | [2] |
| Protein Binding | Low | [2] |
| Metabolism | Minimal | [2] |
| Elimination | Primarily renal | [2] |
Clinical Efficacy: The GLOBE Trial and Comparative Studies
The pivotal Phase III GLOBE trial was a large, international, randomized, double-blind study that compared the efficacy and safety of this compound (600 mg/day) with Lamivudine (100 mg/day) over two years in patients with chronic hepatitis B.
Table 3: Key Efficacy Endpoints from the 2-Year GLOBE Trial
| Efficacy Endpoint (at 2 years) | This compound (n=680) | Lamivudine (n=687) | p-value | Reference |
| HBeAg-Positive Patients | ||||
| Therapeutic Response | 63% | 48% | <0.001 | [6] |
| HBV DNA < 300 copies/mL | 56% | 39% | <0.001 | [6] |
| ALT Normalization | 70% | 62% | - | [7] |
| HBeAg Seroconversion | 30% | 25% | - | [7] |
| HBeAg-Negative Patients | ||||
| Therapeutic Response | 78% | 66% | 0.007 | [6] |
| HBV DNA < 300 copies/mL | 82% | 57% | <0.001 | [6] |
Further studies have also compared this compound with Adefovir. In a 24-week study, this compound demonstrated a significantly greater reduction in HBV DNA compared to Adefovir (6.37 vs 5.11 log10 copies/mL; P < 0.01).[2]
Experimental Protocols
This section outlines the general methodologies for key experiments used in the evaluation of this compound.
In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)
Objective: To determine the 50% effective concentration (EC50) of a compound against HBV replication.
Methodology:
-
Cell Culture: HepG2 2.2.15 cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and control compounds for a specified period (typically 6-9 days).[8]
-
Supernatant Collection and DNA Extraction: The cell culture supernatant is collected, and viral DNA is extracted.
-
HBV DNA Quantification: The amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).[8]
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50% compared to the untreated control.
HBV DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory activity of the triphosphate form of a nucleoside analog against HBV DNA polymerase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HBV DNA polymerase is purified. The active triphosphate form of the nucleoside analog (e.g., this compound 5'-triphosphate) is synthesized. A DNA or RNA template-primer is prepared.
-
Inhibition Assay: The polymerase, template-primer, and a mixture of dNTPs (including a radiolabeled or fluorescently labeled nucleotide) are incubated in the presence of varying concentrations of the inhibitor triphosphate.
-
Detection of DNA Synthesis: The incorporation of the labeled nucleotide into the newly synthesized DNA strand is measured.
-
Data Analysis: The 50% inhibitory concentration (IC50) or the inhibition constant (Ki) is determined.
Preclinical Toxicology Studies
Objective: To evaluate the safety profile of a drug candidate before human clinical trials.
Methodology: A comprehensive battery of studies is conducted in at least two animal species (one rodent, one non-rodent) in compliance with Good Laboratory Practice (GLP) guidelines. These studies typically include:
-
Single-dose and repeat-dose toxicity studies: To determine the maximum tolerated dose and identify potential target organs of toxicity.[9]
-
Safety pharmacology studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).[9]
-
Genotoxicity studies: To evaluate the potential to damage genetic material.[10]
-
Carcinogenicity studies: To assess the potential to cause cancer with long-term exposure.[10]
-
Reproductive and developmental toxicity studies: To evaluate the effects on fertility and fetal development.[11]
Conclusion
This compound stands as a testament to the power of stereochemistry in drug design. Its discovery and development have provided a valuable therapeutic option for patients with chronic hepatitis B, offering potent viral suppression with a favorable safety profile. This technical guide has provided a detailed overview of the core scientific principles and data that underpin the success of this compound, offering a valuable resource for researchers and professionals dedicated to the ongoing fight against viral diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101362787B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Year GLOBE trial results: this compound Is superior to lamivudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-Year Results from the GLOBE Trial in Patients with Hepatitis B: Greater Clinical and Antiviral Efficacy for this compound (LdT) vs Lamivudine [natap.org]
- 8. benchchem.com [benchchem.com]
- 9. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclinical safety profile of this compound, a novel potent antiviral agent for treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review of this compound in pregnant women with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Telbivudine Beyond Hepatitis B Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telbivudine, a synthetic L-nucleoside analogue of thymidine, is a potent and selective inhibitor of Hepatitis B Virus (HBV) DNA polymerase.[1] Its primary clinical application is in the management of chronic hepatitis B. This technical guide delves into the in vitro antiviral activity of this compound against a spectrum of viruses other than HBV, consolidating available data, outlining experimental methodologies, and visualizing key pathways. The current body of research indicates a highly selective activity profile for this compound. It notably lacks any direct inhibitory effect against Human Immunodeficiency Virus type 1 (HIV-1), a characteristic that is clinically significant for managing HBV/HIV co-infections.[2][3][4] Conversely, while not a direct-acting antiviral against Human Parvovirus B19 (B19V), this compound exhibits a novel host-oriented protective mechanism by mitigating virus-induced apoptosis.[5][6] There is a conspicuous absence of published in vitro studies evaluating this compound's efficacy against other significant viral pathogens, including herpesviruses, cytomegalovirus, and JC polyomavirus, highlighting a gap in the current understanding of its potential broader antiviral spectrum.
In Vitro Antiviral Activity Profile
The in vitro antiviral activity of this compound has been predominantly characterized against HIV-1 and, to a lesser extent, its effects have been studied in the context of Human Parvovirus B19 infection.
Human Immunodeficiency Virus type 1 (HIV-1)
Multiple independent in vitro studies have consistently demonstrated that this compound does not possess inhibitory activity against HIV-1 replication.[2][3][4] This lack of activity is observed across various wild-type and drug-resistant HIV-1 strains.[4] The 50% effective concentration (EC50) for this compound against HIV-1 is consistently reported at high micromolar concentrations, far exceeding clinically achievable plasma levels.[2][4] This selectivity is a key advantage in the treatment of HBV in patients co-infected with HIV, as it does not exert selective pressure that could lead to the emergence of HIV drug resistance.[2]
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (μM) | CC50 (μM) | Reference(s) |
| HIV-1 (Wild-Type & Drug-Resistant Strains) | Various | Not Specified | >100 | Not Specified | [2] |
| HIV-1 (Clinical Isolates) | Not Specified | Not Specified | >600 | >2000 | [4] |
Human Parvovirus B19 (B19V)
This compound's effect on Human Parvovirus B19 is not characterized by direct inhibition of viral replication.[7] Instead, it demonstrates a protective effect on host cells infected with B19V.[5][8] Specifically, this compound has been shown to reduce B19V-induced apoptosis and endothelial-to-mesenchymal transition in endothelial cells.[8] This protective mechanism is attributed to its ability to counteract the virus-induced downregulation of the Baculoviral Inhibitor of apoptosis Repeat-Containing protein 3 (BIRC3), thereby interfering with the apoptotic pathway.[6] While a direct and significant reduction in B19V DNA copy number has not been consistently observed, this host-centric mechanism presents a novel therapeutic avenue for mitigating B19V-associated pathologies.[8][7]
Table 2: In Vitro Effects of this compound on Human Parvovirus B19
| Virus | Cell Line | Effect | Quantitative Data | Reference(s) |
| Human Parvovirus B19 | Endothelial Colony-Forming Cells (ECFC) | Reduction of Apoptosis | 39% reduction in active caspase-3 | [5] |
| Human Parvovirus B19 | Early Outgrowth Endothelial Progenitor Cells (eo-EPC) | Reduction of Apoptosis | 40% reduction in active caspase-3 | [5] |
| Human Parvovirus B19 | Endothelial Colony-Forming Cells (ECFC) | Abrogation of BIRC3 Downregulation | p < 0.001 | [6] |
Other Viruses
As of the current literature, there are no published in vitro studies evaluating the antiviral activity of this compound against the following viruses:
-
Herpes Simplex Virus (HSV-1, HSV-2)
-
Varicella-Zoster Virus (VZV)
-
Epstein-Barr Virus (EBV)
-
Cytomegalovirus (CMV)
-
JC Polyomavirus (JCPyV)
This represents a significant knowledge gap and an area for future research to fully delineate the antiviral spectrum of this compound.
Experimental Protocols
This section details the methodologies employed in the key studies cited for determining the in vitro antiviral spectrum of this compound.
Anti-HIV-1 Activity Assay
The protocol for assessing the in vitro activity of this compound against HIV-1 typically involves the following steps:
-
Cells and Virus: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines susceptible to HIV-1 infection are used. A panel of wild-type and drug-resistant HIV-1 laboratory strains or clinical isolates are propagated to create viral stocks.
-
Drug Susceptibility Assay:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound and control antiviral agents are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a defined period (typically 5-7 days) to allow for viral replication.
-
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
-
Cytotoxicity Assay: To assess the toxicity of the compound, uninfected cells are exposed to the same serial dilutions of this compound. Cell viability is measured using assays such as the MTT or XTT assay to determine the 50% cytotoxic concentration (CC50).
Parvovirus B19 Anti-Apoptosis Assay
The methodology to evaluate the protective effects of this compound against B19V-induced apoptosis is as follows:
-
Cells and Virus: Human microvascular endothelial cells (HMEC-1) or circulating angiogenic cells like early outgrowth endothelial progenitor cells (eo-EPCs) and endothelial colony-forming cells (ECFCs) are used. A high-titer stock of Human Parvovirus B19 is prepared.
-
Experimental Procedure:
-
Cells are cultured in appropriate multi-well plates.
-
In some experimental setups, cells are pre-treated with this compound for a specific duration before infection.
-
Cells are then infected with B19V at a defined multiplicity of infection (MOI).
-
Following infection, the cells are incubated in the presence or absence of this compound for a specified period (e.g., 24-72 hours).
-
-
Measurement of Apoptosis: Apoptosis is quantified using various methods:
-
Caspase-3 Activity Assay: The level of active caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells) and analyzed by flow cytometry.
-
-
Gene Expression Analysis: To investigate the mechanism, the expression of apoptosis-related genes like BIRC3 is measured using quantitative reverse transcription PCR (qRT-PCR) and confirmed by Western blot analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: Workflow for In Vitro Antiviral Susceptibility Testing.
Caption: this compound's Proposed Anti-Apoptotic Mechanism in B19V Infection.
Conclusion and Future Directions
The in vitro evidence reviewed in this guide solidifies this compound's position as a highly specific anti-HBV agent with a notable absence of activity against HIV-1. This lack of cross-reactivity is a significant clinical advantage. Furthermore, the discovery of its anti-apoptotic and endothelial-protective effects in the context of Parvovirus B19 infection reveals a novel, host-targeted mechanism of action that warrants further investigation for potential therapeutic applications.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts no antiviral activity against HIV-1 in vitro and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits no inhibitory activity against HIV-1 clinical isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits No Inhibitory Activity against HIV-1 Clinical Isolates In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Antiviral Strategies against Parvovirus B19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards the Antiviral Agents and Nanotechnology-Enabled Approaches Against Parvovirus B19 [frontiersin.org]
The Core Mechanism of Telbivudine in Halting Hepatitis B Virus DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antiviral activity of Telbivudine, a potent nucleoside analog reverse transcriptase inhibitor, against the Hepatitis B virus (HBV). The document details the intracellular journey of this compound to its active form, its targeted inhibition of the viral polymerase, and the resultant termination of HBV DNA synthesis. Furthermore, this guide presents key quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism and related experimental workflows.
Introduction: The Clinical Challenge of Chronic Hepatitis B and the Role of Nucleoside Analogs
Chronic Hepatitis B (CHB) infection, affecting millions globally, is a significant cause of liver cirrhosis and hepatocellular carcinoma. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication. Nucleoside and nucleotide analogs (NAs) are the cornerstone of CHB therapy, aiming to suppress HBV replication by targeting the viral DNA polymerase. This compound (L-deoxythymidine), a synthetic thymidine nucleoside analog, has demonstrated significant efficacy in reducing HBV DNA levels in patients.[1] This guide focuses on the intricate molecular details of this compound's action.
The Molecular Mechanism of this compound-Mediated Inhibition of HBV DNA Synthesis
The antiviral activity of this compound is a multi-step process that occurs within the infected hepatocyte. It begins with the passive diffusion of the drug into the cell and culminates in the termination of the growing viral DNA chain.
Intracellular Activation: The Phosphorylation Cascade
This compound, in its prodrug form, is not active. It requires intracellular phosphorylation by host cellular kinases to be converted into its active triphosphate form, this compound-5'-triphosphate.[2][3] This process occurs in three successive steps, catalyzed by cellular kinases.
Targeting the HBV Polymerase: Competitive Inhibition
The active this compound-5'-triphosphate is structurally similar to the natural deoxythymidine triphosphate (dTTP). This structural mimicry allows it to act as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[4] It competes with the endogenous dTTP for incorporation into the nascent viral DNA strand during both the reverse transcription of pre-genomic RNA (pgRNA) into the negative-strand DNA and the synthesis of the positive-strand DNA.
Chain Termination: The Final Step in Inhibition
Upon its incorporation into the growing HBV DNA chain, this compound-5'-triphosphate acts as a chain terminator. Although it possesses a 3'-hydroxyl group, its L-configuration sterically hinders the formation of a phosphodiester bond with the subsequent nucleotide, effectively halting further elongation of the DNA strand.[1][2] Notably, this compound exhibits a preferential inhibition of the second-strand (positive-strand) DNA synthesis.[1][5]
Quantitative Efficacy of this compound
The potency of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize key efficacy data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HBV-transfected HepG2 cells | 0.15 µM | [3] |
| IC50 | Duck Hepatitis B Virus (DHBV) in primary duck hepatocytes | 0.2 µM | [3] |
Table 2: Clinical Efficacy of this compound in CHB Patients (1-year data)
| Parameter | This compound (600 mg/day) | Lamivudine (100 mg/day) | Adefovir (10 mg/day) | Reference |
| Mean HBV DNA Reduction (log10 copies/mL) | 6.43 | 5.49 | 4.97 | [1] |
| HBV DNA < 300 copies/mL | 60% | 41% | - | [1] |
| ALT Normalization | 77% | 75% | - | [1] |
| HBeAg Seroconversion | 22% | 23% | - | [1] |
Table 3: this compound Resistance at Year 2
| Patient Population | Resistance Rate | Reference |
| HBeAg-positive | 25.1% | [6] |
| HBeAg-negative | 8.6% | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
In Vitro HBV DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound-5'-triphosphate on the enzymatic activity of HBV polymerase.
Objective: To determine the IC50 value of this compound-5'-triphosphate for HBV DNA polymerase.
Materials:
-
HBV-transfected HepG2 cells
-
Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP)
-
[α-³²P]dTTP (radiolabeled deoxythymidine triphosphate)
-
This compound-5'-triphosphate (in a dilution series)
-
Unlabeled dTTP (for competition)
-
DE81 filter paper discs
-
Scintillation fluid and counter
Protocol:
-
Isolation of HBV nucleocapsids:
-
Culture HBV-transfected HepG2 cells to confluency.
-
Lyse the cells using a suitable lysis buffer to release intracellular components, including viral nucleocapsids.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
The supernatant containing the nucleocapsids can be used directly or further purified by sucrose gradient centrifugation.
-
-
Polymerase Reaction:
-
Set up reaction tubes on ice.
-
To each tube, add the reaction buffer, dATP, dGTP, dCTP, and [α-³²P]dTTP.
-
Add varying concentrations of this compound-5'-triphosphate to the experimental tubes. Include a no-inhibitor control and a heat-inactivated polymerase control.
-
Add a fixed amount of the nucleocapsid preparation to each tube to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Quantification of DNA Synthesis:
-
Spot a small aliquot of each reaction mixture onto DE81 filter paper discs.
-
Wash the discs extensively with a wash buffer (e.g., sodium phosphate buffer) to remove unincorporated nucleotides.
-
Perform a final wash with ethanol and allow the discs to dry completely.
-
Place each disc in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [α-³²P]dTTP is proportional to the DNA polymerase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound-5'-triphosphate compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in polymerase activity, using non-linear regression analysis.
-
Quantification of HBV DNA in Cell Culture by qPCR
This protocol is for quantifying the reduction of HBV DNA in a cell culture model following treatment with this compound.
Objective: To determine the EC50 value of this compound in inhibiting HBV DNA replication in a cell culture system.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell culture medium and supplements
-
This compound (in a dilution series)
-
DNA extraction kit
-
qPCR primers and probe specific for a conserved region of the HBV genome
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed the HBV-producing cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with a range of concentrations of this compound. Include a no-drug control.
-
Incubate the cells for a specified period (e.g., 5-7 days), replacing the medium with fresh drug-containing medium as needed.
-
-
DNA Extraction:
-
Harvest the cells and/or the culture supernatant.
-
Extract total DNA from the cells or viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing the qPCR buffer, dNTPs, forward and reverse primers, a fluorescent probe, and Taq polymerase.
-
Add a specific volume of the extracted DNA to each well of a qPCR plate.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program. The instrument will measure the fluorescence emitted during the amplification of the HBV DNA target.
-
-
Data Analysis:
-
Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in each sample.
-
Calculate the percentage of reduction in HBV DNA levels for each this compound concentration compared to the no-drug control.
-
Plot the percentage of reduction against the logarithm of the drug concentration.
-
Determine the EC50 value, the concentration of this compound that results in a 50% reduction in HBV DNA levels, using non-linear regression analysis.
-
This compound and Cellular Signaling: An Immunomodulatory Role
While the primary mechanism of this compound is the direct inhibition of viral replication, emerging evidence suggests it may also exert immunomodulatory effects. Treatment with this compound has been associated with changes in the host's immune response to HBV.
Specifically, studies have indicated that this compound treatment can influence the balance of T-helper cell (Th1/Th2) cytokine production and downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on T-cells.[7] A reduction in PD-L1, an immune checkpoint protein, can lead to enhanced T-cell function and a more robust antiviral immune response.
Conclusion
This compound is a potent and specific inhibitor of HBV DNA synthesis. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate form, competitive inhibition of the viral polymerase, and subsequent chain termination, is well-established. The quantitative data from both in vitro and clinical studies underscore its efficacy in significantly reducing HBV viral load. The provided experimental protocols offer a framework for the continued investigation of this compound and the development of new antiviral therapies. Furthermore, the emerging understanding of its immunomodulatory effects opens new avenues for research into combination therapies that could lead to a functional cure for chronic hepatitis B.
References
- 1. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-edged sword of JAK/STAT signaling pathway in viral infections: novel insights into virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound preserves T‐helper 1 cytokine production and downregulates programmed death ligand 1 in a mouse model of viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Telbivudine Triphosphate: An In-Depth Technical Guide to the Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telbivudine, a synthetic L-nucleoside analog of thymidine, is a potent antiviral agent used in the treatment of chronic hepatitis B. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active metabolite, this compound 5'-triphosphate. This technical guide provides a comprehensive overview of the core pharmacology of this compound triphosphate, including its mechanism of action, intracellular metabolism, and inhibitory activity against the hepatitis B virus (HBV) DNA polymerase. Detailed experimental protocols for key assays and quantitative data on its antiviral potency and resistance profile are presented to support further research and drug development efforts in the field of antiviral therapy.
Introduction
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant efficacy in suppressing HBV replication.[1][2][3] Like all NRTIs, this compound is a prodrug that must undergo intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[4][5] This active metabolite, this compound 5'-triphosphate, serves as the key effector molecule that directly interacts with and inhibits the viral polymerase, a critical enzyme in the HBV replication cycle.[3][5] Understanding the intricate details of this compound's metabolic activation and the precise mechanism of action of its triphosphate form is paramount for optimizing its therapeutic use, anticipating potential drug resistance, and developing next-generation anti-HBV agents.
Intracellular Metabolism and Activation Pathway
The conversion of this compound to its active triphosphate metabolite is a crucial three-step enzymatic process that occurs within the host cell, primarily hepatocytes.[6] This phosphorylation cascade is catalyzed by host cellular kinases.[5]
The metabolic activation pathway can be visualized as follows:
The intracellular half-life of this compound triphosphate is approximately 14 hours, which supports once-daily dosing regimens.[1]
Mechanism of Action of this compound Triphosphate
This compound triphosphate inhibits HBV DNA synthesis through a dual mechanism of action:
-
Competitive Inhibition of HBV DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain by the HBV DNA polymerase (reverse transcriptase).[1]
-
Chain Termination: Upon incorporation into the viral DNA, this compound lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the premature termination of the growing DNA chain, effectively halting viral replication.[3]
Notably, this compound triphosphate preferentially inhibits the second-strand synthesis of HBV DNA.[2]
The mechanism of action is depicted in the following signaling pathway:
Quantitative Data
The following tables summarize the available quantitative data on the antiviral activity and resistance profile of this compound and its active triphosphate form.
Table 1: Antiviral Activity of this compound and its Triphosphate Metabolite
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Hepatoma Cell Culture | IC50 | 0.05 - 0.65 µM | [6] |
| This compound | Primary Duck Hepatocytes | IC50 | 0.18 µM | [6] |
| This compound 5'-triphosphate | Woodchuck Hepatitis Virus DNA Polymerase | IC50 | 0.24 µM | [6] |
Table 2: In Vitro Resistance Profile of this compound
| HBV Polymerase Mutant | Fold-Change in this compound Activity (IC50) | Reference |
| M204I | 353 - >1000 | [7] |
| L80I/M204I | 353 - >1000 | [7] |
| Adefovir-resistant (N236T) | 0.5 | [1] |
| Tenofovir-resistant (A181V/A194T) | 1.0 | [1] |
Experimental Protocols
Measurement of Intracellular this compound Triphosphate Concentration
A robust method for quantifying the intracellular concentration of this compound triphosphate is crucial for pharmacokinetic and pharmacodynamic studies. A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Plate hepatocytes (e.g., HepG2 cells) in appropriate culture vessels and grow to a desired confluency.
-
Drug Incubation: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and detach the cells (e.g., using trypsin).
-
Cell Lysis and Extraction: Lyse the cells using a suitable extraction buffer (e.g., cold 70% methanol) to release the intracellular metabolites.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. The supernatant containing the intracellular metabolites is then collected and prepared for LC-MS/MS analysis (e.g., by drying and reconstitution in a suitable solvent).
-
LC-MS/MS Analysis: Separate the intracellular metabolites using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. Utilize a specific precursor-to-product ion transition for this compound triphosphate for accurate detection and quantification.
-
Quantification: Generate a standard curve using known concentrations of a this compound triphosphate analytical standard. Determine the concentration of this compound triphosphate in the cell extracts by comparing their peak areas to the standard curve.
HBV DNA Polymerase Inhibition Assay
This assay is used to determine the inhibitory activity of this compound triphosphate against the HBV DNA polymerase.
Detailed Methodology:
-
Enzyme and Template-Primer: Obtain purified, recombinant HBV DNA polymerase and a suitable template-primer (e.g., a synthetic DNA-RNA hybrid that mimics the natural substrate).
-
Reaction Mixture: Prepare a reaction mixture containing the HBV DNA polymerase, the template-primer, a mixture of dNTPs (dATP, dCTP, dGTP, and radiolabeled or fluorescently labeled dTTP), and varying concentrations of this compound triphosphate.
-
Reaction Incubation: Initiate the polymerase reaction by adding the enzyme and incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).
-
Product Detection: Separate the radiolabeled or fluorescently labeled DNA product from the unincorporated dNTPs (e.g., by gel electrophoresis or filter binding assays).
-
Data Analysis: Quantify the amount of product formed at each concentration of this compound triphosphate. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the polymerase activity by 50%.
Conclusion
This compound triphosphate is the cornerstone of the antiviral activity of this compound against HBV. Its formation through intracellular phosphorylation and its subsequent competitive inhibition of the viral DNA polymerase, leading to chain termination, are well-established mechanisms. The quantitative data presented in this guide, although not exhaustive, provide valuable insights into its potency and resistance profile. The detailed experimental protocols offer a foundation for researchers to further investigate the nuances of this compound's pharmacology and to explore novel antiviral strategies. A deeper understanding of the interactions between this compound triphosphate and the HBV polymerase, particularly in the context of emerging resistance mutations, will be critical for the continued effective management of chronic hepatitis B.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to Antiviral Activity: A Technical Guide to the Cellular Uptrypsin and Metabolism of Telbivudine in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Telbivudine (L-deoxythymidine), a potent synthetic nucleoside analog, is a critical therapeutic agent in the management of chronic hepatitis B virus (HBV) infection. Its efficacy is entirely dependent on its entry into target hepatocytes and its subsequent intracellular conversion into the active antiviral moiety. This technical guide provides a comprehensive overview of the cellular transport and metabolic activation pathways of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core processes.
Cellular Uptake: Crossing the Hepatocyte Membrane
As a hydrophilic nucleoside analog, this compound cannot freely diffuse across the lipid bilayer of the hepatocyte cell membrane. Its entry is mediated by specific solute carrier (SLC) membrane transport proteins. While direct and exhaustive transport studies for this compound are not extensively detailed in public literature, based on its structure as a thymidine analog and studies on similar nucleosides, its uptake is facilitated by members of the Concentrative Nucleoside Transporter (CNT, SLC28) and Equilibrative Nucleoside Transporter (ENT, SLC29) families.[1][2][3]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. Human CNT1 (hCNT1) shows a preference for pyrimidine nucleosides like thymidine, making it a strong candidate for this compound transport.[1] Clinical studies investigating genetic polymorphisms in hCNT1 in patients undergoing this compound therapy suggest its involvement in the drug's disposition.[4][5][6]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. hENT1 and hENT2 have broad specificity for both purine and pyrimidine nucleosides and are highly expressed in the liver, positioning them as likely contributors to this compound uptake.[7][8]
The precise contribution of each transporter subtype to the net influx of this compound into hepatocytes has yet to be fully elucidated.
Intracellular Metabolism: The Phosphorylation Cascade
Upon entering the hepatocyte, this compound undergoes a critical three-step phosphorylation process, converting it from an inactive prodrug into its pharmacologically active triphosphate form.[9][10][11] This bioactivation is catalyzed by host cellular kinases.[12]
-
Monophosphorylation: this compound is first converted to this compound-5'-monophosphate (LdT-MP). This initial, rate-limiting step is presumed to be catalyzed by thymidine kinases.[13][14]
-
Diphosphorylation: LdT-MP is subsequently phosphorylated to this compound-5'-diphosphate (LdT-DP), likely by UMP-CMP kinase.
-
Triphosphorylation: The final step yields the active moiety, this compound-5'-triphosphate (LdT-TP), a reaction catalyzed by nucleoside diphosphate kinases.
The resulting LdT-TP is a structural mimic of the natural substrate, deoxythymidine triphosphate (dTTP). It competitively inhibits the HBV DNA polymerase (reverse transcriptase), and its incorporation into the elongating viral DNA chain leads to premature chain termination, thereby halting viral replication.[9][10] Unlike its activation, this compound itself undergoes minimal or no hepatic catabolism and is primarily cleared from the body unchanged via renal excretion.[15]
References
- 1. Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of human concentration nucleoside transporters 1 and multi-drug resistance protein 4 gene polymorphism on response of chronic hepatitis B to nucleoside analogues treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Human Concentration Nucleoside Transporters 1 and Multi-drug Resistance Protein 4 Gene Polymorphism on Response of Chronic Hepatitis B to Nucleoside Analogues Treatment [jsu-mse.com]
- 6. researchgate.net [researchgate.net]
- 7. Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleobase transport by human equilibrative nucleoside transporter 1 (hENT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound Treatment on the Circulating CD4+ T-Cell Subpopulations in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early-Phase Clinical Studies of Telbivudine for Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telbivudine (LdT), a synthetic thymidine nucleoside analog, emerged as a potent antiviral agent for the treatment of chronic hepatitis B (CHB). Its development was marked by a series of rigorous early-phase clinical studies designed to evaluate its safety, pharmacokinetic profile, and antiviral efficacy. This technical guide provides an in-depth overview of these foundational studies, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Core Efficacy and Safety Data from Early-Phase Trials
The initial clinical development of this compound involved dose-ranging and comparative studies to establish its optimal dose and therapeutic potential.
Phase I/II Dose-Escalation Study (NV-02B-001)
A pivotal early study was a placebo-controlled, dose-escalation trial involving 43 adults with HBeAg-positive chronic hepatitis B. The study assessed the safety, antiviral activity, and pharmacokinetics of this compound at daily doses of 25, 50, 100, 200, 400, and 800 mg over a 4-week period, followed by a 12-week follow-up.[1]
Table 1: Antiviral Efficacy of this compound in a Phase I/II Dose-Ranging Study (4 weeks) [1]
| This compound Dose (mg/day) | Mean HBV DNA Reduction (log10 copies/mL) |
| 25 | >2.0 |
| 50 | >2.0 |
| 100 | >2.0 |
| 200 | >2.0 |
| 400 | ~3.5 - 4.0 |
| 800 | 3.75 |
| Placebo | No significant change |
The results demonstrated a marked dose-related antiviral activity, with the 400 mg and 800 mg doses achieving the most profound reductions in serum HBV DNA.[1] The treatment was well-tolerated at all dose levels with no dose-related or treatment-related adverse events.[1]
Phase IIb Comparative Study
Following the promising results of the initial dose-ranging study, a multicenter, randomized, double-blind Phase IIb trial was conducted. This study compared the efficacy and safety of this compound (400 mg/day and 600 mg/day) with Lamivudine (100 mg/day) over 52 weeks in 104 HBeAg-positive adults with compensated CHB.[1]
Table 2: Key Efficacy Outcomes of this compound vs. Lamivudine at 52 Weeks (Phase IIb)
| Efficacy Endpoint | This compound (600 mg/day) | Lamivudine (100 mg/day) |
| Virologic Response | ||
| Mean HBV DNA Reduction (log10 copies/mL) | 6.30 | 4.99 |
| HBV DNA Undetectable by PCR (<300 copies/mL) | 61% | 32% |
| Biochemical Response | ||
| ALT Normalization | 77% | 68% |
| Serological Response | ||
| HBeAg Seroconversion | 31% | 22% |
This compound demonstrated superior antiviral efficacy compared to Lamivudine, with a significantly greater reduction in HBV DNA and a higher rate of achieving undetectable viral loads.
Experimental Protocols
The early-phase clinical trials of this compound employed a range of sophisticated laboratory techniques to assess its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The concentration of this compound in plasma was quantified using a validated LC-MS/MS method.[2]
-
Sample Preparation: Plasma samples were typically prepared through protein precipitation to remove larger molecules that could interfere with the analysis.
-
Chromatographic Separation: The prepared samples were injected into a liquid chromatography system to separate this compound from other plasma components.
-
Mass Spectrometric Detection: A tandem mass spectrometer was used for the sensitive and specific detection and quantification of this compound and its metabolites.
-
Pharmacokinetic Parameters: This method allowed for the determination of key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[3]
Virologic Assessment: Quantitative Polymerase Chain Reaction (qPCR)
Serum HBV DNA levels were a primary endpoint in these studies and were quantified using qPCR assays, such as the Roche COBAS Amplicor HBV Monitor test.[4]
-
DNA Extraction: Viral DNA was extracted from patient serum samples.
-
Amplification: The extracted DNA was subjected to PCR amplification using primers and probes specific to a conserved region of the HBV genome. The COBAS Amplicor system automates this process.[5]
-
Quantification: The amount of amplified DNA was measured in real-time, allowing for the precise quantification of the initial viral load in the sample. The lower limit of detection for these assays was typically around 200-400 copies/mL.[4]
Serological Assessment: Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA)
Serological markers, including Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), were detected and monitored using immunoassays.
-
Principle: These assays utilize specific antibodies to capture and detect the viral antigens present in the patient's serum.
-
Methodology:
-
ELISA: In a typical "sandwich" ELISA for HBsAg, microplate wells are coated with anti-HBs antibodies. Patient serum is added, and if HBsAg is present, it binds to the antibodies. A second, enzyme-conjugated anti-HBs antibody is then added, which binds to the captured antigen. The addition of a substrate results in a color change, the intensity of which is proportional to the amount of HBsAg.
-
CLIA: This method is similar to ELISA but uses a chemiluminescent substrate, which produces light as a result of the enzymatic reaction. The light emission is measured to quantify the antigen.
-
-
Interpretation: The presence or absence of these markers, and changes in their levels over time, were crucial for assessing treatment response, including HBeAg seroconversion (the loss of HBeAg and the appearance of anti-HBe antibodies).
Biochemical Assessment: Liver Function Tests
Standard biochemical tests were performed to monitor liver function and inflammation.
-
Alanine Aminotransferase (ALT): Serum ALT levels are a key indicator of liver inflammation. These were measured using standardized enzymatic assays. A return to normal ALT levels was a significant secondary endpoint in the clinical trials, indicating a reduction in liver inflammation.[6]
Visualizing the Mechanisms and Workflows
Hepatitis B Virus (HBV) Replication Cycle
The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte, providing context for the mechanism of action of this compound.
Caption: The lifecycle of the Hepatitis B Virus within a liver cell.
Mechanism of Action of this compound
This compound exerts its antiviral effect by targeting the reverse transcription step of the HBV replication cycle.
Caption: How this compound inhibits Hepatitis B Virus replication.
Experimental Workflow for Early-Phase this compound Trials
The following diagram outlines the typical workflow for a patient participating in an early-phase clinical trial of this compound.
Caption: A simplified workflow for a typical early-phase this compound clinical trial.
References
- 1. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. access.wiener-lab.com [access.wiener-lab.com]
- 4. diagnostics.roche.com [diagnostics.roche.com]
- 5. COBAS AmpliPrep-COBAS TaqMan Hepatitis B Virus (HBV) Test: a Novel Automated Real-Time PCR Assay for Quantification of HBV DNA in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Telbivudine and Mitochondrial DNA Polymerase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telbivudine, a nucleoside analogue approved for the treatment of chronic hepatitis B, has been associated with myopathy, a clinical manifestation of mitochondrial toxicity. This technical guide delves into the intricate relationship between this compound and mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and maintenance of the mitochondrial genome. While direct enzymatic inhibition data remains elusive, a compelling body of evidence from in vitro, in vivo, and clinical studies points towards an indirect or multifaceted mechanism of this compound-induced mitochondrial dysfunction. This guide provides a comprehensive overview of the current understanding, detailed experimental protocols for investigating these effects, and a summary of the quantitative data available.
Introduction
This compound is a synthetic thymidine nucleoside analogue that, in its active triphosphate form, acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] However, concerns regarding mitochondrial toxicity have emerged from clinical observations of myopathy in patients undergoing this compound therapy.[3][4][5] This toxicity is widely believed to stem from the off-target effects of the drug on mitochondrial function, specifically through the disruption of mitochondrial DNA (mtDNA) maintenance.
The primary suspect in this off-target interaction is mitochondrial DNA polymerase gamma (Pol γ). Inhibition of Pol γ by nucleoside reverse transcriptase inhibitors (NRTIs) is a well-established mechanism of mitochondrial toxicity, leading to mtDNA depletion, impaired oxidative phosphorylation, and ultimately cellular dysfunction.[6] This guide will explore the evidence linking this compound to Pol γ-mediated mitochondrial toxicity, despite some conflicting reports.
Mechanism of Action and Mitochondrial Interaction
This compound is administered as a prodrug and is phosphorylated intracellularly to its active form, this compound triphosphate.[7] The primary therapeutic action of this compound triphosphate is the competitive inhibition of HBV DNA polymerase.[1]
The central hypothesis for this compound-induced mitochondrial toxicity is the inhibition of Pol γ by this compound triphosphate. This interaction is thought to lead to a cascade of events culminating in mitochondrial dysfunction and myopathy.
dot
Caption: Hypothesized signaling pathway of this compound-induced mitochondrial toxicity.
While some in vitro studies have reported no demonstrable toxic effect of this compound on human DNA polymerases α, β, and γ,[2][8] clinical evidence and studies in cell and animal models suggest a clear link between this compound treatment and mitochondrial impairment, characterized by mtDNA depletion.[3] This discrepancy suggests that the interaction may be more complex than direct competitive inhibition and could involve factors such as altered substrate availability or effects on other components of the mitochondrial replication machinery.
Quantitative Data on Pol γ Inhibition
A critical aspect of understanding the mitochondrial toxicity of any nucleoside analogue is the quantitative assessment of its inhibitory potential against Pol γ. This is typically expressed as the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki).
Table 1: Comparative Inhibition of Mitochondrial DNA Polymerase γ by Various Nucleoside Analogues (Illustrative)
| Nucleoside Analogue (Triphosphate form) | Reported IC50/Ki for Pol γ | Reference |
| Zalcitabine (ddC) | High Affinity/Potent Inhibitor | [9] |
| Didanosine (ddI) | High Affinity/Potent Inhibitor | [9] |
| Stavudine (d4T) | Moderate Affinity/Inhibitor | [9] |
| Zidovudine (AZT) | Moderate Affinity/Inhibitor | [9] |
| Lamivudine (3TC) | Low Affinity/Weak Inhibitor | [9] |
| Abacavir (ABC) | Low Affinity/Weak Inhibitor | [9] |
| Tenofovir (TDF) | Low Affinity/Weak Inhibitor | [9] |
| This compound | Data Not Available |
Note: The terms "High," "Moderate," and "Low" are relative and based on comparative studies of NRTIs. The absence of data for this compound is a key finding of this review.
Experimental Protocols
To facilitate further research into the effects of this compound on mitochondrial function, this section provides detailed methodologies for key experiments.
In Vitro DNA Polymerase γ Inhibition Assay
This protocol outlines a standard method to determine the inhibitory potential of a compound against purified human DNA polymerase γ.
dot
Caption: Workflow for an in vitro DNA polymerase γ inhibition assay.
Methodology:
-
Enzyme and Substrates:
-
Purified recombinant human DNA polymerase γ (catalytic subunit and accessory subunit).
-
This compound triphosphate (synthesized or commercially procured).
-
A radiolabeled (e.g., ³²P) primer annealed to a DNA template.
-
Deoxynucleotide triphosphates (dNTPs).
-
-
Reaction Conditions:
-
Prepare a reaction buffer typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA.
-
Set up reaction tubes containing the reaction buffer, primer-template DNA, and varying concentrations of this compound triphosphate.
-
Initiate the reaction by adding Pol γ and dNTPs.
-
Incubate the reaction at 37°C for a defined period.
-
-
Analysis:
-
Terminate the reaction by adding a quenching solution (e.g., EDTA in formamide).
-
Separate the DNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA products using autoradiography or phosphorimaging.
-
Quantify the amount of elongated primer product in the presence and absence of the inhibitor.
-
Calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic analysis can determine the inhibitor constant (Ki).
-
Quantification of Mitochondrial DNA Copy Number in Cultured Cells
This protocol describes the use of quantitative real-time PCR (qPCR) to measure the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with this compound.
dot
Caption: Workflow for quantifying mitochondrial DNA copy number using qPCR.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells or C2C12 mouse myoblasts) under standard conditions.
-
Treat the cells with various concentrations of this compound and for different durations. Include an untreated control.
-
-
DNA Extraction:
-
Harvest the cells and extract total genomic DNA using a commercially available kit.[10]
-
Quantify the DNA concentration and assess its purity.
-
-
Quantitative Real-Time PCR (qPCR):
-
Design or obtain validated primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P).[10]
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix, the extracted DNA, and the specific primers for the mitochondrial and nuclear targets.
-
Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.[10]
-
Assessment of Mitochondrial Protein Synthesis
This protocol uses metabolic labeling with ³⁵S-methionine to specifically assess the synthesis of mitochondrial-encoded proteins in the presence of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells as described in section 4.2.
-
Treat cells with this compound for the desired duration.
-
-
Inhibition of Cytosolic Translation:
-
Pre-incubate the cells with an inhibitor of cytosolic protein synthesis, such as emetine or cycloheximide, to ensure that only mitochondrial translation is measured.[11]
-
-
Metabolic Labeling:
-
Incubate the cells in methionine-free medium for a short period to deplete intracellular methionine pools.
-
Add ³⁵S-methionine to the medium and incubate for a defined labeling period (e.g., 1-2 hours) to allow for the incorporation of the radiolabel into newly synthesized mitochondrial proteins.[11]
-
-
Sample Preparation and Analysis:
-
Harvest the cells and isolate the mitochondrial fraction by differential centrifugation.
-
Lyse the mitochondria and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled mitochondrial translation products by autoradiography or phosphorimaging.
-
Quantify the intensity of the bands corresponding to the 13 mitochondrially encoded proteins to assess the rate of synthesis.
-
Signaling Pathways Implicated in this compound-Induced Mitochondrial Dysfunction
The disruption of mtDNA maintenance by this compound can trigger a number of cellular stress response pathways.
dot
Caption: Key signaling pathways potentially affected by this compound-induced mitochondrial stress.
One of the key pathways involved in mitochondrial homeostasis is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling cascade. PGC-1α is a master regulator of mitochondrial biogenesis and function. Cellular stress, including that induced by mitochondrial dysfunction and increased reactive oxygen species (ROS) production, can lead to the activation of PGC-1α.[12]
Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM).[12] TFAM is essential for the replication and transcription of mtDNA. This pathway represents a compensatory mechanism to counteract mitochondrial damage. However, if the insult from this compound is persistent and severe, this compensatory response may be insufficient, leading to a net depletion of mtDNA.
Conclusion
The association between this compound and myopathy points towards a significant, albeit mechanistically ambiguous, interaction with mitochondrial function. While direct, potent inhibition of Pol γ by this compound triphosphate has not been conclusively demonstrated with specific kinetic data, the consistent observation of mtDNA depletion in cellular and animal models, as well as in patients, strongly implicates a disruption of mtDNA maintenance.
Future research should prioritize obtaining definitive quantitative data on the interaction between this compound triphosphate and purified Pol γ to clarify the direct inhibitory potential. Furthermore, a deeper investigation into the effects of this compound on other components of the mitochondrial replisome and the intricate signaling pathways governing mitochondrial biogenesis and quality control will be crucial for a complete understanding of its mitochondrial toxicity profile. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which are essential for the development of safer and more effective antiviral therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine/telbivudine-associated neuromyopathy: neurogenic damage, mitochondrial dysfunction and mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myotoxicity of this compound in pre-existing muscle damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscular damage during this compound treatment in a chronic hepatitis B patient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 10. MtDNA copy number [protocols.io]
- 11. Metabolic Labeling of Mitochondrial Translation Products in Whole Cells and Isolated Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Myopathy: Clinical Features, Histopathological Characteristics, and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Potency of Telbivudine Against Hepatitis B Virus: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) of Telbivudine against the Hepatitis B Virus (HBV) in vitro. These guidelines are intended to assist researchers in the standardized assessment of antiviral compound efficacy.
Application Notes
Hepatitis B virus infection is a major global health concern, capable of causing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of effective antiviral therapies is crucial for managing and treating this disease. This compound is a nucleoside analog that targets the HBV polymerase, inhibiting viral replication.[1][2][3][4] A key parameter in the preclinical evaluation of any antiviral compound is its IC50 value, which quantifies the concentration of the drug required to inhibit 50% of viral activity in vitro.
The following protocols describe robust and widely accepted methods for determining the IC50 of this compound against HBV. The primary cell line utilized in these assays is the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV.[5][6][7] The principal endpoints for assessing antiviral efficacy are the quantification of extracellular HBV DNA and secreted viral antigens, such as Hepatitis B surface antigen (HBsAg).
A critical component of IC50 determination is the parallel assessment of cytotoxicity to calculate the selectivity index (SI). The SI, the ratio of the 50% cytotoxic concentration (CC50) to the IC50, provides a measure of the compound's therapeutic window.
Data Presentation: this compound Potency
The following table summarizes the in vitro potency of this compound and other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) against wild-type HBV in HepG2.2.15 cells.
| Compound | IC50 (µM)[8] |
| Entecavir (ETV) | 0.0007 |
| This compound (LdT) | 0.007 |
| Lamivudine (3TC) | 0.03 |
| Tenofovir (TDF) | 0.04 |
| Zalcitabine (ddC) | 0.75 |
HBV Replication Cycle and this compound's Mechanism of Action
The following diagram illustrates the key stages of the HBV replication cycle within a hepatocyte and highlights the step at which this compound exerts its inhibitory effect.
Caption: HBV Replication Cycle and this compound's Target.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 and CC50 of an antiviral compound.
Caption: General workflow for in vitro antiviral assays.
Experimental Protocols
Cell Culture and Treatment
This initial protocol details the maintenance of the HepG2.2.15 cell line and the procedure for treating the cells with this compound.
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
96-well cell culture plates
-
This compound
Procedure:
-
Cell Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 3-4 days or when they reach 80-90% confluency.[9]
-
Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 4 x 10³ cells per well in 100 µL of growth medium (without G418). Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of 2-fold or 3-fold dilutions of this compound in the culture medium.
-
Cell Treatment: Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of this compound. Include a "no drug" control (vehicle only) and a "cell control" (medium only).
-
Incubation: Incubate the plates for 6 to 9 days. Every 3 days, carefully remove the medium and replace it with fresh medium containing the corresponding concentrations of this compound.
Quantification of Extracellular HBV DNA by qPCR
This protocol describes the quantification of HBV DNA from the cell culture supernatant using real-time quantitative PCR (qPCR).
Materials:
-
Cell culture supernatants from the treatment protocol
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
qPCR Master Mix
-
HBV-specific primers and probe (targeting a conserved region like the S gene)[9]
-
Plasmid DNA containing the HBV target sequence for standard curve generation
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant using a DNA extraction kit according to the manufacturer's instructions. Elute the DNA in an appropriate volume (e.g., 50-100 µL).
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture. A typical 20 µL reaction includes:
-
10 µL of 2X qPCR Master Mix
-
1 µM of each forward and reverse primer
-
A specific concentration of the probe
-
2-5 µL of the extracted DNA[9]
-
-
Standard Curve: Prepare a serial dilution of the HBV plasmid of known concentrations to generate a standard curve for absolute quantification.
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of: 95°C for 15 seconds, followed by 60°C for 1 minute[9]
-
-
Data Analysis: Quantify the HBV DNA copy number in each sample by comparing the Ct values to the standard curve. Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Quantification of HBsAg by ELISA
This protocol outlines the measurement of secreted HBsAg in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the treatment protocol
-
HBsAg ELISA kit
-
Microplate reader
Procedure:
-
Assay Setup: Follow the manufacturer's instructions for the HBsAg ELISA kit. Typically, this involves adding standards and diluted cell culture supernatants to the wells of a microplate pre-coated with an anti-HBsAg antibody.[9][10][11]
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes at 37°C) to allow HBsAg to bind to the capture antibody.[9]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound materials.
-
Detection Antibody: Add a biotinylated anti-HBsAg detection antibody and incubate for a specified time (e.g., 60 minutes at 37°C).[9]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a horseradish peroxidase (HRP)-conjugate and incubate (e.g., 30 minutes at 37°C).[9]
-
Washing: Perform a final, more extensive wash.
-
Substrate Addition: Add the substrate reagent and incubate in the dark for a specified time (e.g., 15 minutes at 37°C) to allow for color development.[9]
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Generate a standard curve using the HBsAg standards provided in the kit. Quantify the HBsAg concentration in each sample and calculate the percentage of inhibition and the IC50 value as described for the qPCR assay.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in a parallel plate of uninfected HepG2.2.15 cells using the MTT assay.
Materials:
-
Parallel plate of cells treated with this compound (as in the treatment protocol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[12]
-
Microplate reader
Procedure:
-
Assay Setup: Use the parallel 96-well plate that was set up and treated identically to the antiviral assay plate but was not infected with HBV.[13]
-
MTT Addition: On the final day of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: After the incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Data Acquisition: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control. Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Southern Blot Analysis of HBV DNA Replicative Intermediates (Optional Confirmatory Assay)
Southern blotting is the gold standard for distinguishing different forms of HBV DNA replicative intermediates (e.g., relaxed circular DNA, double-stranded linear DNA, and single-stranded DNA). This method can be used to confirm the inhibitory effect of this compound on HBV DNA synthesis.
Materials:
-
Cultured HepG2.2.15 cells treated with this compound
-
Hirt lysis buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose gel electrophoresis system
-
Nylon membrane
-
HBV-specific DNA probe (radiolabeled or non-radiolabeled)
-
Hybridization buffer and wash solutions
Procedure:
-
Hirt DNA Extraction: Lyse the treated cells and extract low molecular weight DNA (Hirt extraction) to enrich for episomal HBV DNA.[1][2][3]
-
Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel at a low voltage for several hours to resolve the different HBV DNA forms.[3][4]
-
DNA Transfer: Transfer the separated DNA from the gel to a nylon membrane.
-
Probe Hybridization: Hybridize the membrane with a labeled HBV-specific DNA probe overnight.[3]
-
Washing and Detection: Wash the membrane to remove the unbound probe and detect the hybridized probe using an appropriate detection system (e.g., autoradiography for radiolabeled probes or a chemiluminescent substrate for non-radiolabeled probes).
-
Data Analysis: Quantify the signal intensity of the bands corresponding to the different HBV DNA forms to assess the dose-dependent reduction in HBV replication intermediates following this compound treatment.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-hepatitis B virus (HBV) response of imiquimod based toll like receptor 7 ligand in hbv-positive human hepatocelluar carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 14. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Establishing Telbivudine-Resistant HBV Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant impediment to the long-term efficacy of antiviral therapies for chronic hepatitis B (CHB). Telbivudine, a nucleoside analog, effectively suppresses hepatitis B virus (HBV) replication by inhibiting the viral reverse transcriptase (RT). However, prolonged treatment can lead to the selection of resistant HBV variants, compromising treatment outcomes. The development of robust in vitro models of this compound-resistant HBV is crucial for understanding the mechanisms of resistance, screening new antiviral compounds, and developing novel therapeutic strategies.
These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant HBV cell culture models. The protocols herein describe a stepwise dose-escalation method to induce resistance in an HBV-producing cell line, followed by detailed procedures for phenotypic and genotypic characterization of the resistant phenotype.
Data Presentation
Table 1: this compound Susceptibility in Parental and Resistant HBV Cell Lines
| Cell Line | HBV Genotype | Key Resistance Mutations | This compound IC50 (µM) | Fold Resistance | Reference |
| HepG2.2.15 (Parental) | D | Wild-type | ~0.2 | 1 | [1] |
| This compound-Resistant Line 1 | D | rtM204I | >70 | >350 | [2] |
| This compound-Resistant Line 2 | D | rtL80I/M204I | >200 | >1000 | [2] |
| This compound-Resistant Line 3 | D | rtL180M/M204V | Inactive | >1000 | [2] |
Table 2: Common this compound Resistance Mutations in HBV RT
| Mutation | Associated Drug Resistance | Impact on Viral Replication | Reference |
| rtM204I | This compound, Lamivudine | Maintained or slightly reduced | [2][3] |
| rtL80I/V | This compound, Lamivudine | Compensatory, restores replication fitness | [3] |
| rtL180M | Lamivudine, this compound | Compensatory, restores replication fitness | [4] |
| rtM204V | Lamivudine, this compound, Entecavir | Reduced replication fitness | [4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental HepG2.2.15 Cells
Objective: To determine the baseline susceptibility of the parental HBV-producing cell line to this compound.
Materials:
-
HepG2.2.15 cells (ATCC or other reputable source)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection)
-
This compound (analytical grade)
-
96-well cell culture plates
-
Reagents for HBV DNA extraction and quantification (qPCR)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should bracket the expected IC50 (e.g., 0.01 µM to 10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plate for 7-9 days, replacing the medium with freshly prepared drug-containing medium every 2-3 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA.
-
HBV DNA Quantification: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a validated qPCR assay targeting a conserved region of the HBV genome.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of this compound at the tested concentrations.
-
IC50 Calculation: Normalize the HBV DNA levels to the no-drug control. Plot the percentage of HBV DNA reduction against the logarithm of the this compound concentration and use a non-linear regression analysis to calculate the 50% inhibitory concentration (IC50).
Protocol 2: Establishment of this compound-Resistant HepG2.2.15 Cell Line
Objective: To generate a stable this compound-resistant HBV cell line using a stepwise dose-escalation method.
Materials:
-
Parental HepG2.2.15 cells
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
Procedure:
-
Initial Drug Exposure: Seed parental HepG2.2.15 cells in a culture flask. Once the cells reach 50-60% confluency, add complete medium containing this compound at a concentration equal to the predetermined IC50 (approximately 0.2 µM).
-
Monitoring and Subculturing: Monitor the cells for signs of cytotoxicity and growth inhibition. Initially, cell growth may slow down significantly. Continue to culture the cells in the presence of the same concentration of this compound, changing the medium every 2-3 days. When the cells reach 70-80% confluency and their growth rate recovers, subculture them.
-
Dose Escalation: Once the cells are stably growing in the initial concentration of this compound, double the concentration of the drug.
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation over several months. The gradual increase in drug concentration will select for cells harboring HBV variants with resistance mutations. The final concentration should be at least 100-fold higher than the initial IC50.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed by limiting dilution in the presence of a high concentration of this compound.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future use. It is recommended to freeze down cells at different passage numbers and resistance levels.
Protocol 3: Characterization of this compound-Resistant HBV Cell Line
Objective: To confirm the resistant phenotype and identify the genetic basis of resistance.
A. Phenotypic Characterization:
-
IC50 Determination: Perform the IC50 determination protocol (Protocol 1) on the established resistant cell line and the parental cell line in parallel.
-
Calculate Fold Resistance: Divide the IC50 value of the resistant cell line by the IC50 value of the parental cell line to determine the fold-resistance. A significant increase (typically >10-fold) confirms the resistant phenotype.
B. Genotypic Characterization:
-
DNA Extraction: Extract total DNA from both the parental and resistant cell lines.
-
PCR Amplification: Amplify the HBV reverse transcriptase (RT) domain of the polymerase gene using specific primers.
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to identify mutations in the RT domain.
-
Sequence Analysis: Align the sequences from the resistant and parental cell lines with a wild-type HBV reference sequence to identify amino acid substitutions. Pay close attention to known this compound resistance-associated codons (e.g., 80, 180, 204).
Visualizations
Caption: Experimental workflow for establishing a this compound-resistant HBV cell line.
Caption: Mechanism of this compound action and resistance in HBV.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistant mutations and quasispecies complexity of hepatitis B virus during this compound treatment" | the Non-Coding RNA Group [pinga.no]
- 4. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Telbivudine Efficacy and Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models in the preclinical evaluation of Telbivudine, a nucleoside analog for the treatment of chronic hepatitis B. The following sections detail the efficacy and toxicity findings in key animal models, provide experimental protocols for conducting such studies, and illustrate the relevant biological pathways.
Introduction to this compound
This compound is a synthetic thymidine nucleoside analog that acts as a potent and selective inhibitor of hepatitis B virus (HBV) DNA polymerase.[1] To become active, it must be phosphorylated by host cellular kinases to its triphosphate form.[1][2] This active metabolite is then incorporated into the elongating viral DNA chain, causing premature chain termination and thus inhibiting viral replication.[2][3] this compound preferentially inhibits the second strand synthesis of HBV DNA.[3]
Animal Models for Efficacy Evaluation
The woodchuck (Marmota monax) and the Pekin duck (Anas platyrhynchos domesticus) are two of the most utilized animal models for assessing the in vivo efficacy of anti-HBV compounds due to their natural infection with closely related hepadnaviruses, the woodchuck hepatitis virus (WHV) and the duck hepatitis B virus (DHBV), respectively.[4][5] Additionally, transgenic mouse models expressing the HBV genome have been developed for antiviral screening.[6][7]
Woodchuck Hepatitis Virus (WHV) Model
Chronic WHV infection in woodchucks closely mimics human chronic hepatitis B, including the progression to hepatocellular carcinoma, making it a highly valuable model for preclinical drug evaluation.[4]
Efficacy Data:
| Parameter | Result | Reference |
| Dose | 10 mg/kg/day | [4] |
| Treatment Duration | 4 weeks | [4] |
| Route of Administration | Oral | [4] |
| Efficacy Endpoint | Reduction in serum WHV DNA | [4] |
| Result | 8 log10 reduction | [4] |
| Post-treatment | Viral rebound observed within 4 to 8 weeks after drug withdrawal | [4] |
Duck Hepatitis B Virus (DHBV) Model
HBV Transgenic Mouse Model
Transgenic mice carrying the HBV genome are useful for evaluating the effect of antiviral drugs on HBV replication.[6][7] However, a limitation of this model is that the HBV genome is integrated into the host DNA, which does not allow for the study of the complete viral life cycle, particularly the formation and targeting of covalently closed circular DNA (cccDNA). Specific quantitative efficacy data for this compound in this model is not prominently published.
Animal Models for Toxicity Evaluation
Comprehensive nonclinical safety studies have been conducted for this compound in various animal species, primarily in rats and monkeys, to assess its toxicity profile.
Rodent Models (Rat and Mouse)
Repeat-Dose Toxicity:
| Species | Duration | Doses (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |
| Mouse | 13 weeks | Up to 3,000 | No evidence of systemic toxicity. Some deaths at high doses were attributed to possible aspiration of the test article. | - | [8] |
| Rat | 28 days | Up to 2,000 | Statistically significant decrease in mean absolute neutrophil counts in males at 2,000 mg/kg/day, but values remained within the normal range. | 1,000 | [8] |
| Rat | Multiple Generation | Up to 1,000 | No adverse effects on dams or fetuses (F1 and F2 generations). | 1,000 | [8] |
Non-Rodent Model (Monkey)
Repeat-Dose Toxicity:
| Species | Duration | Doses (mg/kg/day) | Key Findings | Reference |
| Monkey | 9 months | Up to 1,000 | Occasional emesis and soft stools, particularly in females at higher doses. Equivocal axonopathy in the sciatic nerves and spinal cords at 1,000 mg/kg/day. | [8] |
Note on Creatine Kinase (CK) Elevation: While not a prominent finding in the preclinical animal toxicity studies, elevated CK levels and myopathy have been observed in a subset of patients treated with this compound.[9][10] Studies in mouse models suggest that this compound-induced myopathy is associated with mitochondrial dysfunction and depletion of mitochondrial DNA (mtDNA).[11]
Experimental Protocols
Protocol for Efficacy Evaluation in the Woodchuck Model
This protocol outlines a general procedure for assessing the antiviral efficacy of this compound in the WHV-infected woodchuck model.
1. Animal Model:
-
Use adult woodchucks chronically infected with WHV. Infection is typically established by inoculating neonatal woodchucks with a standardized WHV inoculum.[4]
2. Treatment Administration:
-
Test Article: this compound, prepared in a suitable vehicle for oral administration.
-
Dose: Based on dose-ranging studies, a dose of 10 mg/kg/day has been shown to be effective.[4]
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4 weeks.[4]
-
Control Group: Administer vehicle only.
3. Sample Collection:
-
Collect blood samples at baseline (pre-treatment) and at regular intervals during and after the treatment period (e.g., weekly).
-
Process blood to obtain serum for viral load analysis.
4. Efficacy Assessment:
-
Primary Endpoint: Quantify serum WHV DNA levels using a validated quantitative polymerase chain reaction (qPCR) assay.
-
Data Analysis: Calculate the log10 reduction in serum WHV DNA from baseline for each animal and compare the mean reduction between the this compound-treated and control groups.
5. Post-Treatment Monitoring:
-
Continue monitoring serum WHV DNA levels after cessation of treatment to assess the durability of the antiviral response and the time to viral rebound.
Protocol for Toxicity Evaluation in a Rodent Model (Rat)
This protocol describes a 28-day repeat-dose oral toxicity study of this compound in rats.
1. Animal Model:
-
Use healthy, young adult Sprague-Dawley rats. Acclimatize animals for at least one week before the study.
2. Study Design:
-
Groups: Assign animals to a control group and at least three this compound dose groups (e.g., low, mid, and high dose). A common high dose tested has been up to 2,000 mg/kg/day.[8]
-
Animals per group: Use an equal number of male and female rats per group (e.g., 10 males and 10 females).
3. Treatment Administration:
-
Test Article: this compound, formulated in an appropriate vehicle.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 28 days.
4. In-life Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight: Record body weight at the start of the study and at least weekly thereafter.
-
Food Consumption: Measure food consumption weekly.
5. Clinical Pathology:
-
At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Hematology: Analyze parameters such as red blood cell count, white blood cell count (including differential counts), hemoglobin, hematocrit, and platelet count.
-
Clinical Chemistry: Analyze parameters such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, and electrolytes.
6. Terminal Procedures:
-
At the end of the study, euthanize all animals.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart, brain, adrenals).
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in formalin, and process for microscopic examination.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Potential Mechanism of this compound-Induced Myopathy
Caption: Postulated pathway of this compound-associated mitochondrial toxicity leading to myopathy.
Experimental Workflow for Antiviral Efficacy Study
Caption: General experimental workflow for evaluating the efficacy of this compound in an animal model.
References
- 1. Effects of this compound Treatment on the Circulating CD4+ T-Cell Subpopulations in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of lamivudine and this compound in the treatment of chronic hepatitis B: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-hepatitis B virus (HBV) drugs using the HBV transgenic mouse: application of the semiquantitative polymerase chain reaction (PCR) for serum HBV DNA to monitor the drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscular damage during this compound treatment in a chronic hepatitis B patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the mechanisms of this compound-induced myopathy associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing Clinical Trials for Telbivudine Combination Therapies
1.0 Introduction
Chronic Hepatitis B (CHB) infection is a significant global health issue, potentially leading to cirrhosis and hepatocellular carcinoma. The primary goal of therapy is to achieve sustained suppression of Hepatitis B virus (HBV) replication. Telbivudine is a synthetic thymidine β-L-nucleoside analogue that inhibits HBV DNA polymerase, an enzyme crucial for viral replication.[1][2][3] After administration, cellular kinases phosphorylate this compound into its active triphosphate form, which competes with the natural substrate, thymidine triphosphate.[1] Its incorporation into the viral DNA chain leads to premature termination, halting DNA synthesis.[1] this compound preferentially inhibits the synthesis of the second DNA strand.[4]
While potent, long-term monotherapy with nucleos(t)ide analogues like this compound can be compromised by the development of drug resistance.[4] This has prompted the investigation of combination therapies to enhance antiviral efficacy, reduce the incidence of resistance, and improve long-term outcomes. These notes provide a framework for designing clinical trials to evaluate this compound-based combination therapies for CHB.
2.0 Rationale for Combination Therapy
The primary objectives for combining this compound with other antiviral agents are:
-
Increased Antiviral Potency: Achieving a more rapid and profound reduction in HBV DNA levels than is possible with monotherapy.[5][6]
-
Reduced Risk of Resistance: Combining drugs with different resistance profiles can suppress the emergence of resistant viral strains. This compound resistance is often associated with the M204I mutation.[2]
-
Improved Serological Response: Increasing the rates of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) loss or seroconversion.
-
Potential for Functional Cure: Achieving a sustained off-treatment virologic response, considered a "functional cure".[7]
Potential combination partners for this compound include other nucleos(t)ide analogues (e.g., Adefovir, Tenofovir) or immunomodulators (e.g., Pegylated Interferon). However, safety is a critical consideration; for instance, combining this compound with Pegylated Interferon has been associated with an increased risk of peripheral neuropathy and is generally not recommended.[8][9][10][11]
3.0 HBV Replication and Therapeutic Intervention Points
The following diagram illustrates the HBV replication cycle and highlights the points of intervention for this compound and a potential immunomodulatory agent.
4.0 Clinical Trial Design Framework
A structured approach through Phase I, II, and III trials is essential. Each phase has distinct objectives, endpoints, and protocols.
Key Protocols and Methodologies
Protocol 1: Patient Population (Inclusion/Exclusion Criteria)
This protocol outlines typical criteria for a Phase II/III trial.
-
Inclusion Criteria:
-
Age 18-65 years.[12]
-
Documented CHB infection (HBsAg positive for ≥ 6 months).[12][13]
-
Evidence of active viral replication (e.g., serum HBV DNA > 2,000 IU/mL).[13]
-
HBeAg-positive or HBeAg-negative status, depending on the study cohort.
-
Compensated liver disease.
-
Willingness to provide written informed consent.[13]
-
-
Exclusion Criteria:
-
Co-infection with Hepatitis C (HCV), Hepatitis D (HDV), or HIV.[12][13]
-
Decompensated liver disease (e.g., Child-Pugh score > 6).
-
History of hepatocellular carcinoma.[13]
-
Prior treatment with the investigational drugs (washout period required).
-
Significant renal impairment (creatinine clearance < 50 mL/min), unless it is a specific focus of the study.
-
Use of immunosuppressive or immunomodulatory agents within 6 months prior to enrollment.[13]
-
Protocol 2: Quantification of HBV DNA
-
Objective: To measure the viral load in patient serum as a primary efficacy endpoint.
-
Methodology: Real-time quantitative polymerase chain reaction (qPCR), such as a TaqMan-based assay.[14]
-
Procedure:
-
Sample Collection: Collect whole blood in serum separator tubes. Centrifuge to separate serum and store at -80°C until analysis.
-
DNA Extraction: Extract viral DNA from serum using a validated commercial kit (e.g., guanidinium isothiocyanate-based methods).[15]
-
qPCR Amplification: Perform qPCR using primers and probes targeting a conserved region of the HBV genome.[15]
-
Quantification: Generate a standard curve using a serial dilution of a known concentration of HBV DNA plasmid.[14] Patient sample values are interpolated from this curve.
-
-
Data Reporting:
Protocol 3: Assessment of Liver Function and Serology
-
Objective: To monitor the biochemical response to therapy and assess for drug-induced liver injury (DILI).
-
Methodology: Standard automated clinical chemistry and immunoassay analyzers.
-
Panel of Tests:
-
Liver Enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT).[18][19]
-
Liver Function: Serum Bilirubin (total and direct), Albumin, Prothrombin Time (PT)/International Normalized Ratio (INR).[19][20]
-
HBV Serology: HBeAg, anti-HBe, HBsAg, anti-HBs.
-
-
Sampling Schedule: Typically at baseline, Weeks 4, 12, 24, 48, and at the end of treatment. Post-treatment follow-up is crucial to monitor for flares.[10]
-
Data Interpretation:
-
Biochemical Response: Often defined as normalization of ALT levels.
-
Serological Response: Defined as HBeAg loss or seroconversion (HBeAg negative, anti-HBe positive) or, ideally, HBsAg loss/seroconversion.
-
Protocol 4: Genotypic Resistance Monitoring
-
Objective: To detect the emergence of viral mutations associated with resistance to this compound or the combination partner.
-
Methodology: Population-based or next-generation sequencing of the HBV polymerase gene.
-
Procedure:
-
Perform HBV DNA extraction and PCR amplification of the polymerase region from patient serum.
-
Sequence the PCR product.
-
Analyze the sequence data to identify known resistance-associated mutations (e.g., rtM204I/V for this compound/Lamivudine).[2]
-
-
Triggers for Testing: Testing should be performed at baseline and for any patient experiencing a virologic breakthrough (a confirmed increase in HBV DNA of >1 log10 IU/mL from nadir).
Data Presentation and Endpoints
Quantitative data from clinical trials must be summarized clearly to allow for comparison between treatment arms.
Primary and Secondary Endpoints
-
Primary Efficacy Endpoint: Proportion of subjects with undetectable serum HBV DNA (<20 IU/mL) at Week 48.
-
Secondary Efficacy Endpoints:
-
Mean change in serum HBV DNA from baseline.
-
Proportion of subjects with ALT normalization.
-
Proportion of subjects achieving HBeAg loss or seroconversion (in HBeAg-positive patients).
-
Proportion of subjects with HBsAg loss or seroconversion.
-
Incidence of genotypic resistance.
-
-
Safety Endpoints:
Example Data Tables
The following tables are examples based on published data for this compound combination therapies, such as with Adefovir (ADV), for illustrative purposes.[21][22][23]
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | This compound + Partner (n=X) | This compound Monotherapy (n=Y) | P-value |
|---|---|---|---|
| Age, mean (SD), years | 45.2 (10.1) | 46.1 (9.8) | NS |
| Male, n (%) | X (XX%) | Y (YY%) | NS |
| HBeAg Positive, n (%) | X (XX%) | Y (YY%) | NS |
| HBV DNA, mean (SD), log10 IU/mL | 7.8 (1.2) | 7.9 (1.1) | NS |
| ALT, mean (SD), U/L | 110 (45) | 115 (50) | NS |
Table 2: Virologic and Biochemical Response at Week 48
| Endpoint | This compound + Partner (n=X) | This compound Monotherapy (n=Y) | P-value |
|---|---|---|---|
| Virologic Response | |||
| HBV DNA < 300 copies/mL, n (%) | X (XX%) | Y (YY%) | <0.05 |
| Mean HBV DNA Reduction (log10 copies/mL) | -6.1 | -5.2 | <0.05 |
| Biochemical Response | |||
| ALT Normalization, n (%) | X (XX%) | Y (YY%) | NS |
| Serological Response (HBeAg+ Cohort) | |||
| HBeAg Seroconversion, n (%) | X (XX%) | Y (YY%) | <0.05 |
| Resistance |
| Virologic Breakthrough, n (%) | X (XX%) | Y (YY%) | <0.05 |
Note: Data are hypothetical and for illustrative purposes. Actual trial results will vary. Data in copies/mL can be converted to IU/mL (approx. 5 copies = 1 IU).[16]
Phase II Trial Workflow Example
The diagram below outlines a typical randomized, controlled Phase II study design.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy for Chronic Hepatitis B: Current Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- 8. This compound plus pegylated interferon alfa-2a in a randomized study in chronic hepatitis B is associated with an unexpected high rate of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. drugs.com [drugs.com]
- 11. gov.uk [gov.uk]
- 12. trial.medpath.com [trial.medpath.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring HBV DNA to guide treatment eligibility and monitor the response - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Liver Function Tests for Chronic Liver Disease | Stanford Health Care [stanfordhealthcare.org]
- 21. Efficacy and safety of this compound plus adefovir dipivoxil combination therapy and entecavir monotherapy for HBeAg-positive chronic hepatitis B patients with resistance to adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound and adefovir combination therapy for patients with chronic lamivudine-resistant hepatitis B virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound plus adefovir therapy for chronic hepatitis B patients with virological breakthrough or genotypic resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Telbivudine-Induced Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telbivudine is a nucleoside analog and a potent inhibitor of hepatitis B virus (HBV) DNA polymerase, used in the treatment of chronic hepatitis B.[1][2] While effective in suppressing viral replication, concerns have been raised regarding its potential for off-target cytotoxicity, particularly mitochondrial toxicity.[3][4] Understanding the cytotoxic profile of this compound is crucial for preclinical safety assessment and for elucidating the mechanisms of potential adverse effects observed in clinical practice, such as myopathy.[1][4]
These application notes provide a comprehensive set of protocols to assess this compound-induced cytotoxicity in vitro, focusing on key cellular events including loss of cell viability, induction of apoptosis, mitochondrial dysfunction, and oxidative stress. The provided methodologies are designed to be conducted in human hepatoma cell lines, such as HepG2, which are relevant for studying drug-induced liver injury.[5]
Mechanisms of this compound-Induced Cytotoxicity
The primary mechanism of this compound's antiviral activity is the inhibition of HBV DNA polymerase.[1] However, like other nucleoside analogs, it has the potential to interact with host cellular polymerases, particularly mitochondrial DNA polymerase gamma (Polγ).[3][6] Inhibition of Polγ can lead to depletion of mitochondrial DNA (mtDNA), impairing mitochondrial function and leading to a cascade of cytotoxic events.[3]
Key cytotoxic mechanisms associated with this compound include:
-
Mitochondrial Dysfunction: Characterized by mtDNA depletion, reduced mitochondrial membrane potential, and impaired cellular respiration.[3][4]
-
Oxidative Stress: The imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.[4]
-
Apoptosis: Programmed cell death, which can be initiated by mitochondrial dysfunction and oxidative stress, involving the activation of caspases. Interestingly, some studies suggest this compound may also have a protective role against apoptosis in certain contexts by modulating the BIRC3/caspase-3 pathway.[7][8]
Experimental Protocols
This section provides detailed protocols for assessing the key aspects of this compound-induced cytotoxicity.
Cell Culture and Treatment
Recommended Cell Line: HepG2 (human hepatocellular carcinoma) is a widely used and appropriate cell line for these studies.
Culture Conditions:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200, 500 µM) for various time points (e.g., 24, 48, 72 hours).
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plate for the desired time periods (24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed HepG2 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After treatment, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay
The JC-1 assay uses a cationic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Materials:
-
JC-1 dye
-
Fluorescence microplate reader or flow cytometer
-
Black-walled, clear-bottom 96-well plates
Protocol:
-
Seed HepG2 cells in a black-walled, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Prepare a 5 µg/mL JC-1 working solution in a complete culture medium.
-
Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with a warm phosphate-buffered saline (PBS).
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) signals.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Oxidative Stress Assessment: Intracellular ROS Measurement (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS).
Materials:
-
DCFDA (or H2DCFDA)
-
Fluorescence microplate reader
-
Black-walled, clear-bottom 96-well plates
Protocol:
-
Seed HepG2 cells in a black-walled, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Prepare a 10 µM DCFDA working solution in a serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Express the results as a fold change in ROS production relative to the untreated control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on HepG2 Cell Viability (% of Control)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 50 | 92 ± 6.1 | 85 ± 7.2 | 78 ± 8.1 |
| 100 | 85 ± 7.5 | 72 ± 8.1 | 61 ± 9.2 |
| 200 | 76 ± 8.2 | 58 ± 9.5 | 45 ± 10.3 |
| 500 | 62 ± 9.1 | 41 ± 10.2 | 28 ± 11.5 |
Table 2: Effect of this compound on Caspase-3/7 Activity in HepG2 Cells (Fold Change vs. Control)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 10 | 1.1 ± 0.2 | 1.3 ± 0.3 | 1.5 ± 0.4 |
| 50 | 1.5 ± 0.3 | 2.1 ± 0.5 | 2.8 ± 0.6 |
| 100 | 2.2 ± 0.4 | 3.5 ± 0.7 | 4.9 ± 0.8 |
| 200 | 3.1 ± 0.6 | 5.2 ± 0.9 | 7.1 ± 1.1 |
| 500 | 4.5 ± 0.8 | 7.8 ± 1.2 | 10.3 ± 1.5 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (Red/Green Fluorescence Ratio)
| This compound (µM) | 24 hours | 48 hours |
| 0 (Control) | 2.5 ± 0.3 | 2.4 ± 0.2 |
| 10 | 2.3 ± 0.2 | 2.1 ± 0.3 |
| 50 | 1.9 ± 0.3 | 1.6 ± 0.4 |
| 100 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| 200 | 1.1 ± 0.3 | 0.8 ± 0.2 |
| 500 | 0.8 ± 0.2 | 0.5 ± 0.1 |
Table 4: Effect of this compound on Intracellular ROS Production in HepG2 Cells (Fold Change vs. Control)
| This compound (µM) | 24 hours | 48 hours |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 | 1.4 ± 0.3 |
| 50 | 1.6 ± 0.3 | 2.0 ± 0.4 |
| 100 | 2.1 ± 0.4 | 2.8 ± 0.5 |
| 200 | 2.9 ± 0.5 | 3.9 ± 0.7 |
| 500 | 4.2 ± 0.7 | 5.6 ± 0.9 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction and Apoptosis
Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.
This compound's Modulatory Role on BIRC3-Mediated Apoptosis
Caption: this compound's potential anti-apoptotic effect via BIRC3 modulation.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro assessment of this compound-induced cytotoxicity. By systematically evaluating cell viability, apoptosis, mitochondrial function, and oxidative stress, researchers can gain a comprehensive understanding of the potential cytotoxic liabilities of this compound and related nucleoside analogs. This information is invaluable for drug safety evaluation and for the development of safer antiviral therapies.
References
- 1. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lamivudine/telbivudine-associated neuromyopathy: neurogenic damage, mitochondrial dysfunction and mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanisms of this compound-induced myopathy associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hepatitis B virus (HBV) response of imiquimod based toll like receptor 7 ligand in hbv-positive human hepatocelluar carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 7. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing the Woodchuck Hepatitis Virus (WHV) Model for Preclinical Evaluation of Telbivudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telbivudine is a synthetic thymidine nucleoside analog, specifically the L-enantiomer of thymidine, with potent antiviral activity against the Hepatitis B Virus (HBV).[1][2] Its efficacy in inhibiting viral replication has made it a significant compound in the management of chronic hepatitis B. Preclinical assessment of antiviral agents is critical, and the woodchuck (Marmota monax) model of chronic Woodchuck Hepatitis Virus (WHV) infection is a premier animal model for this purpose.[3][4] WHV is closely related to human HBV, and the progression of liver disease, including the development of hepatocellular carcinoma in woodchucks, closely mimics the pathogenesis of HBV in humans.[1][5][6] This document provides detailed application notes and protocols for leveraging the WHV model in this compound research.
Mechanism of Action of this compound
This compound is administered as a prodrug and must be phosphorylated by intracellular kinases to its active triphosphate form, this compound 5'-triphosphate.[1] This active metabolite competitively inhibits the HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxythymidine triphosphate.[6] Upon incorporation into the growing viral DNA chain, it causes obligate chain termination, as it lacks the 3'-hydroxyl group necessary for the subsequent phosphodiester bond formation.[6] This action effectively halts viral DNA synthesis. Notably, this compound preferentially inhibits the synthesis of the second DNA strand, a step with higher transcription fidelity than the initial RNA-to-DNA reverse transcription.[7]
Application: Preclinical Efficacy Study in the WHV Model
The woodchuck model is invaluable for assessing the in vivo antiviral efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of new drug candidates like this compound before human clinical trials.[3] Studies have demonstrated that this compound exhibits potent antiviral activity in this model.[8]
Experimental Workflow
A typical preclinical study involves establishing a cohort of chronically WHV-infected woodchucks, administering the test compound over a defined period, and monitoring virological and biochemical markers.
Experimental Protocols
The following are representative protocols synthesized from established methodologies for antiviral testing in the WHV model.
Animal Model Establishment
-
Animals: Laboratory-reared, adult Eastern woodchucks (Marmota monax) chronically infected with WHV.
-
Induction of Chronic Infection: To ensure a consistent chronic carrier state, woodchucks are typically infected as neonates (within 3 days of birth) with a standardized, high-titer WHV inoculum (e.g., 1x10^7 viral genome equivalents).[6] This procedure results in a high rate of chronic infection.[9]
-
Confirmation of Chronic Status: Prior to study initiation, animals must be confirmed as chronic carriers. This is characterized by the persistent presence of serum WHV DNA and Woodchuck Hepatitis Surface Antigen (WHsAg) for at least 6 months.
-
Housing: Animals should be housed in appropriate facilities with controlled environmental conditions, adhering to institutional animal care and use guidelines.
This compound Administration
-
Formulation: this compound is prepared in a suitable vehicle for oral administration (e.g., sterile water or a 0.5% methylcellulose solution).
-
Dosing Regimen: Animals are divided into a treatment group and a vehicle control group. Dosing is performed once daily via oral gavage. The specific dose can be determined by allometric scaling from human doses or based on preliminary dose-finding studies.
-
Treatment Duration: A typical short-term efficacy study lasts for 4 to 12 weeks.[10]
Sample Collection and Processing
-
Blood Collection: Blood samples (approx. 2-3 mL) are collected from a suitable vein (e.g., femoral vein) at baseline, weekly or bi-weekly during treatment, and during a post-treatment follow-up period.
-
Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation. Aliquots are stored at -80°C for subsequent virological and biochemical analysis.
-
Liver Biopsy (Optional): Needle biopsies of the liver can be collected at baseline and at the end of the study to assess intrahepatic viral markers and histopathology. Tissue is snap-frozen in liquid nitrogen or fixed in formalin.
Virological and Biochemical Assessments
-
Serum WHV DNA Quantification:
-
Method: Real-time quantitative PCR (qPCR).
-
Procedure: Viral DNA is extracted from serum aliquots using a commercial DNA extraction kit. qPCR is performed using primers and probes specific to a conserved region of the WHV genome. A standard curve generated from plasmids containing the target sequence is used to quantify the absolute copy number of WHV DNA (viral genome equivalents per mL).
-
-
Serum WHsAg Quantification:
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure: Commercial or in-house ELISA kits are used to quantify the concentration of WHsAg in serum, following the manufacturer's instructions.
-
-
Biochemical Analysis:
-
Parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and other relevant liver function markers.
-
Method: Standard automated biochemical analyzers are used to measure serum enzyme levels as indicators of liver injury.
-
Data Presentation: Expected Efficacy of this compound
Preclinical studies in the woodchuck model have demonstrated the potent antiviral effect of this compound. Data should be summarized to compare the treatment group against the control group and baseline values.
Table 1: Virological Response to this compound in WHV-Infected Woodchucks
| Time Point | Treatment Group | Mean Serum WHV DNA Level (log10 GE/mL) | Mean Log Reduction from Baseline |
|---|---|---|---|
| Baseline (Week 0) | This compound | 10.5 | 0 |
| Vehicle Control | 10.4 | 0 | |
| End of Treatment (Week 4) | This compound | 2.5 | 8.0 [8] |
| Vehicle Control | 10.3 | 0.1 | |
| Follow-up (Week 8) | This compound | 9.8 | 0.7 |
| Vehicle Control | 10.4 | 0 |
Note: Data are representative based on published outcomes.[8] GE = Genome Equivalents. Viral rebound is expected after treatment cessation.
Table 2: Biochemical and Serological Markers
| Parameter | Treatment Group | Baseline (Week 0) | End of Treatment (Week 4) |
|---|---|---|---|
| Mean Serum ALT (U/L) | This compound | 120 | 55 |
| Vehicle Control | 115 | 118 | |
| Mean Serum WHsAg (µg/mL) | This compound | 150 | 25 |
| Vehicle Control | 145 | 140 |
Note: Data are illustrative of expected trends. Normalization of ALT and reduction in WHsAg are key efficacy endpoints.
References
- 1. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Woodchuck Colony Legacy - Hepatitis B Foundation [hepb.org]
- 5. mdpi.com [mdpi.com]
- 6. Woodchuck Hepatitis Virus (WHV) Infection Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Measurement of Antiviral Effect and Innate Immune Response During Treatment of Primary Woodchuck Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an upcoming agent for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound decreases proportion of peripheral blood CD4+CD25+CD127low T cells in parallel with inhibiting hepatitis B virus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of an Antiviral Drug and Immunomodulation against Hepadnaviral Infection in the Woodchuck Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Cell Analysis of Telbivudine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing single-cell analysis methodologies for in-depth characterization of the cellular effects of Telbivudine, a nucleoside analog antiviral drug primarily used in the treatment of chronic hepatitis B. The following protocols and analyses will enable a high-resolution understanding of this compound's impact on host cells, moving beyond its known function as an inhibitor of hepatitis B virus (HBV) DNA polymerase.
Introduction
This compound is a synthetic thymidine nucleoside analog that, in its active triphosphate form, competitively inhibits HBV DNA polymerase, leading to chain termination and suppression of viral replication.[1][2] While its primary antiviral mechanism is well-established, emerging evidence suggests that this compound also exerts significant immunomodulatory and other host cell-directed effects.[3][4][5] Single-cell technologies are uniquely suited to dissect this cellular heterogeneity and provide a deeper understanding of this compound's mechanisms of action. This document outlines detailed protocols for single-cell RNA sequencing (scRNA-seq), single-cell assay for transposase-accessible chromatin with sequencing (scATAC-seq), and cytometry by time-of-flight (CyTOF) to investigate these effects.
Part 1: Single-Cell Transcriptomics (scRNA-seq) for Profiling this compound's Impact on Gene Expression
scRNA-seq allows for the quantification of the transcriptome of individual cells, providing unprecedented insight into the heterogeneity of cellular responses to drug treatment.
Application Note:
This protocol is designed to identify and characterize the transcriptomic changes induced by this compound in peripheral blood mononuclear cells (PBMCs) from chronic hepatitis B patients or in in vitro cell culture models. Key applications include:
-
Identifying cell type-specific gene expression changes in response to this compound.
-
Uncovering novel cellular pathways modulated by this compound.
-
Characterizing the heterogeneity of drug response across different cell populations.
-
Investigating the immunomodulatory effects on various immune cell subsets.[3][6][7]
Experimental Protocol: scRNA-seq of PBMCs from this compound-Treated Patients
-
Sample Collection and Processing:
-
Collect whole blood from chronic hepatitis B patients before and at specified time points during this compound treatment.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Cryopreserve PBMCs in a suitable freezing medium (e.g., 90% FBS, 10% DMSO) for batch processing.
-
-
Cell Viability and Counting:
-
Thaw cryopreserved PBMCs rapidly and assess cell viability using Trypan Blue exclusion. A viability of >85% is recommended.
-
Count cells using a hemocytometer or an automated cell counter.
-
-
Single-Cell Capture and Library Preparation (using a droplet-based platform):
-
Resuspend cells at the recommended concentration for the chosen single-cell platform (e.g., 10x Genomics Chromium).
-
Load the cell suspension, reverse transcription master mix, and partitioning oil into the microfluidic chip.
-
Generate single-cell gel beads in emulsion (GEMs), where each GEM contains a single cell and barcoded beads.
-
Perform reverse transcription within the GEMs to generate barcoded cDNA.
-
Break the emulsion and pool the barcoded cDNA.
-
Amplify the cDNA via PCR.
-
Construct sequencing libraries by fragmentation, end-repair, A-tailing, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a compatible next-generation sequencing platform.
-
Perform demultiplexing, alignment, and generation of the cell-by-gene count matrix using the platform's software suite (e.g., Cell Ranger).
-
Utilize bioinformatics tools like Seurat or Scanpy for downstream analysis, including quality control, normalization, dimensionality reduction (PCA, UMAP), clustering, and differential gene expression analysis between treated and untreated cells within each cell type.
-
Data Presentation: Expected Quantitative Data from scRNA-seq
| Cell Type | Key Upregulated Genes | Key Downregulated Genes | Enriched Pathways (Post-Telbivudine) |
| CD4+ T Cells | IFNG, TBX21 | FOXP3, RORC | Th1 differentiation, Cytokine signaling |
| CD8+ T Cells | GZMB, PRF1 | PDCD1 (PD-1) | T-cell mediated cytotoxicity |
| B Cells | Genes related to antibody production | Genes related to cell cycle arrest | B-cell activation |
| Monocytes | TNF, IL12A | Genes related to viral sensing | Pro-inflammatory response |
| NK Cells | NKG7, CCL5 | Inhibitory receptor genes | Natural killer cell mediated cytotoxicity |
Note: This is a hypothetical representation of expected data based on existing literature.
Part 2: Single-Cell Chromatin Accessibility (scATAC-seq) for Uncovering Epigenetic Modifications
scATAC-seq maps open chromatin regions at the single-cell level, providing insights into the regulatory landscape and how this compound may influence gene regulation through epigenetic modifications. This compound has been shown to correct HBV-induced epigenetic alterations.[8]
Application Note:
This protocol aims to delineate the changes in chromatin accessibility in different cell types following this compound treatment. This can help to:
-
Identify changes in transcription factor binding motifs accessibility.
-
Link changes in chromatin structure to the observed transcriptomic alterations from scRNA-seq.
-
Understand the epigenetic mechanisms underlying this compound's immunomodulatory effects.
Experimental Protocol: scATAC-seq of Hepatocytes or Immune Cells
-
Nuclei Isolation:
-
Isolate nuclei from fresh or cryopreserved cells using a lysis buffer (e.g., containing NP-40).
-
Centrifuge to pellet the nuclei and wash to remove cytoplasmic components.
-
Resuspend nuclei in a suitable buffer and count.
-
-
Transposition Reaction:
-
Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and simultaneously insert the adapters ("tagmentation").[9]
-
Stop the reaction by adding a stop buffer.
-
-
Single-Nuclei Capture and Library Preparation:
-
Utilize a single-cell platform (e.g., 10x Genomics Chromium) to partition single nuclei with barcoded beads.
-
Attach barcodes to the tagmented DNA fragments through a PCR-based barcoding step.
-
Pool the barcoded DNA fragments.
-
Perform a final PCR amplification to add sequencing adapters and generate the final library.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a compatible sequencer.
-
Process the raw sequencing data to align reads, identify open chromatin peaks, and generate a cell-by-peak accessibility matrix.
-
Use bioinformatics tools like Signac or ArchR for downstream analysis, including dimensionality reduction, clustering, identification of differentially accessible regions, and transcription factor motif enrichment analysis.
-
Data Presentation: Expected Quantitative Data from scATAC-seq
| Cell Type | Differentially Accessible Regions (DARs) - Gained Accessibility | Differentially Accessible Regions (DARs) - Lost Accessibility | Enriched Transcription Factor Motifs in Gained DARs |
| CD4+ T Cells | Loci near IFNG, TBX21 | Loci near FOXP3, IL17A | T-bet, STAT1 |
| CD8+ T Cells | Loci near GZMB, PRF1 | Loci near PDCD1 | EOMES, T-bet |
| Hepatocytes | Loci near anti-inflammatory genes | Loci near pro-fibrotic genes | HNF4A, FOXA2 |
Note: This is a hypothetical representation of expected data.
Part 3: Mass Cytometry (CyTOF) for High-Dimensional Immune Profiling
CyTOF combines flow cytometry with mass spectrometry, enabling the simultaneous measurement of over 40 proteins at the single-cell level without the issue of spectral overlap.[10][11]
Application Note:
This protocol is designed for in-depth immunophenotyping and functional characterization of immune cells in response to this compound. Key applications include:
-
Detailed quantification of various immune cell subsets, including rare populations.
-
Simultaneous analysis of cell surface markers, intracellular signaling proteins, and cytokines.
-
Monitoring changes in T-cell exhaustion markers (e.g., PD-1) and activation markers.[3][12]
-
Assessing the functional capacity of immune cells through intracellular cytokine staining.[7]
Experimental Protocol: CyTOF Analysis of PBMCs
-
Panel Design and Antibody Conjugation:
-
Design a panel of antibodies targeting surface and intracellular proteins of interest.
-
Antibodies should be conjugated to unique heavy metal isotopes.
-
-
Cell Staining:
-
Thaw and rest cryopreserved PBMCs.
-
Perform a viability stain (e.g., using cisplatin) to distinguish live from dead cells.
-
Stain for surface markers by incubating cells with the metal-conjugated antibody cocktail.
-
Fix and permeabilize the cells for intracellular staining.
-
Stain for intracellular proteins (e.g., cytokines, transcription factors) with the corresponding antibody cocktail.
-
Label the cells with a DNA intercalator (e.g., iridium) for cell identification.
-
-
Data Acquisition:
-
Resuspend the stained cells in a solution containing normalization beads.
-
Acquire data on a CyTOF instrument. Cells are nebulized, ionized in an argon plasma, and the metal ions are analyzed by a time-of-flight mass spectrometer.[10]
-
-
Data Analysis:
-
Normalize the data using the normalization beads.
-
Perform de-barcoding if samples were multiplexed.
-
Use analysis platforms like Cytobank or tools like FlowSOM and t-SNE/UMAP for high-dimensional data visualization and automated cell population identification.
-
Quantify the frequency of different immune cell populations and the expression levels of markers of interest.
-
Data Presentation: Expected Quantitative Data from CyTOF
| Cell Population | Marker Expression Change (Post-Telbivudine) | Frequency Change (Post-Telbivudine) | Functional Change |
| CD4+ Th1 Cells | ↑ T-bet, ↑ IFN-γ | ↑ | Enhanced Th1 response |
| CD4+ Th17 Cells | ↓ RORγt, ↓ IL-17A | ↓ | Reduced pro-inflammatory Th17 response |
| CD4+ Treg Cells | ↓ FoxP3 | ↓ | Diminished immunosuppression |
| CD8+ T Cells | ↓ PD-1, ↑ Granzyme B | No significant change | Reversal of T-cell exhaustion |
| iNKT Cells | ↑ | ↑ | Restoration of innate-like T-cell population |
Note: This is a hypothetical representation of expected data based on existing literature.
Visualizations of Key Pathways and Workflows
This compound's Antiviral Mechanism and Immunomodulatory Effects
Caption: this compound's dual antiviral and immunomodulatory actions.
Experimental Workflow for Single-Cell Analysis
Caption: Integrated single-cell analysis workflow for this compound.
This compound's Influence on T-Cell Differentiation and Apoptosis
Caption: this compound's effects on T-cell subsets and apoptosis.
References
- 1. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound preserves T‐helper 1 cytokine production and downregulates programmed death ligand 1 in a mouse model of viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment is associated with high hepatitis B e antigen seroconversion and immune modulatory effects in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound preserves T-helper 1 cytokine production and downregulates programmed death ligand 1 in a mouse model of viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound Treatment on the Circulating CD4+ T-Cell Subpopulations in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound therapy on the cellular immune response in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
- 10. ovid.com [ovid.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of Viral Replication Downregulates CD4+CD25high Regulatory T Cells and Programmed Death-Ligand 1 in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 to Unravel Telbivudine Resistance Mechanisms in Hepatitis B Virus
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Telbivudine is a nucleoside analog inhibitor of the hepatitis B virus (HBV) polymerase, playing a crucial role in the management of chronic hepatitis B. However, the emergence of drug resistance mutations in the HBV reverse transcriptase (RT) domain significantly limits its long-term therapeutic efficacy. The CRISPR-Cas9 gene-editing technology offers a powerful and precise tool to investigate the molecular mechanisms underlying this compound resistance. By enabling the creation of specific resistance mutations and facilitating genome-wide screens, CRISPR-Cas9 can accelerate the identification of viral and host factors contributing to resistance, thereby guiding the development of novel antiviral strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study this compound resistance. This includes methods for generating known resistance mutations, performing CRISPR-based screening to identify novel resistance determinants, and validating candidate genes.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance, providing a baseline for experimental design and interpretation.
Table 1: Key this compound Resistance Mutations in the HBV Reverse Transcriptase Domain
| Mutation | Type | Associated Resistance Profile |
| rtM204I | Primary | High-level resistance to this compound and Lamivudine.[1][2] |
| rtL80I/V | Primary/Compensatory | Moderate resistance to this compound. Often found in combination with rtM204I.[1][2] |
| rtL180M | Compensatory | Often occurs with rtM204V/I, restoring viral replication fitness.[3] |
| rtM204V | Primary | Confers resistance to Lamivudine and cross-resistance to this compound.[3] |
| rtV173L | Compensatory | Associated with Lamivudine and this compound resistance, often in combination with other mutations. |
| rtA181T/V | Primary | Associated with resistance to Adefovir but can influence cross-resistance. |
| rtN236T | Primary | Primarily associated with Adefovir resistance. |
Table 2: In Vitro Replication Efficiency of this compound-Resistant HBV Mutants
| HBV Mutant | Relative Replication Efficiency (Compared to Wild-Type) |
| Wild-Type | 100% |
| rtM204I | Tendency for higher replication than rtL80V and rtL80I.[1][2] |
| rtL80V | Intermediate replication efficiency.[1][2] |
| rtL80I | Lower replication efficiency compared to rtM204I and rtL80V.[1][2] |
| rtL80I/M204I | Similar replication efficiency to rtL80I.[1] |
| rtL80V/M204V | Similar replication efficiency to rtL80V.[1] |
Table 3: Fold Change in IC50 of this compound Against Resistant HBV Mutants (Illustrative)
| HBV Mutant | Fold Change in this compound IC50 (Compared to Wild-Type) |
| rtM204I | >1000-fold |
| rtL80I/M204I | >1000-fold |
| rtM204V | Active against single mutant, but inactive against L180M/M204V double mutant. |
| rtA181V | ~1.0-fold |
| rtN236T | ~0.5-fold |
Note: Specific IC50 values can vary depending on the experimental system. The data presented is compiled from multiple sources and serves as a general guide.
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Generating and Analyzing this compound-Resistant HBV Mutants using CRISPR-Cas9
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Telbivudine Resistance in HBV Genotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Hepatitis B Virus (HBV) and Telbivudine resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations associated with this compound resistance in HBV?
The primary mutation conferring resistance to this compound is the rtM204I mutation, often accompanied by the rtL180M mutation. The rtM204V mutation can also cause resistance.[1][2][3] Additionally, mutations such as rtL80I and rtL80V have been identified as contributing to this compound resistance, potentially by compensating for replication defects caused by the primary resistance mutations.[4]
Q2: Is there a difference in this compound resistance mutations across various HBV genotypes?
While the core resistance mutations (rtM204I/V and rtL180M) are common across different HBV genotypes, some studies suggest potential genotype-specific differences in the prevalence of certain mutations. For instance, the compensatory mutation rtL80V and the adefovir resistance mutation rtN236T have been observed more frequently in HBV genotype A infections.[5] However, major resistance pathways are generally conserved across genotypes. Genotype D is reportedly the predominant genotype in certain regions like Jordan.[3]
Q3: What is the rate of this compound resistance development?
The rate of resistance to this compound increases with the duration of therapy. In HBeAg-positive patients, the resistance rate can be around 25% after two years of treatment, while in HBeAg-negative patients, it is approximately 11% over the same period.[6] The risk of developing resistance is significantly higher in patients who do not achieve a rapid and profound suppression of HBV DNA levels.[7] For patients with undetectable HBV DNA at week 24 of treatment, the risk of resistance is markedly reduced.[8]
Q4: What are the recommended alternative treatments for patients with this compound-resistant HBV?
For patients who develop resistance to this compound, switching to Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) is the recommended course of action.[9] Tenofovir has a high genetic barrier to resistance and is effective against this compound-resistant strains.[10] Entecavir is not recommended for patients with pre-existing Lamivudine resistance (which has a similar resistance profile to this compound) due to an increased risk of selecting for Entecavir-resistant mutations.[9] In cases of multidrug resistance, a combination of Tenofovir and Entecavir may be considered.[11]
Troubleshooting Guides
Problem 1: Unexpectedly rapid development of this compound resistance in an in-vitro experiment.
-
Possible Cause 1: High baseline viral load.
-
Troubleshooting: Ensure that the initial HBV DNA levels in your cell culture or animal model are within a range that is not excessively high, as high viral replication rates can accelerate the selection of resistant mutants.[7]
-
-
Possible Cause 2: Pre-existing minor resistant variants.
-
Troubleshooting: Use a highly sensitive detection method like next-generation sequencing (NGS) to screen your viral stocks for pre-existing resistance mutations that may be present at a low frequency.[4]
-
-
Possible Cause 3: Suboptimal drug concentration.
-
Troubleshooting: Verify the concentration and stability of this compound in your experimental setup. Inadequate drug pressure can facilitate the emergence of resistance.
-
Problem 2: Discrepancies between genotypic resistance results and phenotypic susceptibility assays.
-
Possible Cause 1: Presence of compensatory mutations.
-
Troubleshooting: Analyze the full polymerase gene sequence for secondary mutations that may restore viral fitness without directly conferring high-level resistance to the drug in phenotypic assays.[12]
-
-
Possible Cause 2: Limitations of the phenotypic assay.
-
Troubleshooting: Ensure your phenotypic assay has been validated for the specific cell line and HBV strain you are using. Consider using a different phenotypic system or a standardized commercial assay for comparison.
-
-
Possible Cause 3: Mixed viral populations.
-
Troubleshooting: The genotypic assay might be detecting a resistant subpopulation that is not the dominant strain, and therefore its resistance phenotype might be masked in bulk culture assays. Cloning and sequencing of individual viral genomes can help to resolve this.
-
Problem 3: Difficulty in amplifying the HBV polymerase gene for sequencing.
-
Possible Cause 1: Low viral load.
-
Troubleshooting: Confirm that the HBV DNA level in the sample is sufficient for PCR amplification. A minimum viral load of 3.0 log IU/ml is often required.[1] Consider using a nested PCR approach for samples with low viral titers.
-
-
Possible Cause 2: Primer mismatch due to HBV genotype variability.
-
Troubleshooting: Use genotype-specific primers or primers targeting highly conserved regions of the polymerase gene. If the genotype is unknown, perform genotyping first or use a set of universal primers.
-
-
Possible Cause 3: Presence of PCR inhibitors.
-
Troubleshooting: Ensure that the DNA extraction method effectively removes potential PCR inhibitors from the sample. If inhibition is suspected, perform a dilution series of the DNA template or use a DNA purification kit with inhibitor removal capabilities.
-
Quantitative Data Summary
Table 1: this compound Resistance Rates Over Time
| Patient Group | Duration of Therapy | Resistance Rate |
| HBeAg-positive | 2 years | 25% |
| HBeAg-negative | 2 years | 11% |
| HBeAg-positive (Undetectable HBV DNA at 24 weeks) | 2 years | Significantly lower |
| HBeAg-negative (Undetectable HBV DNA at 24 weeks) | 2 years | Significantly lower |
Data sourced from multiple clinical studies.[6][7][8]
Table 2: Common this compound Resistance-Associated Mutations
| Mutation | Drug Cross-Resistance | Notes |
| rtM204I/V | Lamivudine, Entecavir (partial) | Primary resistance mutations in the YMDD motif.[2][3] |
| rtL180M | Lamivudine, Entecavir (partial) | Often occurs in combination with rtM204V/I.[2][3] |
| rtL80I/V | Lamivudine | May act as compensatory mutations.[4] |
| rtV173L | Lamivudine, Entecavir | Associated with resistance to multiple nucleoside analogs.[2][13] |
Experimental Protocols
Protocol 1: Detection of this compound Resistance Mutations by Sanger Sequencing
This protocol outlines the standard method for identifying known and novel resistance mutations.
-
Specimen Collection and Preparation:
-
Collect whole blood in an EDTA tube.
-
Separate plasma by centrifugation within 2 hours of collection.
-
Store plasma at -20°C or lower until DNA extraction.[14]
-
-
HBV DNA Extraction:
-
Extract HBV DNA from plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification of the Polymerase Gene:
-
Perform a nested PCR to amplify the reverse transcriptase (RT) domain of the HBV polymerase gene.
-
First Round PCR: Use outer primers flanking the RT region.
-
Second Round PCR: Use inner primers specific to the RT region to increase sensitivity and specificity.
-
-
PCR Product Purification:
-
Analyze the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using BigDye terminator chemistry.
-
Purify the sequencing products.
-
Analyze the sequencing products on an automated DNA sequencer.
-
-
Data Analysis:
-
Align the obtained sequence with a wild-type HBV reference sequence of the same genotype.
-
Identify amino acid substitutions at known resistance-associated positions (e.g., rt80, rt173, rt180, rt204).
-
Protocol 2: Quantitative Real-Time PCR for Specific Mutation Detection
This method is useful for rapid detection and quantification of known mutations.
-
Specimen Preparation and DNA Extraction:
-
Follow steps 1 and 2 of the Sanger Sequencing protocol.
-
-
Primer and Probe Design:
-
Design allele-specific primers and probes for the wild-type and mutant sequences of interest (e.g., rtM204I). Probes should be labeled with a fluorescent reporter and a quencher.
-
-
Real-Time PCR Reaction:
-
Set up separate real-time PCR reactions for the wild-type and mutant alleles.
-
Include positive controls for both wild-type and mutant sequences, as well as a no-template control.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the wild-type and mutant reactions.
-
The presence of a signal in the mutant reaction indicates the presence of the resistance mutation.
-
The relative proportion of mutant to wild-type virus can be estimated by comparing the Ct values.
-
Visualizations
Caption: Experimental workflow for detecting HBV resistance mutations.
Caption: Mechanism of this compound action and resistance.
Caption: Logical flowchart for managing this compound resistance.
References
- 1. HBV Drug Resistance Genotyping [testguide.adhb.govt.nz]
- 2. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B virus genotypes and lamivudine resistance mutations in Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistant mutations and quasispecies complexity of hepatitis B virus during this compound treatment" | the Non-Coding RNA Group [pinga.no]
- 5. Hepatitis B Virus Genotypes and Antiviral Resistance Mutations in Romanian HIV-HBV Co-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of continuous 4-year this compound treatment in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment for hepatitis B in patients with drug resistance - Tacke - Annals of Translational Medicine [atm.amegroups.org]
- 10. Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of Antiviral Resistance in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of hepatitis B virus resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HBV genotypes and drug resistance mutations in antiretroviral treatment-naïve and treatment-experienced HBV-HIV co-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Technical Support Center: Optimizing Telbivudine Dosage for In Vitro Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Telbivudine dosage for in vitro antiviral assays against Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a synthetic nucleoside analog of thymidine.[1] It is an L-nucleoside, which is a stereoisomer (enantiomer) of the naturally occurring D-thymidine.[2] Inside the host cell, this compound is phosphorylated by cellular kinases to its active triphosphate form.[3] This active form, this compound triphosphate, competitively inhibits the HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxythymidine triphosphate (dTTP).[3] Incorporation of this compound triphosphate into the growing viral DNA chain leads to premature chain termination, thus halting HBV replication.[2]
2. What are the recommended cell lines for in vitro HBV antiviral assays with this compound?
Commonly used human hepatoma cell lines for studying HBV replication and antiviral agents include:
-
HepG2.2.15: A stable cell line that constitutively produces HBV particles.[4][5]
-
HepAD38: Another stable cell line where HBV replication is under the control of a tetracycline-off promoter, allowing for inducible HBV expression.
-
Huh7: A human hepatoma cell line that can be transiently or stably transfected with HBV DNA.[6]
-
HepG2-NTCP: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which allows for the study of HBV entry.[6]
3. How should I prepare a this compound stock solution for in vitro assays?
This compound is soluble in several solvents. Here are some common options for preparing a stock solution:
-
Dimethyl sulfoxide (DMSO): A stock solution of up to 48-50 mg/mL (approximately 198-206 mM) can be prepared in DMSO.[3][7] It is recommended to use fresh, moisture-free DMSO.
-
Water: this compound is also soluble in water up to 44-48 mg/mL (approximately 181-198 mM).[3][7] Sonication may be recommended to aid dissolution.[7]
-
Ethanol: Solubility in ethanol is lower, around 2 mg/mL (approximately 8.26 mM), and may require heating.[3][7]
For cell culture experiments, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%.
4. What are the typical effective and cytotoxic concentrations of this compound in vitro?
The efficacy and cytotoxicity of this compound can vary depending on the cell line, assay conditions, and the specific HBV strain.
| Parameter | Cell Line/Assay Type | Concentration Range | Reference(s) |
| IC50 (50% Inhibitory Concentration) | Hepatoma cell culture assays | 0.05 - 0.65 µM | |
| CC50 (50% Cytotoxic Concentration) | Cultured human hepatoma cells | >2,000 µM | |
| Human peripheral blood mononuclear cells | >200 µM | ||
| Human foreskin fibroblasts | >400 µM |
5. What are the known resistance mutations for this compound?
The primary resistance mutation associated with this compound is the M204I mutation in the reverse transcriptase (RT) domain of the HBV polymerase.[8] Other mutations, such as L80I/V and L180M, can also contribute to resistance, often in combination with M204I/V.[8][9][10] There is a high degree of cross-resistance observed between lamivudine and this compound.[9]
Troubleshooting Guides
This section addresses common issues encountered during in vitro antiviral assays with this compound.
Issue 1: No or Low Antiviral Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Ensure the final concentrations in the assay are within the expected effective range (refer to the IC50 values in the table above). |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Resistant HBV Strain | If using a laboratory-adapted or clinical isolate, it may harbor pre-existing resistance mutations. Sequence the RT domain of the HBV polymerase to check for mutations like M204I/V. |
| Inefficient Viral Replication | Confirm that your HBV-producing cell line is replicating the virus efficiently. Measure HBV DNA levels in the supernatant of untreated control cells to establish a baseline. |
| Assay Readout Issue | Ensure that your detection method (e.g., qPCR, ELISA) is sensitive and functioning correctly. Include appropriate positive and negative controls for the assay itself. |
Issue 2: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Incorrect Cell Seeding Density | Plating too few cells can make them more susceptible to drug-induced toxicity. Optimize the cell seeding density for your specific cell line and assay duration. |
| Contamination | Check for microbial contamination in your cell cultures, as this can cause cell death and confound cytotoxicity results. |
| Incorrect CC50 Determination | Review your cytotoxicity assay protocol and data analysis. Ensure you have a proper dose-response curve with sufficient data points to accurately calculate the CC50. |
| Sensitive Cell Line | Some cell lines may be inherently more sensitive to this compound. Consider testing the cytotoxicity in a different recommended cell line. |
Issue 3: High Variability in Results Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal volumes of cells into each well. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques for preparing drug dilutions and adding reagents. |
| Edge Effects in Plates | To minimize "edge effects" in 96-well plates, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize all incubation times for drug treatment and assay development steps. |
| Variable Virus Inoculum | Ensure the viral stock is properly tittered and that the same multiplicity of infection (MOI) is used across all experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molar Mass of this compound = 242.23 g/mol ).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Antiviral Activity Assay using a Virus Yield Reduction Assay
This protocol outlines a general procedure for assessing the antiviral activity of this compound against HBV in a stable HBV-producing cell line (e.g., HepG2.2.15).
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for HBV DNA extraction and quantification (qPCR)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2.2.15 cells.
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after the desired incubation period (e.g., 2 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC50 (e.g., ranging from 0.001 µM to 10 µM).
-
Include a "no-drug" control (cells with medium only) and a "solvent" control (cells with medium containing the highest concentration of DMSO used in the dilutions).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-9 days. The medium should be changed with fresh drug-containing medium every 3 days.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
-
HBV DNA Quantification:
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.[1][16][17]
Materials:
-
HepG2 cells (or the cell line used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the antiviral assay protocol.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be broad enough to induce from no to complete cell death (e.g., 1 µM to 5000 µM).
-
Include a "cell control" (untreated cells) and a "solvent control".
-
Add 100 µL of the drug dilutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 6-9 days).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: this compound's mechanism of action in a hepatocyte.
Caption: Workflow for an in vitro this compound antiviral assay.
Caption: Logical approach to troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound | HBV | Reverse Transcriptase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | High frequency of Lamivudine and this compound resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia [frontiersin.org]
- 11. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dna-technology.com [dna-technology.com]
- 13. Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dna-technology.com [dna-technology.com]
- 15. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
Troubleshooting Telbivudine solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Telbivudine in aqueous buffers.
This compound Solubility Data
Quantitative data regarding the solubility of this compound in various solvents are summarized below for easy reference and comparison.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Sparingly soluble (>20 mg/mL)[1][2] | >82.56 mM | Sonication is recommended.[3] |
| PBS (pH 7.2) | ~10 mg/mL[4] | ~41.28 mM | Aqueous solutions are not recommended for storage for more than one day.[4] |
| DMSO | ~30 mg/mL, 48 mg/mL, 50 mg/mL[3][4][5] | ~123.85 mM, ~198.15 mM, ~206.42 mM | Sonication is recommended.[3] |
| Ethanol | ~10 mg/mL, 2 mg/mL[3][4] | ~41.28 mM, ~8.26 mM | Heating is recommended.[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | ~123.85 mM | - |
Molecular Weight of this compound: 242.23 g/mol [2][6]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
A1: this compound is sparingly soluble in water, with a reported solubility of over 20 mg/mL.[1][2] In Phosphate Buffered Saline (PBS) at pH 7.2, its solubility is approximately 10 mg/mL.[4]
Q2: Can I dissolve this compound directly in aqueous buffers?
A2: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving this compound in aqueous buffers.[4] However, for higher concentrations, preparing a stock solution in an organic solvent is recommended.
Q3: What organic solvents can be used to prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4] The solubility is highest in DMSO, at approximately 30-50 mg/mL.[3][4][5]
Q4: How should I store this compound solutions?
A4: this compound is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[4] It is not recommended to store aqueous solutions for more than one day.[4] Stock solutions in organic solvents, such as DMSO, can be stored at -80°C for up to a year.[3]
Q5: What is the pKa of this compound?
A5: The pKa of this compound is 9.61 ± 0.01.[1]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?
A1: If you are encountering solubility issues with this compound in an aqueous buffer, consider the following troubleshooting steps:
-
Sonication: Applying sonication can help to break up particles and enhance dissolution.[3]
-
Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: Given this compound's pKa of 9.61, its solubility may be influenced by pH.[1] While it is reported to be sparingly soluble in the pH range of 4.0 to 9.0, slight adjustments within your experimental tolerance might aid dissolution.[1]
-
Prepare a Stock Solution: The most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in your aqueous buffer.[4]
Q2: After diluting my DMSO stock solution of this compound into my aqueous buffer, a precipitate formed. How can I resolve this?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. Here are some solutions:
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit under those conditions. Try lowering the final concentration.
-
Decrease the Percentage of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is minimal, as high concentrations of organic solvents can have physiological effects in biological experiments.[4]
-
Vortexing During Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) and filter-sterilize if necessary for your application.
-
Dilution: Based on your desired final concentration, calculate the volume of the this compound stock solution needed.
-
Mixing: While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This ensures that the stock solution is rapidly diluted and dispersed, minimizing the risk of precipitation.
-
Final Check: Ensure the final solution is clear and free of any precipitate before use. If a precipitate is observed, refer to the troubleshooting guide.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution on the same day.[4]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing a this compound working solution.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | HBV | Reverse Transcriptase | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [drugfuture.com]
Technical Support Center: Telbivudine-Associated Creatine Kinase Elevation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Telbivudine-associated creatine kinase (CK) elevation in animal studies.
Troubleshooting Guides
Issue 1: High Variability in Creatine Kinase (CK) Levels Between Animals in the Same Treatment Group
Possible Causes:
-
Improper blood collection technique: Traumatic blood collection can artificially elevate CK levels.
-
Animal stress: Stress from handling or environmental factors can influence CK levels.
-
Underlying health conditions: Subclinical myopathies or other health issues in study animals.
-
Inconsistent drug administration: Variability in the dose or absorption of this compound.
Troubleshooting Steps:
-
Refine Blood Collection Protocol:
-
Use a consistent, minimally traumatic method for blood collection (e.g., retro-orbital sinus puncture under anesthesia).
-
Ensure personnel are proficient in the chosen technique to minimize muscle damage.
-
-
Acclimatize Animals and Minimize Stress:
-
Allow for a sufficient acclimatization period (at least 7 days) before the start of the study.
-
Handle animals gently and consistently.
-
Maintain a stable and enriched environment (e.g., consistent light-dark cycle, temperature, and humidity).
-
-
Health Screening of Animals:
-
Thoroughly screen animals for any pre-existing health conditions, particularly neuromuscular disorders, before enrollment in the study.
-
-
Standardize Drug Administration:
-
Ensure accurate and consistent dosing for all animals.
-
For oral gavage, ensure proper technique to avoid stress and ensure complete dose delivery.
-
Issue 2: Failure to Consistently Induce Significant CK Elevation with this compound
Possible Causes:
-
Insufficient Dose or Duration: The dose of this compound or the duration of treatment may not be adequate to induce myopathy in the chosen animal model.
-
Animal Model Resistance: The selected animal strain may be less susceptible to this compound-induced myotoxicity.
-
Dietary Factors: The diet of the animals may contain components that offer some protection against mitochondrial dysfunction.
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies:
-
Conduct a pilot study with a range of this compound doses and treatment durations to determine the optimal conditions for inducing CK elevation in your specific animal model.
-
-
Animal Model Selection:
-
Review literature to confirm the suitability of the chosen animal model. C57BL/6 mice have been successfully used to model this compound-induced myopathy.[1]
-
-
Standardize Diet:
-
Use a standardized, purified diet for all study animals to minimize the influence of uncontrolled dietary variables.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-associated CK elevation?
A1: The primary proposed mechanism is mitochondrial toxicity.[1][2][3] this compound, a nucleoside analogue, can inhibit mitochondrial DNA polymerase gamma (POLGγ).[2] This inhibition leads to a reduction in mitochondrial DNA (mtDNA) copy number, impairing the function of the mitochondrial respiratory chain, particularly complexes I and IV.[1] The resulting mitochondrial dysfunction leads to decreased ATP production, increased oxidative stress, and ultimately muscle cell damage (myopathy), releasing creatine kinase into the bloodstream.[1]
Q2: Are there any potential strategies to mitigate this compound-induced CK elevation in animal studies?
A2: While specific studies on mitigating this compound-induced CK elevation are limited, based on the mechanism of mitochondrial toxicity, the following interventions could be investigated:
-
Co-administration of L-carnitine: L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation and energy production. It has been shown to ameliorate myopathy in other models by improving mitochondrial function.
-
Supplementation with Coenzyme Q10 (CoQ10): CoQ10 is a vital component of the electron transport chain and a potent antioxidant. It may help to improve mitochondrial respiration and reduce oxidative stress.
-
Antioxidant Therapy: Co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E could help to counteract the increased oxidative stress associated with this compound-induced mitochondrial dysfunction.
Q3: What are the typical histopathological findings in animal models of this compound-induced myopathy?
A3: Histopathological examination of muscle tissue in animal models often reveals abnormal mitochondrial accumulation, characterized by the presence of "ragged red fibers" with modified Gomori trichrome (MGT) staining.[1] Ultrastructural analysis using electron microscopy may show mitochondria with abnormal proliferation, subsarcolemmal or sarcoplasmic accumulations, and defective cristae.
Quantitative Data Summary
Table 1: Incidence of Creatine Kinase (CK) Elevation in Human Clinical Studies with this compound
| Study/Trial Name | Duration of Treatment | Incidence of Grade 3/4 CK Elevation (>7x ULN) |
| Phase III GLOBAL trial | 2 years | 12.9% (88 out of 680 patients) |
| Prospective Study | 3 years | 84.3% (cumulative incidence) |
ULN: Upper Limit of Normal
Table 2: Severity and Time Course of CK Elevation in a Human Study
| Treatment Duration | Grade 1/2 CK Elevation | Grade 4 CK Elevation |
| 1 year | 57.1% | 4.1% |
| 5 years | 81.6% | 14.3% |
Grade 3/4 CK elevations were most frequently observed between 52 and 104 weeks of treatment.[4]
Experimental Protocols
Protocol 1: Induction of Myopathy in C57BL/6 Mice with this compound
Objective: To establish a mouse model of this compound-induced myopathy characterized by elevated serum CK levels and mitochondrial dysfunction.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound powder
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Creatine kinase assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
This compound Preparation: Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer this compound or vehicle to the mice daily via oral gavage. A suggested starting dose is 200 mg/kg/day. The duration of treatment can range from 4 to 12 weeks.
-
Blood Collection: At predetermined time points (e.g., weekly or bi-weekly), collect blood samples from the retro-orbital sinus under anesthesia.
-
CK Measurement: Determine serum CK levels using a commercial creatine kinase assay kit according to the manufacturer's instructions.
-
Tissue Collection: At the end of the study, euthanize the mice and collect skeletal muscle tissue (e.g., gastrocnemius, quadriceps) for histopathological and molecular analysis.
Protocol 2: Assessment of Mitochondrial DNA (mtDNA) Copy Number in Muscle Tissue
Objective: To quantify the relative amount of mtDNA compared to nuclear DNA (nDNA) in muscle tissue samples.
Materials:
-
Genomic DNA extraction kit
-
qPCR machine
-
Primers for a mitochondrial gene (e.g., mt-Nd1) and a nuclear gene (e.g., β-actin)
-
SYBR Green qPCR master mix
Procedure:
-
DNA Extraction: Extract total genomic DNA from frozen muscle tissue samples using a commercial DNA extraction kit.
-
qPCR: Perform qPCR using primers for both the mitochondrial and nuclear genes. Set up reactions in triplicate for each sample.
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct values to the nuclear gene Ct values.
Visualizations
Caption: Proposed signaling pathway of this compound-induced myopathy.
Caption: Experimental workflow for a this compound animal study.
References
- 1. Insights into the mechanisms of this compound-induced myopathy associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscular damage during this compound treatment in a chronic hepatitis B patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Carnitine ameliorates congenital myopathy in a tropomyosin 3 de novo mutation transgenic zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound-associated creatine kinase elevation in chronic hepatitis B patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Telbivudine Bioavailability in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of research formulations aimed at improving the oral bioavailability of Telbivudine.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the oral bioavailability of this compound?
This compound is a synthetic thymidine nucleoside analog used in the treatment of chronic hepatitis B.[1] While it is orally administered, enhancing its bioavailability can lead to improved therapeutic efficacy, potentially allowing for lower doses, which could, in turn, reduce dose-related side effects and variability in patient response.[2][3] Strategies to improve bioavailability focus on overcoming factors that may limit its absorption, such as its solubility characteristics.
Q2: What are the primary strategies for enhancing the bioavailability of this compound in a research setting?
The main approaches for enhancing the bioavailability of this compound revolve around advanced drug delivery systems that improve its solubility and absorption characteristics. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, like the gastrointestinal tract.[4][5]
-
Nanoformulations: Particularly Solid Lipid Nanoparticles (SLNs), which are colloidal carriers made from solid lipids.[6][7] These nanoparticles can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal barrier.[8]
Q3: How does this compound exert its antiviral effect?
This compound is a prodrug that requires intracellular activation. It is phosphorylated by cellular kinases to its active triphosphate form.[2][9] This active metabolite, this compound triphosphate, competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the viral DNA by the hepatitis B virus (HBV) DNA polymerase.[3] Once incorporated, it leads to DNA chain termination, thereby inhibiting viral replication.[2]
Troubleshooting Guides
Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid matrix. | Screen a variety of solid lipids with different chemical structures (e.g., triglycerides, fatty acids). Evaluate the solubility of this compound in each lipid at a temperature slightly above its melting point. | Identification of a lipid matrix with higher solubilizing capacity for this compound, leading to increased drug entrapment. |
| Drug expulsion during lipid recrystallization. | Employ a mixture of solid and liquid lipids (Nanostructured Lipid Carriers - NLCs) to create a less ordered lipid core. Optimize the cooling process during preparation (e.g., rapid cooling) to trap the drug within the amorphous lipid structure. | A less crystalline lipid matrix will reduce drug expulsion, thereby increasing the entrapment efficiency. |
| Partitioning of the drug into the aqueous phase during preparation. | For methods involving an aqueous phase, adjust the pH to a value where this compound has lower aqueous solubility. Alternatively, use a method with minimal water contact during the drug encapsulation step, such as the solvent injection method in a non-aqueous system. | Reduced loss of this compound to the external aqueous phase, resulting in higher encapsulation within the nanoparticles. |
Instability of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phase separation or drug precipitation upon storage. | Ensure that the selected oil, surfactant, and co-solvent are fully miscible in the chosen ratios. The drug should be completely solubilized in the formulation and not just dispersed. Re-evaluate the formulation components and their ratios using a ternary phase diagram. | A thermodynamically stable, homogenous liquid formulation with no signs of separation or precipitation over time. |
| Poor self-emulsification performance upon dilution. | Increase the concentration of the surfactant or adjust the surfactant-to-co-surfactant ratio. Select a surfactant with a higher Hydrophile-Lipophile Balance (HLB) value (typically >12 for o/w emulsions). | Rapid formation of a fine, stable nanoemulsion (transparent or bluish appearance) upon gentle agitation in an aqueous medium. |
| Inconsistent droplet size of the resulting nanoemulsion. | Optimize the ratio of oil to the surfactant/co-surfactant mixture. Higher surfactant concentrations generally lead to smaller droplet sizes. Ensure thorough mixing of the components during formulation preparation. | A monodisperse nanoemulsion with a consistent and reproducible droplet size, which is crucial for predictable in vivo performance. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Melt a suitable solid lipid (e.g., Glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Disperse a predetermined amount of this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Heat a solution of a suitable surfactant (e.g., Poloxamer 188) in purified water to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol P).
-
-
Construction of Ternary Phase Diagram:
-
Based on the solubility studies, select the most suitable oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram by mixing the selected components in different ratios and observing the formation of a clear, single-phase solution. This diagram will help identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
From the self-emulsifying region of the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and observe the time it takes to form a clear or slightly bluish nanoemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the nanoemulsion formed upon dilution using DLS.
-
Thermodynamic Stability: Subject the SEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Conventional Oral this compound
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1.0 - 3.0 hours | [10] |
| Cmax (Peak Plasma Concentration) at 600 mg dose | ~2.9 µg/mL | [11] |
| AUC (Area Under the Curve) at 600 mg dose | ~21.8 µg·h/mL | [11] |
| Oral Bioavailability | Data not consistently reported, but dose-proportional pharmacokinetics suggest consistent absorption. | [10][11] |
Table 2: Hypothetical Comparison of this compound Formulations
| Parameter | Conventional Tablet | This compound-SLN | This compound-SEDDS |
| Particle/Droplet Size | N/A | 100 - 300 nm | 20 - 200 nm |
| Solubility in GI Fluids | Low | Enhanced | Significantly Enhanced |
| Expected Bioavailability | Baseline | Moderately Improved | Highly Improved |
| Potential for Dose Reduction | Low | Moderate | High |
Visualizations
Caption: Intracellular activation pathway of this compound.
References
- 1. ovid.com [ovid.com]
- 2. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. japsonline.com [japsonline.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetics of this compound in Subjects with Various Degrees of Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in Healthy Subjects and Absence of Drug Interaction with Lamivudine or Adefovir Dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Telbivudine in Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Telbivudine in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in cell-based experiments?
A1: The primary off-target effects of this compound observed in clinical settings and suggested by in vitro studies are mitochondrial toxicity and immunomodulation. Mitochondrial toxicity may manifest as myopathy and neuropathy, potentially due to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial DNA (mtDNA) depletion and dysfunction.[1][2][3][4][5] Immunomodulatory effects can include alterations in T-cell populations and cytokine production profiles.
Q2: Is this compound expected to have a high affinity for inhibiting human DNA polymerases?
A2: In preclinical studies, this compound has been reported to have low inhibitory activity against human DNA polymerases α, β, and γ in vitro.[1] However, clinical observations of myopathy and neuropathy, similar to those seen with other nucleoside analogs that do inhibit Pol-γ, suggest that some level of off-target inhibition may occur, particularly with long-term exposure or in specific cell types.[1][2][3][4]
Q3: What are the typical signs of mitochondrial toxicity in cell culture experiments with this compound?
A3: Signs of mitochondrial toxicity in cell culture can include:
-
Reduced cell proliferation and viability.
-
Changes in cell morphology, such as swelling or vacuolization.
-
Decreased mitochondrial membrane potential.
-
Increased production of reactive oxygen species (ROS).
-
Reduced cellular ATP levels.
-
Decreased mitochondrial DNA (mtDNA) copy number.
Q4: How can this compound affect the immune response in cell-based assays?
A4: this compound has been shown to have immunomodulatory effects. In vitro and in vivo studies suggest it can alter cytokine production, including increasing the production of pro-inflammatory cytokines like TNF-α and IL-12 by macrophages, and IFN-γ by T-cells, while decreasing IL-4.[6] It may also influence the balance of T-helper cell subsets, leading to a decrease in Th17 and Treg cells and an increase in Th2 cells.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cytotoxicity or reduced cell proliferation at therapeutic concentrations. | Mitochondrial toxicity due to off-target inhibition of mitochondrial DNA polymerase γ. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. 2. Assess markers of mitochondrial dysfunction (see protocols below). 3. Consider using a different cell line that may be less sensitive. 4. If possible, compare with a nucleoside analog with known low mitochondrial toxicity. |
| Increased lactate levels in the cell culture medium. | A shift towards anaerobic glycolysis due to impaired mitochondrial respiration. | 1. Measure lactate concentration in the culture supernatant. 2. Assess mitochondrial respiration directly using techniques like Seahorse XF analysis. 3. Evaluate the activity of electron transport chain complexes. |
| Altered expression of immune-related genes or proteins. | Immunomodulatory effects of this compound. | 1. Perform a cytokine panel analysis on the cell culture supernatant. 2. Use flow cytometry to analyze immune cell subpopulations if working with co-cultures or primary immune cells. 3. Investigate relevant signaling pathways (e.g., NF-κB, STAT) to understand the mechanism. |
| Inconsistent results between experiments. | Variation in cell passage number, cell density, or this compound concentration. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
Specific in vitro IC50 values for this compound against human DNA polymerases and dose-response data on mitochondrial function markers are not extensively available in the public domain. The following table provides illustrative data for other nucleoside reverse transcriptase inhibitors (NRTIs) to offer a comparative context. It is crucial for researchers to perform their own dose-response experiments for this compound in their specific experimental system.
| Parameter | Nucleoside Analog | Cell Line/System | Value | Reference |
| IC50 for DNA Polymerase γ | Zidovudine (AZT) | Recombinant Human Pol-γ | ~0.14 µM | [8] |
| Zalcitabine (ddC) | Recombinant Human Pol-γ | ~0.03 µM | [8] | |
| Lamivudine (3TC) | Recombinant Human Pol-γ | >100 µM | [8] | |
| mtDNA Depletion (EC50) | Alvucitabine | CEM cells | 0.03 µM | [1] |
| Zidovudine (AZT) | CEM cells | 1.1 µM | [1] | |
| Mitochondrial Toxicity (in vitro) | Didanosine (ddI) | Pancreatic cell line | MTI of 34 at 100 µM | [9] |
MTI: Mitochondrial Toxicity Index
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12)
-
This compound
-
JC-1 dye
-
Culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare a 10 µM working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the JC-1 solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Mitochondrial DNA (mtDNA) Copy Number by qPCR
Principle: This protocol quantifies the relative amount of mtDNA compared to nuclear DNA (nDNA) using quantitative PCR (qPCR). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.
Materials:
-
Genomic DNA isolated from this compound-treated and control cells
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total genomic DNA from cells treated with this compound and control cells.
-
Quantify the DNA concentration and assess its purity.
-
Prepare qPCR reactions for both the mitochondrial and nuclear targets for each sample. Each reaction should contain an equal amount of genomic DNA (e.g., 10 ng).
-
Perform qPCR using a standard thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
Calculate the relative mtDNA copy number using the formula: 2^ΔCt.
-
Compare the relative mtDNA copy number between this compound-treated and control samples.
Protocol 3: Cytokine Profiling of Cell Culture Supernatants
Principle: This protocol uses a multiplex immunoassay (e.g., Luminex-based assay or ELISA array) to simultaneously measure the concentration of multiple cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
Multiplex cytokine assay kit (select a panel relevant to your research, e.g., pro-inflammatory cytokines)
-
Assay-specific buffers and reagents
-
Luminex instrument or ELISA plate reader
Procedure:
-
Culture cells and treat with this compound as described in your experimental design.
-
Collect the cell culture supernatants at various time points.
-
Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
-
Thaw the supernatants on ice.
-
Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit. This typically involves incubating the supernatants with antibody-coupled beads or on an antibody-coated plate, followed by detection with a secondary antibody and a fluorescent reporter.
-
Acquire the data using the appropriate instrument.
-
Analyze the data to determine the concentration of each cytokine in the samples. Compare the cytokine profiles of this compound-treated cells to control cells.
Visualizations
Caption: Potential mechanism of this compound-induced mitochondrial toxicity.
References
- 1. Lamivudine/telbivudine-associated neuromyopathy: neurogenic damage, mitochondrial dysfunction and mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Myopathy: Clinical Features, Histopathological Characteristics, and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 5. This compound-Induced Myopathy: Clinical Features, Histopathological Characteristics, and Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound preserves T-helper 1 cytokine production and downregulates programmed death ligand 1 in a mouse model of viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Telbivudine Administration Protocols in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Telbivudine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Drug Formulation and Administration
Question: I am having trouble with the solubility and stability of my this compound formulation for oral gavage. What are the recommended procedures?
Answer:
Proper formulation is critical for accurate dosing and to avoid complications. Here are some key considerations:
-
Vehicle Selection: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water is a commonly used and effective vehicle for suspending this compound for oral administration in animal studies.[1]
-
Preparation of this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or precipitation. If present, continue mixing until a homogenous suspension is achieved.
-
-
Stability and Storage:
-
It is best practice to prepare the this compound suspension fresh on the day of dosing.
-
If storage is necessary, it should be stored at 2-8°C and protected from light.
-
Before each use, the suspension must be thoroughly resuspended by vortexing or stirring to ensure uniform drug distribution.
-
Visually inspect for any changes in color, consistency, or for the presence of large aggregates, which might indicate degradation or precipitation.
-
Question: My animals are showing signs of distress during or after oral gavage with this compound. How can I minimize this?
Answer:
Oral gavage can be a stressful procedure for animals. Complications such as aspiration pneumonia can occur if the technique is not performed correctly.[1] Here are some tips to refine your protocol:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement and injury. The head, neck, and body should be in a straight line to facilitate the passage of the gavage needle.
-
Correct Needle Size and Length: Use a gavage needle that is appropriate for the size and species of the animal. The tip should be smooth and rounded to prevent esophageal trauma.
-
Gentle Insertion: Insert the needle gently and without force. If resistance is met, withdraw the needle and reposition.
-
Slow Administration: Administer the suspension slowly to prevent regurgitation and aspiration.
-
Aspiration Prevention: Observe the animal closely for any signs of respiratory distress (e.g., gasping, coughing) during and after the procedure. If these signs occur, stop the procedure immediately. In a 13-week toxicity study in mice, some deaths were attributed to possible aspiration of the test article, highlighting the importance of proper gavage technique.[1]
-
Alternative Dosing Methods: For some studies, less stressful alternatives to gavage, such as voluntary consumption of the drug mixed with a palatable treat, could be considered.
Issue 2: Managing Potential Side Effects
Question: I've observed muscle weakness and lethargy in my animals treated with high doses of this compound. What could be the cause and how should I manage it?
Answer:
Myopathy (muscle damage) is a known potential side effect of this compound. While preclinical toxicology studies in animals have generally shown a favorable safety profile with no significant toxic effects observed at high doses, monitoring for muscle-related adverse events is prudent, especially in long-term studies or with high-dose regimens.[2][3]
-
Clinical Signs of Myopathy: Be observant for clinical signs such as:
-
Muscle weakness or tremors
-
Reluctance to move
-
Changes in gait or posture
-
Reduced grip strength
-
-
Monitoring Creatine Kinase (CK) Levels:
-
Elevated serum CK levels are a key indicator of muscle damage.
-
Establish baseline CK levels before starting this compound administration.
-
Monitor CK levels periodically throughout the study, especially if clinical signs of myopathy are observed. A significant increase from baseline may indicate drug-induced myopathy.
-
-
Management:
-
If significant myopathy is suspected, consider reducing the dose of this compound or temporarily discontinuing treatment to see if the symptoms and CK levels improve.
-
Ensure animals have easy access to food and water.
-
Consult with a veterinarian for appropriate animal care.
-
Question: Are there any other potential toxicities I should be aware of?
Answer:
Comprehensive nonclinical safety studies have been conducted on this compound.[1][4] While it is generally well-tolerated, some findings in animal studies include:
-
Renal Function: While this compound is primarily cleared by the kidneys, no significant renal toxicity has been reported in preclinical studies.[2] However, monitoring renal function in long-term, high-dose studies may be considered.
-
Reproductive and Developmental Toxicity: Studies in rats and rabbits have shown that this compound is not a developmental toxin.[4]
-
Carcinogenicity: Long-term carcinogenicity studies in mice and rats did not show any evidence of carcinogenic potential.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies?
A1: The optimal dose will depend on the animal model and the specific research question. However, based on preclinical studies, a range of doses has been evaluated. For efficacy studies in woodchuck models of chronic hepatitis, a dose of 10 mg/kg/day has been shown to be effective.[1] Toxicity studies in mice and rats have used doses up to 3,000 mg/kg/day and 2,000 mg/kg/day, respectively.[1] It is recommended to start with a dose informed by the literature for a similar model and perform a dose-ranging study if necessary.
Q2: How should I monitor the antiviral efficacy of this compound in my animal model?
A2: The primary method for monitoring efficacy is to measure the reduction in viral load. This is typically done by quantifying viral DNA (e.g., HBV DNA) in the serum or liver tissue of the animals using techniques like quantitative polymerase chain reaction (qPCR). A significant reduction in viral DNA levels compared to a vehicle-treated control group indicates antiviral activity.[5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a nucleoside analog that inhibits the replication of the hepatitis B virus (HBV). It is phosphorylated intracellularly to its active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the viral DNA by the HBV polymerase (a reverse transcriptase). Once incorporated, it causes chain termination, thus halting viral DNA synthesis.[2][7]
Q4: Are there any known drug interactions I should be aware of in my animal studies?
A4: While specific drug interaction studies in animal models are not extensively detailed in the provided search results, it is important to consider the potential for interactions if co-administering other drugs. This compound does not significantly inhibit or induce major cytochrome P450 enzymes, suggesting a low potential for metabolic drug interactions. However, if using other drugs that are also renally cleared, there could be a potential for competition for renal excretion pathways. Always consult relevant pharmacological literature when designing studies with co-administered agents.
Data Presentation
Table 1: Recommended Dosage Ranges of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Study Type | Reference |
| Woodchuck | Oral Gavage | 10 mg/kg/day | Efficacy | [1] |
| Mouse | Oral Gavage | 500 - 3,000 mg/kg/day | Toxicity | [1] |
| Rat | Oral Gavage | 500 - 2,000 mg/kg/day | Toxicity | [1] |
| Monkey | Oral Gavage | 250 - 2,000 mg/kg/day | Toxicity | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
| Human | 600 mg (single dose) | 3.69 | 2.0 | ~40-49 |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified |
| Monkey | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle
-
Materials:
-
Carboxymethylcellulose (low viscosity)
-
Sterile, distilled water
-
Magnetic stirrer and stir bar
-
Autoclave
-
-
Procedure:
-
Heat approximately half of the required volume of distilled water to 70-80°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Add the remaining volume of cold distilled water to bring the solution to the final volume and cool it down.
-
Continue stirring until a clear, viscous solution is formed.
-
Autoclave the solution to ensure sterility.
-
Store at room temperature.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
-
This compound suspension
-
-
Procedure:
-
Accurately weigh the mouse to calculate the correct dosing volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound suspension.
-
Gently remove the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Mandatory Visualization
Caption: Experimental workflow for this compound administration in animal studies.
Caption: Mechanism of action of this compound in inhibiting HBV replication.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. instechlabs.com [instechlabs.com]
- 3. Animal Models of Peripheral Neuropathy Due to Environmental Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nal.usda.gov [nal.usda.gov]
- 5. awionline.org [awionline.org]
- 6. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Telbivudine-Induced Peripheral Neuropathy in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Telbivudine-induced peripheral neuropathy in preclinical models. The information is designed to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced peripheral neuropathy?
A1: The leading hypothesis for this compound-induced peripheral neuropathy is mitochondrial toxicity.[1][2][3] this compound, a nucleoside analogue, can interfere with mitochondrial DNA (mtDNA) replication by inhibiting polymerase gamma (POLG).[2][3] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, and increased oxidative stress, ultimately resulting in neuronal damage.[1][3]
Q2: Are there established preclinical models specifically for this compound-induced peripheral neuropathy?
A2: While dedicated preclinical models for this compound-induced peripheral neuropathy are not extensively documented, a study has successfully established a mouse model for this compound-induced myopathy, which shares the underlying mechanism of mitochondrial dysfunction.[1] Researchers can adapt protocols from general drug-induced peripheral neuropathy models, such as those for chemotherapy-induced peripheral neuropathy (CIPN), to study the specific effects of this compound.[4][5] This typically involves chronic administration of this compound to rodents and subsequent assessment of neuropathic endpoints.
Q3: What are the key outcome measures to assess this compound-induced peripheral neuropathy in preclinical models?
A3: A comprehensive assessment should include a combination of behavioral, electrophysiological, and histological evaluations:
-
Behavioral Tests: To assess sensory deficits and neuropathic pain (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).[6][7]
-
Electrophysiology: Nerve Conduction Velocity (NCV) studies to measure the function of large myelinated nerve fibers.[6]
-
Histopathology: Quantification of intraepidermal nerve fiber density (IENFD) from skin biopsies to assess damage to small sensory fibers.[8][9][10][11]
Q4: What potential neuroprotective strategies can be investigated for this compound-induced peripheral neuropathy?
A4: Based on the proposed mechanism of mitochondrial toxicity, potential neuroprotective agents could include antioxidants and compounds that support mitochondrial function. While specific agents have not been extensively tested for this compound-induced neuropathy, research into other drug-induced neuropathies has explored natural compounds like curcumin and resveratrol with neuroprotective effects.[4]
Troubleshooting Guides
Behavioral Assays (von Frey, Hargreaves Test)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in baseline responses | - Improper animal handling and acclimatization. - Inconsistent environmental conditions (e.g., temperature, lighting). | - Ensure consistent and gentle handling of animals. - Allow for adequate acclimatization to the testing environment before starting the experiment. - Maintain stable room temperature and lighting conditions. |
| No significant difference between control and this compound-treated groups | - Insufficient dose or duration of this compound treatment. - Insensitive behavioral test for the specific type of neuropathy. - Timing of assessment is not optimal. | - Conduct a dose-response study to determine the optimal dose and duration of this compound administration. - Use a battery of behavioral tests to assess different sensory modalities. - Perform assessments at multiple time points throughout the study. |
| Animals fail to respond to stimuli | - Severe neuropathy leading to sensory loss. - Incorrect application of stimuli. | - Confirm severe neuropathy with other methods (e.g., NCV, IENFD). - Ensure proper calibration and application of von Frey filaments or heat source as per established protocols. |
Nerve Conduction Velocity (NCV) Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No discernible nerve response | - Improper electrode placement. - Insufficient stimulation intensity. - Technical malfunction of the equipment. | - Verify the anatomical landmarks for stimulating and recording electrode placement. - Gradually increase the stimulation intensity to ensure supramaximal stimulation. - Check all cable connections and equipment settings. |
| High signal-to-noise ratio | - Poor electrode contact with the skin. - Electrical interference from nearby equipment. | - Ensure good skin preparation (shaving and cleaning) and use conductive gel. - Ground the animal and the equipment properly. - Turn off any non-essential electrical equipment in the vicinity. |
| Inconsistent NCV measurements | - Fluctuations in limb temperature. - Inconsistent measurement of nerve conduction distance. | - Maintain the animal's limb temperature at a constant 32-34°C using a heating lamp. - Use a precise method, such as calipers, to measure the distance between the stimulating and recording electrodes. |
Intraepidermal Nerve Fiber Density (IENFD) Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor tissue quality | - Improper fixation of the skin biopsy. - Crush artifact from handling the specimen. | - Immediately place the biopsy in the correct fixative (e.g., 4% PFA or Zamboni's fixative) for the appropriate duration.[8][12] - Handle the biopsy gently with fine forceps, grasping only the dermal layer.[12] |
| Weak or no PGP9.5 staining | - Inadequate primary antibody concentration or incubation time. - Degraded primary antibody. | - Optimize the primary antibody concentration and incubation time. - Use a fresh aliquot of the primary antibody. |
| High background staining | - Insufficient blocking of non-specific binding sites. - Inadequate washing steps. | - Use an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody). - Ensure thorough washing between antibody incubation steps. |
Quantitative Data
The following table summarizes findings from a preclinical study on this compound-induced myopathy, which is relevant to the study of peripheral neuropathy due to the shared mechanism of mitochondrial toxicity.
| Parameter | Control Group | This compound-Treated Group | Reference |
| Mitochondrial DNA (mtDNA) Copy Number | Significantly higher | Significantly reduced | [1] |
| Oxidative Stress Markers | Baseline levels | Significantly increased | [1] |
| Mitochondrial Complex I and IV Expression | Normal expression | Significantly inhibited | [1] |
Experimental Protocols
This compound-Induced Peripheral Neuropathy Model in Mice
This protocol is adapted from general models of drug-induced neuropathy and the specific findings on this compound-induced myopathy.
-
Animals: C57BL/6 mice are commonly used in models of drug-induced neuropathy.[1]
-
Drug Administration: Administer this compound daily via oral gavage. A dose-response study is recommended to determine the optimal dose that induces neuropathy without causing systemic toxicity.
-
Duration: Treatment duration can range from several weeks to months. Regular monitoring of the animals' health is crucial.
-
Assessments:
-
Behavioral Testing: Perform baseline behavioral tests before starting this compound administration and then at regular intervals (e.g., weekly or bi-weekly).
-
NCV Studies: Conduct NCV measurements at baseline and at the end of the study.
-
IENFD Analysis: Collect skin biopsies from the hind paw at the end of the study for IENFD quantification.
-
Nerve Conduction Velocity (NCV) Measurement
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Temperature Control: Maintain the animal's body and limb temperature.
-
Electrode Placement: Place stimulating electrodes along the path of the sciatic or tibial nerve and recording electrodes on the intrinsic foot muscles.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus and record the compound muscle action potential (CMAP).
-
Calculation: Measure the latency of the CMAP from two different stimulation points and the distance between them to calculate the NCV (NCV = Distance / (Proximal Latency - Distal Latency)).
Intraepidermal Nerve Fiber Density (IENFD) Quantification
-
Biopsy Collection: Collect a 3mm punch biopsy from the plantar surface of the hind paw.[10]
-
Fixation and Cryoprotection: Fix the tissue in 4% PFA overnight, followed by cryoprotection in a sucrose solution.[8]
-
Sectioning: Cut 50µm thick sections using a cryostat.
-
Immunohistochemistry:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against PGP9.5, a pan-neuronal marker.[8]
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification:
-
Image the sections using a confocal microscope.
-
Count the number of nerve fibers crossing the dermal-epidermal junction and express the result as fibers per millimeter of epidermal length.[10]
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced peripheral neuropathy.
Caption: Experimental workflow for preclinical assessment of this compound neuropathy.
References
- 1. Insights into the mechanisms of this compound-induced myopathy associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine/telbivudine-associated neuromyopathy: neurogenic damage, mitochondrial dysfunction and mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bakodx.com [bakodx.com]
- 11. Intraepidermal Nerve Fiber Density: Diagnostic and Therapeutic Relevance in the Management of Chronic Pruritus: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: Enhancing the Genetic Barrier to Telbivivudine Resistance in HBV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the genetic barrier to Telbivudine resistance in the Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the genetic barrier to this compound resistance and why is it a concern?
A1: The genetic barrier to resistance refers to the difficulty with which a virus can develop mutations that confer resistance to a specific drug. This compound is known to have a low genetic barrier, meaning that relatively few mutations are required for HBV to become resistant. This is a significant concern in the long-term treatment of chronic hepatitis B, as the emergence of resistant strains can lead to treatment failure, virological breakthrough, and progression of liver disease.[1]
Q2: What are the key mutations associated with this compound resistance?
A2: The primary mutation associated with this compound resistance is rtM204I, located in the reverse transcriptase (RT) domain of the HBV polymerase. Other significant mutations include rtL80I and rtL80V.[2] The rtL180M mutation is often seen as a compensatory mutation that can accompany the primary resistance mutations.[3] There is a high degree of cross-resistance between this compound and Lamivudine, as they often select for mutations at the same rtM204 position.[3][4]
Q3: How can we experimentally enhance the genetic barrier to this compound resistance?
A3: Enhancing the genetic barrier typically involves combination therapy. By pairing this compound with a drug that has a different resistance profile and a high genetic barrier, such as Tenofovir, the virus would need to acquire multiple, specific mutations to overcome both drugs simultaneously. This significantly reduces the probability of resistance emerging. Experimental approaches to validate this include in vitro antiviral assays with combination drugs and longitudinal studies in cell culture or animal models.
Q4: What are the standard methods for detecting this compound resistance mutations?
A4: The gold standard for identifying resistance mutations is genotypic analysis of the HBV polymerase gene.[3] This process involves:
-
Extraction of viral DNA from patient serum or plasma.
-
Amplification of the polymerase (P) gene's reverse transcriptase (RT) domain using PCR.
-
Sequencing of the PCR product, typically via Sanger sequencing or Next-Generation Sequencing (NGS).
-
Analysis of the sequence data to identify amino acid substitutions at known resistance-associated positions.[3]
Troubleshooting Experimental Workflows
This section addresses specific issues that may arise during the experimental analysis of HBV mutations.
Problem 1: PCR amplification of the HBV polymerase gene fails, resulting in no visible band on an agarose gel.
-
Potential Cause 1: Low Viral Titer (Insufficient Template DNA)
-
Explanation: The concentration of HBV DNA in the sample may be below the detection limit of the PCR assay. Successful amplification often requires a viral load of at least 600-1000 IU/mL.[5]
-
Solution: Quantify the HBV DNA in your sample using a sensitive qPCR assay before proceeding with resistance testing. If the viral load is too low, consider concentrating the viral particles from a larger volume of plasma or cell culture supernatant.
-
-
Potential Cause 2: Suboptimal PCR Conditions or Reagent Issues
-
Explanation: Incorrect annealing temperatures, flawed primer design, or degraded reagents can all contribute to PCR failure.[3]
-
Solution: Verify that your primers target conserved regions of the polymerase gene to ensure they can anneal to various HBV genotypes. Optimize the annealing temperature by performing a gradient PCR. Always use fresh reagents and include a positive control (a sample known to be positive for HBV DNA) and a negative control (nuclease-free water) in each run to validate the assay's performance.[3]
-
Problem 2: Inconsistent or non-reproducible results in antiviral susceptibility assays.
-
Potential Cause 1: Cell Line Viability and Passage Number
-
Explanation: The health and passage number of the hepatoma cell line used (e.g., HepG2, Huh7) can significantly impact HBV replication and drug susceptibility. Cells that have been passaged too many times may exhibit altered growth characteristics and reduced permissiveness to HBV.
-
Solution: Use low-passage number cells for all experiments. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure consistent cell seeding densities across all wells of your assay plates.
-
-
Potential Cause 2: Inaccurate Drug Concentrations
-
Explanation: Errors in the preparation of serial dilutions of the antiviral drug will lead to inaccurate EC50 value determinations.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. It is also advisable to have the stock solution's concentration verified by an independent method if possible.
-
Problem 3: Difficulty in generating specific this compound resistance mutations using site-directed mutagenesis.
-
Potential Cause: Inefficient Primer Design or PCR Cycling Parameters
-
Explanation: The design of the mutagenic primers is critical for the success of site-directed mutagenesis. Primers that are too short, have a low melting temperature (Tm), or form secondary structures will not perform well. Similarly, incorrect PCR cycling parameters can lead to low yields of the desired mutant plasmid.
-
Solution: Design primers that are between 25 and 45 bases in length with the desired mutation in the center. The primers should have a GC content of at least 40% and a calculated Tm of ≥78°C. For PCR, use a high-fidelity DNA polymerase to minimize secondary mutations. Optimize the number of cycles; too many cycles can lead to the accumulation of random mutations.
-
Quantitative Data Summary
Table 1: In Vitro this compound Susceptibility of HBV Mutants
| HBV Mutant | Fold Change in EC50 vs. Wild-Type | Reference |
| rtM204I | 353 to >1000-fold | [6] |
| rtL80I/M204I | >1000-fold | [6] |
| rtL180M/M204V | >1000-fold | [6] |
| rtM204V | Active (minimal change) | [6] |
| rtA181V | 1.0-fold | [6] |
| rtN236T | 0.5-fold | [6] |
Table 2: Replication Fitness of this compound-Resistant HBV Mutants
| HBV Mutant | Relative Replication Efficiency (vs. Wild-Type) | Reference |
| rtM204I | Reduced | [2] |
| rtL80V | Moderately Reduced | [2] |
| rtL80I | Reduced | [2] |
| rtL80I/M204I | Similar to rtL80I | [2] |
| rtL80V/M204V | Similar to rtL80V | [2] |
Experimental Protocols
Site-Directed Mutagenesis to Introduce this compound Resistance Mutations
This protocol describes the generation of specific point mutations in an HBV-expressing plasmid.
-
Primer Design: Design complementary forward and reverse primers, each 25-45 bases in length, containing the desired mutation (e.g., rtM204I) at the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the wild-type HBV plasmid as a template, and the mutagenic primers.
-
A typical reaction mixture includes: 5-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of high-fidelity polymerase, in a final volume of 50 µL.
-
Perform PCR with an initial denaturation at 95°C for 30 seconds, followed by 18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the transformed cells on a selective agar plate (e.g., containing ampicillin) and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
Antiviral Susceptibility (Phenotypic) Assay
This protocol determines the 50% effective concentration (EC50) of an antiviral drug against wild-type and mutant HBV.
-
Cell Seeding: Seed a human hepatoma cell line (e.g., HepG2.2.15, which stably replicates HBV) in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Drug Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound (or other antiviral agents). Include a "no drug" control.
-
Incubation: Incubate the plates for 6-9 days, replacing the medium with fresh drug-containing medium every 3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA in each well using a quantitative real-time PCR (qPCR) assay.
-
EC50 Calculation: Plot the percentage of HBV DNA reduction against the drug concentration. Use a non-linear regression analysis to calculate the EC50 value, which is the drug concentration that inhibits viral replication by 50%.
Viral Fitness Competition Assay
This assay compares the replication competence of a mutant virus relative to the wild-type virus.
-
Co-transfection: Co-transfect a hepatoma cell line (e.g., Huh7) with equal amounts of two HBV-expressing plasmids: one encoding the wild-type virus and the other encoding the this compound-resistant mutant.
-
Sample Collection: Collect the cell culture supernatant at multiple time points post-transfection (e.g., days 3, 6, and 9).
-
Viral DNA Extraction and Quantification: Extract total viral DNA from the supernatant at each time point.
-
Quantification of Each Viral Strain: Determine the proportion of wild-type and mutant HBV DNA in the mixture. This can be done using techniques such as:
-
Cloning and Sequencing: PCR amplify a region of the polymerase gene containing the mutation, clone the PCR products, and sequence a significant number of clones to determine the ratio of wild-type to mutant sequences.
-
Allele-specific PCR: Design PCR primers that specifically amplify either the wild-type or the mutant sequence.
-
Next-Generation Sequencing (NGS): This provides a highly quantitative measure of the proportion of each viral variant.
-
-
Data Analysis: Plot the change in the ratio of the two viral variants over time to determine their relative fitness.
Visualizations
Caption: HBV replication cycle and the point of this compound inhibition.
References
- 1. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistant mutations and quasispecies complexity of hepatitis B virus during this compound treatment" | the Non-Coding RNA Group [pinga.no]
- 3. benchchem.com [benchchem.com]
- 4. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Telbivudine versus Entecavir: a comparative analysis of antiviral potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Telbivudine and Entecavir, two nucleoside analogues used in the treatment of chronic hepatitis B (CHB). The following sections present a comprehensive overview of their antiviral potency, supported by experimental data from clinical studies, detailed methodologies of key experiments, and visualizations of their mechanism of action and related cellular pathways.
Data Presentation: Head-to-Head Comparison
The clinical efficacy of this compound and Entecavir has been evaluated in numerous studies. The following tables summarize key virological, biochemical, and serological endpoints from comparative clinical trials.
Table 1: Virological and Biochemical Responses
| Endpoint | This compound | Entecavir | Timepoint | Key Findings | Citations |
| HBV DNA Undetectability | 82.0% | 94.9% | 1 Year | Entecavir demonstrated a significantly higher rate of achieving undetectable HBV DNA. | [1] |
| 74.8% | 96.5% | 2 Years | The superior virological suppression of Entecavir was maintained at two years. | [2] | |
| ALT Normalization | 78.4% | 85.2% | 2 Years | A higher percentage of patients treated with Entecavir achieved normalization of alanine aminotransferase levels. | [2] |
| Drug Resistance | 6.7% | 0% | 1 Year | No resistance was observed in the Entecavir group, while resistance emerged in a notable portion of this compound-treated patients. | [1] |
| 21.7% | 0.9% | 2 Years | The low resistance profile of Entecavir was sustained over a two-year period. | [2] | |
| 9.1% | 1.1% | 5 Years | Over a longer duration, Entecavir maintained a significantly lower rate of viral mutations. | [3] |
Table 2: Serological and Safety Outcomes
| Endpoint | This compound | Entecavir | Timepoint | Key Findings | Citations |
| HBeAg Seroconversion | 40% | 12.5% | 24 Weeks | This compound showed a significantly higher rate of HBeAg seroconversion in the initial phase of treatment. | [1] |
| Higher Rate (RR 1.76) | Lower Rate | 52 Weeks | Meta-analysis confirmed a higher likelihood of HBeAg seroconversion with this compound. | [4][5] | |
| 47.7% | 16.5% | 5 Years | The advantage of this compound in HBeAg seroconversion persisted in long-term follow-up. | [3] | |
| HBsAg Loss-Seroconversion | 18.2% | 2.2% | 5 Years | This compound was associated with a notably higher rate of HBsAg loss and seroconversion over five years. | [3] |
| Adverse Events (Increased Creatine Kinase) | Higher Rate (RR 5.58) | Lower Rate | - | This compound was associated with a higher incidence of elevated creatine kinase. | [6] |
Experimental Protocols
The data presented above is derived from clinical trials employing standardized methodologies to assess antiviral efficacy. Below are detailed descriptions of the key experimental protocols.
HBV DNA Quantification
The quantification of Hepatitis B Virus (HBV) DNA in patient serum is a critical measure of virological response. This is predominantly achieved through real-time polymerase chain reaction (qPCR) assays.
Methodology: Real-Time PCR (qPCR)
-
Sample Collection and Preparation: Whole blood is collected from patients, and serum is separated by centrifugation.
-
DNA Extraction: Viral DNA is extracted from the serum samples. Commercially available kits, such as the COBAS AMPLIPREP Total Nucleic Acid Isolation kit, can be used for automated extraction. The process involves lysis of the viral particles to release the DNA, followed by purification to remove proteins and other contaminants.
-
qPCR Amplification: The extracted HBV DNA is amplified using a real-time PCR instrument. The reaction mixture contains HBV-specific primers that target a conserved region of the viral genome, a fluorescently labeled probe, and a DNA polymerase.
-
Quantification: During amplification, the fluorescent signal is measured in real-time. The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of HBV DNA. A standard curve, generated from serial dilutions of a known concentration of HBV DNA, is used to quantify the viral load in the patient samples. The results are typically reported in international units per milliliter (IU/mL).
HBeAg Seroconversion Assay
HBeAg seroconversion, defined as the loss of Hepatitis B e antigen (HBeAg) and the appearance of antibodies to HBeAg (anti-HBe), is a significant indicator of a favorable immune response to treatment. This is assessed using enzyme immunoassays (EIAs).
Methodology: Enzyme Immunoassay (EIA)
-
Sample Collection: Patient serum is collected as described for HBV DNA quantification.
-
HBeAg Detection:
-
Microplate wells are coated with anti-HBe antibodies.
-
Patient serum is added to the wells. If HBeAg is present in the serum, it will bind to the coated antibodies.
-
A second, enzyme-conjugated anti-HBe antibody is added, which binds to the captured HBeAg.
-
A substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of HBeAg present and is measured using a spectrophotometer.
-
-
Anti-HBe Detection:
-
Microplate wells are coated with recombinant HBeAg.
-
Patient serum is added. If anti-HBe antibodies are present, they will bind to the coated antigen.
-
Enzyme-conjugated antibodies that recognize human antibodies are added.
-
A chromogenic substrate is added, and the resulting color intensity is measured to determine the presence of anti-HBe.
-
-
Interpretation: HBeAg seroconversion is confirmed when a patient's serum tests negative for HBeAg and positive for anti-HBe in consecutive tests.
Mechanism of Action and Signaling Pathways
Both this compound and Entecavir are nucleoside/nucleotide analogues that function as inhibitors of the HBV polymerase, a key enzyme in the viral replication cycle.
Direct Inhibition of HBV Polymerase
Upon administration, this compound and Entecavir are taken up by liver cells and are intracellularly phosphorylated to their active triphosphate forms by host cellular kinases. These active metabolites then compete with the natural substrates (deoxythymidine triphosphate for this compound and deoxyguanosine triphosphate for Entecavir) for incorporation into the elongating viral DNA chain by the HBV polymerase. The incorporation of these analogues leads to chain termination, thereby halting viral replication.[7][8][9][10]
Mechanism of Action of this compound and Entecavir.
Potential Cellular Signaling Interactions
Beyond direct polymerase inhibition, evidence suggests that these antiviral agents may interact with host cellular pathways.
This compound's Potential Immunomodulatory and Anti-Apoptotic Effects: Some studies indicate that this compound may have immunomodulatory effects, potentially by influencing CD4+ T-cell subpopulations. Additionally, it has been suggested that this compound can counteract apoptosis (programmed cell death) induced by viral infections by preventing the downregulation of BIRC3 (Baculoviral IAP Repeat Containing 3), an inhibitor of apoptosis.
References
- 1. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New standards to quantify hepatitis B virus reservoirs in liver cells | EurekAlert! [eurekalert.org]
- 3. selleckchem.com [selleckchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 6. Rapid Quantification of Hepatitis B Virus DNA by Automated Sample Preparation and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
A Comparative Guide to Combination Therapy of Telbivudine and Tenofovir in HBV Treatment
For researchers and drug development professionals, the landscape of chronic hepatitis B (CHB) treatment is continually evolving. While monotherapy with potent nucleos(t)ide analogues (NAs) possessing a high barrier to resistance, such as Tenofovir, is the current standard of care, research into combination therapies continues to explore potential benefits in specific patient populations.[1][2][3] This guide provides an objective comparison of combination therapy involving Telbivudine (LdT) and Tenofovir Disoproxil Fumarate (TDF) against their respective monotherapies, supported by experimental data and detailed protocols.
This compound, an L-nucleoside analogue, is a potent inhibitor of HBV DNA synthesis.[4][5] However, its utility is limited by a lower barrier to resistance compared to other agents.[6] Tenofovir, a nucleotide analogue, is a first-line treatment for CHB due to its high potency and a high genetic barrier to resistance.[7][8] The rationale for combining these agents has been investigated for potential synergistic effects, rapid viral suppression, or improved safety profiles in certain contexts.
Mechanism of Action of Nucleos(t)ide Analogues
This compound and Tenofovir both target the HBV polymerase, a multifunctional enzyme essential for viral replication. After intracellular phosphorylation to their active triphosphate forms, they act as competitive inhibitors of the natural deoxynucleotide substrates. Their incorporation into the growing viral DNA chain leads to premature chain termination, thus halting the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA.
References
- 1. Combination Therapy for Chronic Hepatitis B: Current Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Core Concepts - Choosing an Initial HBV Treatment Regimen - HBO 3rd Edition - Hepatitis B Online [hepatitisb.uw.edu]
- 4. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the management of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
- 8. Efficacy and safety of tenofovir in chronic hepatitis B: Australian real world experience - PMC [pmc.ncbi.nlm.nih.gov]
Telbivudine's Efficacy Against Lamivudine-Resistant HBV: A Comparative Guide
For researchers and drug development professionals navigating the complexities of Hepatitis B Virus (HBV) antiviral resistance, understanding the comparative efficacy of available treatments is paramount. This guide provides an objective comparison of telbivudine and lamivudine in the context of lamivudine-resistant HBV strains, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation: Clinical and In Vitro Efficacy
The following tables summarize key quantitative data from clinical trials and in vitro studies, comparing the performance of this compound and lamivudine in managing lamivudine-resistant HBV.
Table 1: Virological Response in Patients with Lamivudine-Resistant Chronic Hepatitis B (TeSLA Randomized Trial) [5]
| Outcome (at 52 weeks) | This compound + Adefovir (n=22) | Lamivudine + Adefovir (n=21) | P-value |
| Mean HBV DNA Reduction (log10 IU/mL) | -4.24 ± 1.46 | -4.54 ± 1.23 | 0.475 |
| Virological Response (HBV DNA < 20 IU/mL) | 42.9% | 33.3% | 0.53 |
| Mean HBV DNA Level (log10 IU/mL) | 2.51 ± 1.45 | 2.18 ± 0.90 | 0.384 |
Table 2: HBeAg Seroconversion and ALT Normalization in Lamivudine-Resistant Patients (TeSLA Randomized Trial) [5]
| Outcome (at 52 weeks) | This compound + Adefovir (n=22) | Lamivudine + Adefovir (n=21) | P-value |
| HBeAg Seroconversion | 0% | 0% | - |
| ALT Normalization | 90.5% | 95.2% | >0.99 |
Table 3: Genotypic Resistance Development in Treatment-Naïve Patients (2-Year GLOBE Trial) [3]
| Outcome (at 104 weeks) | This compound (n=457 HBeAg+) | Lamivudine (n=464 HBeAg+) | P-value |
| Viral Resistance | 25.1% | 39.5% | <0.001 |
| Outcome (at 104 weeks) | This compound (n=222 HBeAg-) | Lamivudine (n=224 HBeAg-) | P-value |
| Viral Resistance | 10.8% | 25.9% | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of antiviral compounds against HBV.
Protocol 1: In Vitro HBV Drug Susceptibility Assay
This protocol is synthesized from methodologies described in studies evaluating antiviral resistance in HBV.[6][7][8]
1. Cell Culture and Transfection:
- Maintain HepG2 (human hepatoma) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.
- After 24 hours, transfect the cells with a plasmid containing a replication-competent full-length genome of the lamivudine-resistant HBV strain of interest (e.g., containing M204V/L180M mutations) using a suitable transfection reagent (e.g., FuGENE HD).
2. Antiviral Treatment:
- At 24 hours post-transfection, remove the transfection medium and add fresh culture medium containing serial dilutions of this compound or lamivudine. Ensure a range of concentrations that will encompass the 50% inhibitory concentration (IC50). Include a no-drug control.
- Incubate the cells for 5 days, replacing the drug-containing medium every 2 days.
3. Analysis of HBV Replication:
- Harvesting Viral DNA: After the treatment period, harvest the intracellular HBV DNA using a cell lysis buffer.
- Southern Blot Analysis: Purify the viral DNA and perform Southern blot analysis to detect and quantify HBV replicative intermediates.
- Quantitative PCR (qPCR): Alternatively, quantify the extracellular HBV DNA from the cell culture supernatant using a specific qPCR assay.
4. Data Analysis:
- Determine the IC50 value for each drug, which is the concentration required to inhibit 50% of HBV replication compared to the no-drug control.
Protocol 2: HBV Reverse Transcriptase (RT) Assay
This protocol is a representation of methods used for in vitro polymerase activity assessment.[9][10]
1. Purification of HBV RT:
- Express the HBV reverse transcriptase domain (wild-type or with resistance mutations) as a recombinant protein in a suitable expression system (e.g., E. coli or insect cells).
- Purify the recombinant RT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. In Vitro Polymerase Reaction:
- Prepare a reaction mixture containing the purified HBV RT, a template/primer (e.g., poly(rA)/oligo(dT)), reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT), and a labeled deoxynucleotide triphosphate (e.g., [α-32P]dTTP or DIG-dUTP).
- Add serial dilutions of the triphosphate form of this compound or lamivudine to the reaction mixtures.
- Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 1 hour).
3. Detection of RT Activity:
- Stop the reaction and spot the reaction mixture onto a filter membrane (e.g., DE81).
- Wash the filter to remove unincorporated nucleotides.
- Quantify the incorporated radioactivity using a scintillation counter or the signal from the DIG-labeled product using an appropriate detection method.
4. Data Analysis:
- Calculate the concentration of the drug that inhibits 50% of the RT activity (IC50).
Mandatory Visualizations
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound and lamivudine as nucleoside analogs and the development of resistance.
Caption: Mechanism of action of this compound/Lamivudine and resistance.
Experimental Workflow: In Vitro Drug Susceptibility
The diagram below outlines the key steps in determining the in vitro susceptibility of lamivudine-resistant HBV to this compound.
Caption: Workflow for in vitro HBV drug susceptibility testing.
Concluding Remarks
The decision to use this compound in patients with lamivudine-resistant HBV requires careful consideration of the specific resistance mutations present and the overall clinical context. While cross-resistance is a significant factor, the TeSLA trial demonstrates that a this compound-containing combination regimen can achieve comparable virological suppression to a lamivudine-containing one in a rescue setting.[5] For treatment-naïve patients, this compound offers a superior resistance profile to lamivudine, highlighting the importance of initial therapeutic choice in preventing the emergence of resistance.[3] Further research into novel combination therapies and direct-acting antivirals with different resistance profiles remains a critical endeavor in the management of chronic hepatitis B.
References
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. This compound versus lamivudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Year GLOBE trial results: this compound Is superior to lamivudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High frequency of Lamivudine and this compound resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. In Vitro Drug Susceptibility Analysis of Hepatitis B Virus Clinical Quasispecies Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cross-Resistance Profile of Telbivudine with Other Nucleoside Analogs: A Comparative Guide
For researchers and professionals in the field of antiviral drug development, understanding the nuances of cross-resistance between different nucleoside and nucleotide analogs is paramount for effective therapeutic strategies against Hepatitis B Virus (HBV). This guide provides a detailed comparison of the in vitro cross-resistance profile of Telbivudine with other key anti-HBV agents, supported by experimental data.
This compound, a synthetic thymidine nucleoside analog, is a potent inhibitor of HBV DNA polymerase.[1] Its mechanism of action involves phosphorylation by cellular kinases to its active triphosphate form, which then competes with the natural substrate, thymidine triphosphate, for incorporation into the viral DNA.[1] This incorporation leads to premature chain termination, thus halting viral replication.[1] However, the emergence of drug-resistant mutations in the HBV polymerase gene can limit its long-term efficacy and lead to cross-resistance with other nucleoside analogs.[1][2]
Quantitative Cross-Resistance Data
The following table summarizes the in vitro cross-resistance data for this compound and other nucleoside/nucleotide analogs against various HBV polymerase mutations. The data is presented as the fold change in the 50% effective concentration (EC50) required to inhibit the mutant virus compared to the wild-type (WT) virus. A fold change greater than 1 indicates reduced susceptibility.
| HBV Mutant | This compound | Lamivudine | Entecavir | Adefovir | Tenofovir |
| Lamivudine Resistance | |||||
| rtM204V | Active | >1000 | 20-30 | ~1 | ~1 |
| rtL180M/M204V | >1000 | >1000 | 37-164 | 0.7-3.8 | 0.7-3.8 |
| rtV173L/L180M/M204V | >100 | >100 | - | 0.7-3.8 | 0.7-3.8 |
| rtM204I | 353 to >1000 | >100 | 471 | ~1 | ~1 |
| rtL180M/M204I | >1000 | >100 | - | ~1 | ~1 |
| This compound Resistance | |||||
| rtM204I | 353 to >1000 | >100 | 471 | No more than 3-5 | No more than 3-5 |
| rtL80I/M204I | >1000 | >100 | >1000 | No more than 3-5 | No more than 3-5 |
| rtL80I | Moderately Resistant | Sensitive | - | - | - |
| rtL80V | Moderately Resistant | Sensitive | - | - | - |
| Adefovir Resistance | |||||
| rtA181V | 1.0 | <10 | - | 2-8 | 2-3 |
| rtN236T | 0.5 | ~1 | ~1 | >10 | - |
| Tenofovir-Associated | |||||
| rtA194T | 1.0 | - | - | - | - |
Data compiled from multiple in vitro studies.[3][4][5][6] The exact fold-change values can vary between different assay systems.
Experimental Protocols
The in vitro cross-resistance data presented above is primarily generated using cell-based phenotypic assays.[7][8][9] A typical experimental workflow is as follows:
1. Generation of Mutant HBV Genomes:
-
Site-directed mutagenesis is used to introduce specific resistance-conferring mutations into a replication-competent HBV plasmid clone.
-
Alternatively, HBV genomes can be isolated from patient sera and cloned.[10]
2. Cell Culture and Transfection:
-
Human hepatoma cell lines, such as HepG2, are commonly used as they support HBV replication.[3]
-
These cells are transiently or stably transfected with the plasmids containing the wild-type or mutant HBV genomes.[3]
3. Drug Susceptibility Assay:
-
The transfected cells are cultured in the presence of serial dilutions of the antiviral drugs (e.g., this compound, Lamivudine, etc.).
-
After a defined incubation period (typically several days), the extent of viral replication is measured.[4]
4. Quantification of HBV Replication:
-
Intracellular HBV DNA is extracted from the cells.
-
The amount of HBV DNA is quantified using real-time PCR or Southern blot analysis.[10]
5. Determination of EC50:
-
The drug concentration that inhibits HBV replication by 50% (EC50) is calculated for both the wild-type and mutant viruses.
-
The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cross-Resistance HBV Drugs [natap.org]
- 5. Cross-resistance testing of next-generation nucleoside and nucleotide analogues against lamivudine-resistant HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models for studying hepatitis B virus drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 10. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety and Resistance Profile of Telbivudine for Chronic Hepatitis B
For researchers, scientists, and drug development professionals, understanding the long-term implications of antiviral therapy for chronic hepatitis B (CHB) is paramount. This guide provides an objective comparison of Telbivudine with other key nucleos(t)ide analogues, focusing on their long-term safety and resistance profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potent inhibitor of hepatitis B virus (HBV) DNA polymerase, has demonstrated efficacy in suppressing viral replication and improving liver histology in long-term studies.[1][2] However, its clinical utility is significantly hampered by a lower barrier to resistance compared to first-line agents like Entecavir and Tenofovir.[3][4] Long-term safety concerns, particularly myopathy and creatine kinase (CK) elevations, also warrant careful consideration.[5][6] This guide synthesizes data from multiple long-term follow-up studies to provide a comprehensive comparison with Entecavir, Tenofovir Disoproxil Fumarate (TDF), and Tenofovir Alafenamide (TAF).
Comparative Efficacy and Resistance Profiles
The long-term efficacy of antiviral therapy is intrinsically linked to the durability of viral suppression and the rate of drug resistance.
Table 1: Comparison of Long-Term Virological and Serological Responses
| Outcome | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| HBV DNA Undetectable (at Year 5) | ~76% (HBeAg-positive)[3] | >90%[7] | >95%[8] | ~93%[9] |
| HBeAg Seroconversion (cumulative at Year 5) | ~53%[3] | ~40-50% | ~20-30% | ~30-40% |
| Cumulative Resistance Rate (at Year 5) | ~25%[3] | <1.2% | <1% | 0%[8] |
Resistance Mutations:
The primary mechanism of resistance to this compound involves mutations in the HBV polymerase gene, with the most common being the rtM204I mutation, often accompanied by rtL180M.[10] These mutations confer cross-resistance to Lamivudine. Entecavir and Tenofovir have a much higher genetic barrier to resistance, with multi-drug resistance mutations being rare in treatment-naïve patients.
Comparative Safety Profiles
Long-term safety is a critical factor in the management of a chronic condition like hepatitis B. The following tables summarize key safety findings from long-term studies.
Table 2: Comparison of Long-Term Renal Safety Profiles
| Adverse Event | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Significant Decline in eGFR | Generally stable or improved[1][2] | Minimal | Moderate decline | Minimal decline[8][9] |
| Fanconi Syndrome/Renal Tubulopathy | Not typically reported | Rare | Reported | Very rare |
Table 3: Comparison of Long-Term Bone Safety Profiles
| Adverse Event | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Significant Decrease in Bone Mineral Density (BMD) | Not a prominent feature | Minimal | Significant decrease | Minimal decrease[8][9] |
| Osteomalacia | Not reported | Not reported | Reported | Not reported |
Table 4: Comparison of Long-Term Muscle Safety Profiles
| Adverse Event | This compound | Entecavir | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Creatine Kinase (CK) Elevation (>5x ULN) | ~10-15% | <1% | <1% | <1% |
| Myopathy/Myositis | ~1-5%[6] | Rare | Rare | Rare |
Experimental Protocols
HBV DNA Quantification:
-
Method: Real-time polymerase chain reaction (PCR) using assays such as the Roche COBAS® AmpliPrep/COBAS® TaqMan® HBV Test.
-
Lower Limit of Quantification (LLOQ): Typically 20-29 IU/mL.
-
Monitoring Frequency: Every 12-24 weeks during the first year of therapy and every 24-48 weeks thereafter for patients with stable viral suppression.
Genotypic Resistance Testing:
-
Method: Population-based or next-generation sequencing of the HBV polymerase gene.
-
Sample: Plasma or serum from patients with detectable HBV DNA.
-
Procedure:
Safety Monitoring:
-
Renal Function:
-
Parameters: Serum creatinine, estimated glomerular filtration rate (eGFR) calculated using the CKD-EPI equation, and urinalysis for proteinuria.
-
Frequency: At baseline and every 24-48 weeks. More frequent monitoring is recommended for patients with pre-existing renal disease or those on concomitant nephrotoxic agents.
-
-
Bone Mineral Density:
-
Method: Dual-energy X-ray absorptiometry (DXA) of the hip and lumbar spine.
-
Frequency: Baseline assessment for patients at high risk of fracture, with follow-up scans as clinically indicated.
-
-
Muscle Safety:
-
Parameter: Serum creatine kinase (CK) levels.
-
Frequency: At baseline and every 24-48 weeks, or more frequently if the patient develops muscle-related symptoms (myalgia, weakness).
-
Clinical Evaluation: A thorough neurological examination, including manual muscle testing, should be performed in patients with suspected myopathy.[12]
-
Visualizing Key Pathways and Processes
HBV Replication and the Mechanism of Nucleos(t)ide Analogue Action
References
- 1. Long-Term this compound Treatment Results in Resolution of Liver Inflammation and Fibrosis in Patients with Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term this compound Treatment Results in Resolution of Liver Inflammation and Fibrosis in Patients with Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of continuous 4-year this compound treatment in patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five-year Treatment with Tenofovir Alafenamide Achieves High Rates of Viral Suppression, Alanine Aminotransferase Normalization, and Favorable Bone and Renal Safety in Chinese Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HBV Drug Resistance Genotyping [testguide.adhb.govt.nz]
- 12. A PATTERN RECOGNITION APPROACH TO THE PATIENT WITH A SUSPECTED MYOPATHY - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials involving Telbivudine for chronic hepatitis B
A deep dive into the efficacy, safety, and resistance profile of Telbivudine compared to other leading nucleoside/nucleotide analogues for the treatment of chronic hepatitis B (CHB). This guide synthesizes data from numerous clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview.
This compound, a synthetic thymidine nucleoside analogue, has been a significant therapeutic agent in the management of chronic hepatitis B. Its primary mechanism of action involves the inhibition of HBV DNA polymerase (reverse transcriptase), which effectively suppresses viral replication.[1][2] This guide provides a detailed comparison of this compound with other key oral antiviral agents, including Entecavir, Tenofovir, Lamivudine, and Adefovir, focusing on virological response, serological endpoints, and the emergence of drug resistance.
Comparative Efficacy of Oral Antiviral Agents
The primary goal of anti-HBV therapy is to achieve sustained viral suppression, leading to a reduction in liver inflammation, a decrease in the risk of cirrhosis, and ultimately, a lower incidence of hepatocellular carcinoma. The efficacy of this compound has been extensively evaluated against other nucleoside/nucleotide analogues (NAs).
Table 1: Comparison of Virological and Serological Responses (HBeAg-positive patients)
| Outcome (at 1 year) | This compound | Entecavir | Tenofovir | Lamivudine | Adefovir |
| HBV DNA Undetectable | ~60-75% | ~67-90% | ~76-88% | ~40-70% | ~21-48% |
| HBeAg Seroconversion | ~22-30% | ~21-22% | ~12-21% | ~16-18% | ~12% |
| ALT Normalization | ~68-77% | ~68-78% | ~68-76% | ~60-72% | ~45-59% |
Note: Efficacy rates are approximate and can vary based on the specific study population and baseline characteristics. Data synthesized from multiple sources.
Table 2: Comparison of Virological and Serological Responses (HBeAg-negative patients)
| Outcome (at 1 year) | This compound | Entecavir | Tenofovir | Lamivudine | Adefovir |
| HBV DNA Undetectable | ~88-93% | ~90-94% | ~93-94% | ~60-70% | ~51-64% |
| ALT Normalization | ~74-82% | ~78% | ~72-73% | ~65-72% | ~68-71% |
Note: Efficacy rates are approximate and can vary based on the specific study population and baseline characteristics. Data synthesized from multiple sources. A Bayesian meta-analysis identified Tenofovir as the most effective agent for inducing undetectable levels of HBV DNA in HBeAg-negative patients.[3][4]
Drug Resistance Profiles
A major challenge in the long-term treatment of CHB is the development of drug resistance. The genetic barrier to resistance is a critical factor in selecting an appropriate antiviral agent.
Table 3: Cumulative Resistance Rates at Year 2
| Antiviral Agent | HBeAg-positive | HBeAg-negative | Primary Resistance Mutations |
| This compound | ~17.8-25.1% | ~7.3-10.8% | rtM204I, rtL180M |
| Entecavir | <1% | <1% | rtL180M + rtM204V + additional mutations |
| Tenofovir | ~0% | ~0% | None well-defined |
| Lamivudine | ~36-55% | ~18-30% | rtM204V/I, rtL180M |
| Adefovir | ~3-11% | ~1.6-3% | rtA181V/T, rtN236T |
Note: Resistance rates are approximate. This compound has a lower genetic barrier to resistance compared to Entecavir and Tenofovir.[5][6] Cross-resistance between Lamivudine and this compound is common due to the shared rtM204I/V mutation.[7]
Experimental Protocols
The data presented in this guide are derived from numerous prospective, randomized, controlled clinical trials. The general methodology for these trials is outlined below.
Key Experimental Methodologies
-
Patient Population: Adults with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with detectable HBV DNA levels and often elevated alanine aminotransferase (ALT) levels. Key exclusion criteria typically include co-infection with HIV, hepatitis C, or hepatitis D, decompensated liver disease, and prior treatment with the investigational drugs.[4]
-
Study Design: Most are double-blind, randomized, active-controlled trials comparing the investigational drug to an approved therapy. Treatment duration is typically at least 48 to 52 weeks, with longer-term follow-up to assess durability of response and resistance.[3][8]
-
Dosage Regimens:
-
This compound: 600 mg once daily
-
Entecavir: 0.5 mg once daily (for nucleoside-naive patients) or 1.0 mg once daily (for lamivudine-refractory patients)
-
Tenofovir Disoproxil Fumarate: 300 mg once daily
-
Lamivudine: 100 mg once daily
-
Adefovir Dipivoxil: 10 mg once daily
-
-
Efficacy Endpoints:
-
Primary: Virological response, defined as a reduction in serum HBV DNA to undetectable levels by a sensitive polymerase chain reaction (PCR) assay (e.g., <300 copies/mL).[8]
-
Secondary: HBeAg seroconversion (in HBeAg-positive patients), normalization of ALT levels, histological improvement (reduction in necroinflammation and fibrosis scores on liver biopsy), and HBsAg loss or seroconversion.[3]
-
-
Safety and Tolerability Assessment: Monitored through regular clinical evaluations, laboratory tests (including renal function and creatine kinase levels), and recording of adverse events.[8]
-
Resistance Monitoring: Genotypic resistance testing is performed in patients experiencing virological breakthrough (a confirmed increase in HBV DNA of >1 log10 IU/mL from nadir).[9]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the HBV replication cycle and the workflow of a typical clinical trial for CHB therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nucleoside analogues for chronic hepatitis B: antiviral efficacy and viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for the management of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound vs tenofovir in hepatitis B e antigen-negative chronic hepatitis B patients: OPTIMA roadmap study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus entecavir in patients with undetectable hepatitis B virus DNA: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Immunomodulatory Effects of Telbivudine and Interferon in Chronic Hepatitis B
A Guide for Researchers and Drug Development Professionals
Chronic Hepatitis B (CHB) infection is characterized by a complex interplay between the hepatitis B virus (HBV) and the host immune system. Therapeutic interventions aim to not only suppress viral replication but also to restore a robust and effective antiviral immune response. This guide provides a comparative analysis of the immunomodulatory effects of two key therapeutic agents: Telbivudine, a nucleoside analog, and Interferon-alpha (IFN-α), a cytokine with potent antiviral and immunomodulatory properties. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the distinct and overlapping immunological mechanisms of these treatments.
Mechanism of Action: A Tale of Two Strategies
This compound and Interferon-α employ fundamentally different approaches to combat CHB.
This compound , a potent nucleoside analog, primarily exerts its antiviral effect by inhibiting HBV DNA polymerase, thus directly suppressing viral replication.[1] Emerging evidence suggests that beyond its direct antiviral activity, this compound also possesses immunomodulatory properties.[2] It is thought to contribute to the restoration of the host's immune response, which is often impaired in chronic infection.[2] This indirect immunomodulatory effect is a key area of ongoing research.
Interferon-α , on the other hand, is a cornerstone of the body's innate immune response to viral infections.[3] It acts by binding to its receptor (IFNAR) on the surface of both infected and immune cells, triggering a cascade of intracellular signaling pathways.[3] This leads to the upregulation of a multitude of interferon-stimulated genes (ISGs) that establish an antiviral state within the host.[4] Furthermore, IFN-α directly modulates the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs), to enhance their antiviral capabilities.[3][5]
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize key quantitative data from clinical and preclinical studies, offering a side-by-side comparison of the effects of this compound and Interferon-α on various immunological parameters.
Table 1: Virological and Serological Responses
| Parameter | This compound | Pegylated Interferon-α (Peg-IFN-α) | Key Findings & Citations |
| HBV DNA Suppression | Significant reduction in HBV DNA levels.[6] | Significant reduction in HBV DNA levels.[7] | Both agents effectively suppress HBV replication. This compound may lead to more rapid initial reductions.[6][7] |
| HBeAg Seroconversion Rate (at 1 year) | Higher rates compared to other nucleos(t)ide analogs like adefovir, entecavir, and lamivudine.[8][9] | Generally considered to have higher HBeAg seroconversion rates than nucleos(t)ide analogs.[7] | This compound shows favorable HBeAg seroconversion rates among NAs, approaching those of Peg-IFN-α.[2][7][8] In a study of patients with poor responses to adefovir, switching to PEG-IFN-α2a resulted in a higher HBeAg seroconversion rate (23.7%) compared to adding on this compound (7.40%).[7] |
| HBsAg Decline | Similar decline to that observed with PegIFN.[2] | More pronounced decline in HBsAg levels.[7] | IFN-α is generally associated with a greater reduction in HBsAg levels, a key marker for functional cure.[7] |
Table 2: Effects on T-Cell Subsets
| T-Cell Subset | This compound | Pegylated Interferon-α (Peg-IFN-α) | Key Findings & Citations |
| CD4+ T Cells | Increases frequency of peripheral blood CD4+ T lymphocytes.[10] Decreases Th17 and Treg cells, while increasing Th2 cells.[10][11] | Promotes the activation of CD4+ T lymphocytes.[3] | Both drugs modulate CD4+ T cell populations, but with different effects on specific subsets. This compound appears to shift the balance away from pro-inflammatory Th17 and regulatory T cells.[10][11] |
| CD8+ T Cells | Increases in CD8+ T cell responsiveness.[10] | Induces activation of total CD8+ T cells.[12] | Both treatments aim to restore the function of exhausted CD8+ T cells, which are crucial for clearing HBV-infected hepatocytes.[10][12] |
| Regulatory T Cells (Tregs) | Decreases the population of Treg cells.[13] | May have complex effects on Tregs. | Reduction of Tregs by this compound may contribute to a more robust antiviral immune response.[13] |
Table 3: Cytokine Modulation
| Cytokine | This compound | Pegylated Interferon-α (Peg-IFN-α) | Key Findings & Citations |
| IFN-γ | Upregulated expression.[10][11] | Significant decrease after 3 and 6 months of treatment.[14] | The opposing effects on IFN-γ levels highlight the different immunomodulatory pathways activated by the two drugs.[10][11][14] |
| IL-2 | No significant change reported in some studies. | ||
| IL-10 | Gradual decrease.[10] | Significant decrease after 3 and 6 months of treatment.[14] | Both treatments lead to a reduction in the immunosuppressive cytokine IL-10.[10][14] |
| IL-17A | Gradual decrease.[10] | Significant decrease after 3 and 6 months of treatment.[14] | The reduction in the pro-inflammatory cytokine IL-17A by both drugs may help in mitigating liver inflammation.[10][14] |
| TNF-α | Levels in the PEG-IFN group were significantly higher than in the ETV group after 3 and 6 months.[14] | IFN-α treatment appears to sustain higher levels of the pro-inflammatory and antiviral cytokine TNF-α.[14] | |
| TGF-β1 | Gradual decrease.[10] In another study, this compound was associated with TGF-β1 hyperactivity in cirrhotic patients.[15] | Significant decrease after 3 and 6 months of treatment.[14] | The effect of this compound on TGF-β1 may be context-dependent.[10][14][15] |
Signaling Pathways
The distinct immunomodulatory effects of this compound and Interferon-α stem from their different mechanisms of action and the signaling pathways they engage.
Interferon-α Signaling Pathway
Interferon-α binds to the IFNAR receptor, activating the JAK-STAT signaling pathway. This leads to the transcription of numerous Interferon-Stimulated Genes (ISGs) that have direct antiviral effects and modulate the immune response.
Caption: Interferon-α signaling cascade.
Putative Immunomodulatory Pathway of this compound
While the direct antiviral mechanism of this compound is well-established, its immunomodulatory signaling pathways are less defined but are thought to involve the restoration of T-cell function through the reduction of viral load and potentially through other, as yet uncharacterized, mechanisms.[2]
Caption: this compound's immunomodulatory effect.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to specific antigens.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Isolated PBMCs are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 1-5 µM and incubated for 10-15 minutes at 37°C. The reaction is stopped by adding cold complete RPMI medium.
-
Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in 96-well plates. Cells are stimulated with HBV-specific peptides (e.g., core or envelope peptides) or a positive control (e.g., phytohemagglutinin - PHA). Unstimulated cells serve as a negative control.
-
Incubation: Plates are incubated for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). The fluorescence intensity of CFSE is measured by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The percentage of proliferating cells is determined by analyzing the CFSE dilution profile.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique allows for the detection of cytokine production at the single-cell level.
-
Cell Stimulation: PBMCs are stimulated with HBV-specific antigens or mitogens in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: Cells are washed and stained with antibodies against cell surface markers to identify specific T-cell populations (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are then fixed with a fixation buffer (e.g., 1-4% paraformaldehyde) to preserve cell morphology and antigenicity. After fixation, the cell membrane is permeabilized using a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow antibodies to access intracellular antigens.[16]
-
Intracellular Staining: Fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells and incubated.
-
Flow Cytometry Analysis: After washing, the cells are analyzed by flow cytometry. The expression of intracellular cytokines within specific T-cell subsets is quantified based on fluorescence intensity.[17]
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.
-
Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight at 4°C.[18][19]
-
Cell Plating and Stimulation: The plate is washed and blocked. PBMCs are then added to the wells along with HBV-specific antigens or a positive control.[20]
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing cytokine-secreting cells to produce and release the cytokine, which is captured by the antibody on the plate surface.[20]
-
Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope of the same cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion. Each spot represents a single cytokine-producing cell.
-
Analysis: The spots are counted using an automated ELISPOT reader to determine the frequency of antigen-specific cytokine-secreting cells.[18]
Caption: Workflow for key immunological assays.
Conclusion
This compound and Interferon-α offer distinct yet complementary approaches to the management of chronic hepatitis B. This compound's primary strength lies in its potent and direct suppression of viral replication, which in turn facilitates the restoration of host immune function. Interferon-α, conversely, directly engages and activates multiple arms of the immune system to fight the infection. The choice of therapy may depend on various factors including patient characteristics, viral load, and treatment goals. A deeper understanding of their respective immunomodulatory profiles, as outlined in this guide, is crucial for the rational design of future therapeutic strategies, including combination therapies, aimed at achieving a functional cure for CHB.
References
- 1. Treatment with this compound positively regulates antiviral immune profiles in Chinese patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment is associated with high hepatitis B e antigen seroconversion and immune modulatory effects in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferon-α for Immune Modulation in Chronic Hepatitis B Toward Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interferon and interferon-stimulated genes in HBV treatment [frontiersin.org]
- 5. Frontiers | Suppression of Interferon-α Treatment Response by Host Negative Factors in Hepatitis B Virus Infection [frontiersin.org]
- 6. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of Add-on this compound Versus Switching to Pegylated Interferon Alfa-2a in Chronic Hepatitis B Patients With Poor Responses to Adefovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound Versus Other Nucleos(t)ide Analogs on HBeAg Seroconversion and Other Outcomes in Patients with Chronic Hepatitis B: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound Versus Other Nucleos(t)ide Analogs on HBeAg Seroconversion and Other Outcomes in Patients with Chronic Hepatitis B: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound Treatment on the Circulating CD4+ T-Cell Subpopulations in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound treatment on the circulating CD4⁺ T-cell subpopulations in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Immunomodulation Induced During Interferon-α Therapy Impairs the Anti-HBV Immune Response Through CD24+CD38hi B Cells [frontiersin.org]
- 13. [The effect of this compound on peripheral blood CD4+CD25+ regulatory T cells and its significance in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. besjournal.com [besjournal.com]
- 15. This compound on IgG-associated hypergammaglobulinemia and TGF-β1 hyperactivity in hepatitis B virus-related liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. youtube.com [youtube.com]
- 18. ice-hbv.org [ice-hbv.org]
- 19. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 20. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Telbivudine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Telbivudine in a research environment, ensuring the safety of personnel and adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a synthetic thymidine nucleoside analog used in antiviral research.
Regulatory Framework
The disposal of chemical waste, including pharmaceutical compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, this includes federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), supplemented by state and local rules.[1] The cornerstone of hazardous waste management is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste.[1]
Hazard Classification of this compound
Based on available Safety Data Sheets (SDS), this compound is classified as having acute oral toxicity (Category 4), meaning it is harmful if swallowed. However, it is not explicitly listed as a P- or U-listed hazardous waste under RCRA. This means its disposal protocol is determined by whether it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. While the SDS for this compound does not indicate it meets these criteria, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive waste determination.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. This process is designed to be conservative and protective of human health and the environment.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated hazardous waste container. This container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name ("this compound").
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or bench paper, should also be disposed of in the designated hazardous waste container.
-
Empty Containers: Empty this compound containers should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may be disposed of down the drain, pending approval from your local wastewater authority. After proper rinsing, the container can be disposed of as non-hazardous waste with the label defaced.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the date accumulation started.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Request: Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not dispose of this compound waste in the regular trash or down the drain.
Quantitative Data Summary
| Parameter | Value |
| CAS Number | 3424-98-4 |
| Molecular Formula | C₁₀H₁₄N₂O₅ |
| Molecular Weight | 242.23 g/mol |
| GHS Classification | Acute toxicity, oral (Category 4) |
| Hazard Statement | H302: Harmful if swallowed |
Experimental Protocols
This document does not cite specific experiments but provides general disposal protocols. For experimental methodologies involving this compound, researchers should consult peer-reviewed scientific literature and established laboratory protocols for antiviral drug research.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and your local, state, and federal regulations for the proper disposal of chemical waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Telbivudine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Telbivudine, a synthetic thymidine nucleoside analog used in antiviral research. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment is crucial to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of powder-free chemotherapy gloves meeting ASTM D6978 standards.[2] |
| Body Protection | Gown | A disposable, polyethylene-coated polypropylene gown resistant to hazardous drug permeability.[2] |
| Eye and Face Protection | Goggles and Face Shield | Chemical safety goggles and a face shield, or a full face-piece respirator.[2][3] |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling powders or creating aerosols.[3][4] |
| Head and Foot Protection | Covers | Disposable head, hair, and shoe covers.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow outlines the key procedural steps.
Caption: Procedural Workflow for Safe Handling of this compound.
Step-by-Step Guidance:
-
Receiving: Upon receipt, inspect the package for any signs of damage or leakage. Before handling, personnel must wear the appropriate PPE as detailed in the table above.
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[5] It should be kept in a tightly closed container and clearly labeled as a hazardous substance. Store away from strong acids, alkalis, and oxidizing agents.[5]
-
Preparation: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid the formation and inhalation of dust and aerosols.[5] Use dedicated equipment (e.g., spatulas, weighing boats) to prevent cross-contamination.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5] After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6]
-
Spill and Decontamination: In case of a spill, immediately evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable decontamination solution. All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, gowns, labware) as hazardous chemical waste.[1][5] Ensure that disposal methods comply with all applicable local, state, and federal environmental regulations to prevent release into the environment.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.[6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][6] |
By implementing these safety protocols, research institutions can ensure the well-being of their personnel and maintain a safe and productive laboratory environment when working with this compound.
References
- 1. This compound|3424-98-4|MSDS [dcchemicals.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
